molecular formula C13H15NOS B1498470 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL CAS No. 885273-18-7

4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL

Cat. No.: B1498470
CAS No.: 885273-18-7
M. Wt: 233.33 g/mol
InChI Key: LANWSSGKMIOYLV-UHFFFAOYSA-N
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Description

4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL is a useful research compound. Its molecular formula is C13H15NOS and its molecular weight is 233.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(1H-indol-6-yl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c15-13(4-7-16-8-5-13)11-2-1-10-3-6-14-12(10)9-11/h1-3,6,9,14-15H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANWSSGKMIOYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C2=CC3=C(C=C2)C=CN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654173
Record name 4-(1H-Indol-6-yl)thian-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-18-7
Record name Tetrahydro-4-(1H-indol-6-yl)-2H-thiopyran-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Indol-6-yl)thian-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure, Synthesis, and Properties of 4-(1H-Indol-6-yl)tetrahydro-2H-thiopyran-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly selective receptor agonists and epigenetic modulators, the architectural precision of synthetic intermediates becomes paramount. 4-(1H-Indol-6-yl)tetrahydro-2H-thiopyran-4-ol (CAS: 885273-18-7) has emerged as a highly versatile pharmacophore scaffold. By fusing an electron-rich indole core with a lipophilic, sulfur-containing saturated ring, this molecule provides a unique steric and electronic profile.

This technical whitepaper, designed for medicinal chemists and drug development professionals, deconstructs the structural advantages, causality-driven synthetic methodologies, and pharmacological applications of this compound. Notably, it serves as the critical core for synthesizing potent 5-HT1D receptor agonists (such as ALX-2732) and advanced CBP/EP300 epigenetic inhibitors.

Chemical Structure and Physicochemical Profiling

The utility of 4-(1H-Indol-6-yl)tetrahydro-2H-thiopyran-4-ol lies in its dual-ring system, which balances aromatic pi-stacking capabilities with a rigid, functionalized aliphatic domain.

  • The 1H-Indole Core: Acts as a classic bioisostere for endogenous monoamines (e.g., serotonin and tryptophan). The unsubstituted nitrogen (NH) serves as a critical hydrogen bond donor.

  • The Tetrahydro-2H-thiopyran-4-ol Moiety: Replaces traditional basic rings (like piperidine). The absence of a basic amine mitigates off-target hERG channel liabilities, while the thioether sulfur offers a metabolic soft spot that can be intentionally oxidized to a sulfoxide or sulfone to tune the partition coefficient (LogP). The tertiary alcohol provides a rigid vector for hydrogen bonding.

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
Chemical Name 4-(1H-Indol-6-yl)tetrahydro-2H-thiopyran-4-olStandard IUPAC nomenclature.
CAS Registry Number 885273-18-7Unique identifier for commercial sourcing .
Molecular Formula C13H15NOSDefines atomic composition and mass boundaries.
Molecular Weight 233.33 g/mol Low molecular weight leaves ample room for downstream functionalization while adhering to Lipinski's Rule of 5.
Topological Polar Surface Area ~61.3 ŲCalculated sum of Indole NH (15.8), Tertiary OH (20.2), and Thioether S (25.3). Optimal for membrane permeability and blood-brain barrier (BBB) penetration.
H-Bond Donors (HBD) 2Crucial for receptor anchoring (Indole NH, Tertiary OH).
H-Bond Acceptors (HBA) 2Facilitates interaction with kinase/GPCR binding pockets (Alcohol O, Thioether S).

Mechanistic Role in Drug Design (SAR Logic)

In medicinal chemistry, every structural feature must have a mechanistic rationale. The selection of the 4-(1H-Indol-6-yl)tetrahydro-2H-thiopyran-4-ol scaffold is driven by strict Structure-Activity Relationship (SAR) requirements.

  • Why the 6-Position? While endogenous serotonin is functionalized at the 5-position, substituting the indole at the 6-position forces the molecule to project into a distinct lipophilic pocket within the target receptor. This specific geometry is the primary driver for achieving high selectivity for the 5-HT1D receptor over the closely related 5-HT1B subtype .

  • Why a Thiopyran Ring? Utilizing a thiopyran ring instead of a piperidine or cyclohexyl ring introduces a neutral, polarizable sulfur atom. This prevents the compound from becoming overly basic (which often leads to poor oral bioavailability or phospholipidosis) while maintaining the necessary steric bulk to lock the tertiary alcohol in the correct spatial orientation.

SAR_Logic Core 4-(1H-Indol-6-yl)tetrahydro-2H-thiopyran-4-ol Indole Indole Core Core->Indole C6 C6-Substitution Core->C6 Thiopyran Thiopyran Ring Core->Thiopyran Alcohol Tertiary Alcohol Core->Alcohol Node1 Serotonin Bioisostere (Receptor Anchoring) Indole->Node1 Node2 5-HT1D vs 5-HT1B Selectivity C6->Node2 Node3 Metabolic Stability (No Basic Amine) Thiopyran->Node3 Node4 H-Bonding Network (Target Affinity) Alcohol->Node4

Fig 1. Structure-Activity Relationship (SAR) logic detailing the causality behind the scaffold's design.

Synthetic Methodology & Experimental Protocols

To ensure high yields and prevent side reactions, the synthesis of this molecule relies on a carefully controlled organolithium addition. As a self-validating system, the protocol below incorporates in-process controls (IPCs) to verify the success of each intermediate step before proceeding.

Experimental Workflow

SyntheticWorkflow A 6-Bromoindole (Starting Material) B N-Protection (e.g., TIPS-Cl) A->B C Lithium-Halogen Exchange (t-BuLi) B->C D Nucleophilic Addition (Tetrahydro-4H-thiopyran-4-one) C->D E Deprotection (TBAF) D->E F Target Molecule (CAS: 885273-18-7) E->F

Fig 2. Step-by-step synthetic workflow for 4-(1H-Indol-6-yl)tetrahydro-2H-thiopyran-4-ol.

Step-by-Step Protocol

Step 1: N-Protection of 6-Bromoindole

  • Procedure: Dissolve 6-bromoindole (1.0 eq) in anhydrous THF under argon. Cool to 0°C and add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes, then add triisopropylsilyl chloride (TIPS-Cl, 1.1 eq) dropwise.

  • Causality: The highly acidic indole NH proton must be masked. If left unprotected, it will immediately quench the organolithium reagent in Step 2, destroying the reaction. TIPS provides superior steric bulk, preventing unwanted side reactions at the nitrogen.

  • Self-Validation (IPC): TLC (Hexanes/EtOAc 9:1) should show complete consumption of the starting material. 1H NMR will confirm the disappearance of the broad NH singlet at ~11.0 ppm.

Step 2: Lithium-Halogen Exchange

  • Procedure: Cool the TIPS-protected 6-bromoindole solution to -78°C. Dropwise add tert-butyllithium (t-BuLi, 2.2 eq). Stir for 30 minutes at -78°C.

  • Causality: t-BuLi is required to drive a rapid and irreversible lithium-halogen exchange. The ultra-low temperature (-78°C) is critical to prevent the highly reactive organolithium intermediate from undergoing intermolecular coupling or ring-opening degradation.

  • Self-Validation (IPC): Quench a 0.5 mL aliquot with D2O. LC-MS analysis of the aliquot should show an [M+H]+ mass shift corresponding to the incorporation of a single deuterium atom, confirming 100% lithiation.

Step 3: Nucleophilic Addition

  • Procedure: To the -78°C organolithium solution, add tetrahydro-4H-thiopyran-4-one (1.2 eq) dropwise. Allow the reaction to slowly warm to 0°C over 2 hours.

  • Causality: The organolithium acts as a hard nucleophile, selectively attacking the electrophilic carbonyl carbon of the thiopyranone to form the tertiary alkoxide.

Step 4: Quenching and Deprotection

  • Procedure: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate. Dissolve the crude intermediate in THF and add tetrabutylammonium fluoride (TBAF, 1.5 eq). Stir at room temperature for 2 hours.

  • Causality: TBAF specifically targets and cleaves the Si-N bond due to the exceptionally high bond dissociation energy of the newly formed Si-F bond, yielding the final deprotected product.

  • Self-Validation (Final QC): Final confirmation via LC-MS (expected m/z [M+H]+ 234.1) and 1H NMR (reappearance of the indole NH at ~11.1 ppm and the presence of aliphatic thiopyran protons between 1.8–2.8 ppm).

Applications in Advanced Therapeutics

The 4-(1H-Indol-6-yl)tetrahydro-2H-thiopyran-4-ol scaffold has been successfully deployed in several high-profile drug discovery campaigns:

  • 5-HT1D Receptor Agonists (Migraine Therapy): NPS Pharmaceuticals utilized this exact scaffold to develop ALX-2732 , a highly potent human 5-HT1D agonist (Ki = 2.4 nM). By alkylating the indole nitrogen with a dimethylaminoethyl group, researchers achieved excellent oral bioavailability (F = 51% in rats) and remarkable selectivity over other serotonin subtypes, proving the scaffold's viability for central nervous system (CNS) indications .

  • Epigenetic Modulators (Oncology): More recently, derivatives of this scaffold have been patented as potent inhibitors of the CBP/EP300 bromodomains. These targets are critical in chromatin remodeling and gene transcription. The thiopyran-4-ol moiety anchors into the acetyl-lysine binding pocket of the bromodomain, displacing endogenous histones and halting the proliferation of specific cancer cell lines .

References

  • Reagent Database. "4-(1H-INDOL-6-YL)-TETRAHYDRO-2H-THIOPYRAN-4-OL CAS 885273-18-7". Life Science Database. Available at: [Link]

  • Isaac, M., et al. (2003). "Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists." Bioorganic & Medicinal Chemistry Letters, 13(24), 4409-13. Available at:[Link]

  • Google Patents. (2017). "WO2017205538A1 - Pyrazolopyridine derivatives for the treatment of cancer." World Intellectual Property Organization.

Physicochemical Profiling and Synthetic Methodology of 4-(1H-Indol-6-yl)tetrahydro-2H-thiopyran-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 4-(1H-Indol-6-yl)tetrahydro-2H-thiopyran-4-ol (CAS: 885273-18-7) represents a highly versatile, sp³-enriched heterocyclic building block utilized in modern drug discovery. By fusing the privileged indole pharmacophore with a saturated thiopyran ring, this compound offers unique physicochemical properties, including enhanced lipophilicity, hydrogen-bonding capacity, and a built-in metabolic handle via the sulfur atom. This whitepaper provides an in-depth technical analysis of its molecular parameters, synthetic pathways, analytical characterization, and pharmacological relevance.

Physicochemical Profiling

Understanding the exact molecular parameters of a building block is critical for calculating reaction stoichiometry, predicting downstream pharmacokinetics, and ensuring accurate analytical identification.

The core structure consists of an indole ring linked at the C6 position to the C4 position of a fully saturated thiopyran ring, which also bears a tertiary hydroxyl group. This architecture yields the chemical formula C₁₃H₁₅NOS and a molecular weight of 233.33 g/mol [1].

Table 1: Key Physicochemical Parameters
ParameterValue / Description
Chemical Name 4-(1H-Indol-6-yl)tetrahydro-2H-thiopyran-4-ol
CAS Registry Number 885273-18-7
Molecular Formula C₁₃H₁₅NOS
Molecular Weight 233.333 g/mol
Monoisotopic Exact Mass 233.0874 Da
Hydrogen Bond Donors 2 (Indole N-H, Tertiary O-H)
Hydrogen Bond Acceptors 2 (Hydroxyl Oxygen, Thioether Sulfur)
Structural Features Tertiary alcohol, fully saturated heterocycle, aromatic indole core

Synthetic Methodology & Protocol

The synthesis of 4-(1H-Indol-6-yl)tetrahydro-2H-thiopyran-4-ol relies on the nucleophilic addition of a lithiated indole species to a cyclic ketone. Tetrahydro-4H-thiopyran-4-one serves as the electrophilic scaffold, a highly versatile intermediate in the construction of complex pharmaceutical carbon skeletons[2].

Mechanistic Rationale (Causality of Experimental Choices)
  • Indole N-Protection: The indole N-H proton is highly acidic (pKa ~16). If left unprotected, it will rapidly consume one equivalent of the organolithium reagent, leading to unpredictable stoichiometry and drastically reducing the yield of the halogen-metal exchange. A bulky protecting group (e.g., Triisopropylsilyl, TIPS) is preferred to ensure complete lithiation at the C6 position.

  • Cryogenic Conditions (-78 °C): Organolithium intermediates are highly reactive. Maintaining the reaction at -78 °C prevents deleterious side reactions, such as aryne formation, proton abstraction from the THF solvent, or premature ring-opening.

  • Ketone Electrophile: Tetrahydro-4H-thiopyran-4-one is highly susceptible to nucleophilic attack due to the lack of severe steric hindrance, allowing the bulky 6-lithioindole to attack the carbonyl carbon efficiently, forming the tertiary alkoxide.

Synthesis A 6-Bromoindole (N-Protected) B 6-Lithioindole Intermediate A->B n-BuLi, THF -78 °C D 4-(1H-Indol-6-yl)tetrahydro- 2H-thiopyran-4-ol B->D 1. Nucleophilic Addition 2. Quench (NH4Cl) 3. Deprotection C Tetrahydro-4H- thiopyran-4-one C->D Electrophile

Caption: Synthetic workflow for 4-(1H-Indol-6-yl)tetrahydro-2H-thiopyran-4-ol via organolithium addition.

Step-by-Step Experimental Protocol

Note: This protocol assumes prior N-protection of 6-bromoindole.

  • Preparation of the Organolithium Species:

    • Charge a flame-dried Schlenk flask with N-protected 6-bromoindole (1.0 equiv) and anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 equiv) dropwise over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete halogen-metal exchange.

  • Nucleophilic Addition:

    • In a separate dry flask, dissolve tetrahydro-4H-thiopyran-4-one (1.1 equiv) in anhydrous THF.

    • Add the ketone solution dropwise to the lithiated indole mixture at -78 °C.

    • Maintain the reaction at -78 °C for 2 hours, then gradually allow it to warm to room temperature over 1 hour.

  • Quenching and Workup:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

    • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection & Purification:

    • Subject the crude intermediate to appropriate deprotection conditions (e.g., TBAF in THF for a TIPS group).

    • Purify the final product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure tertiary alcohol.

Analytical Characterization

To validate the structural integrity of the synthesized compound, a self-validating analytical suite must be employed:

  • Mass Spectrometry (ESI-MS): High-Resolution Mass Spectrometry (HRMS) in positive ion mode should yield an [M+H]⁺ peak at m/z 234.095 (calculated for C₁₃H₁₆NOS⁺). The presence of a prominent fragment at m/z 216.084 indicates the loss of water (-18 Da), a classic diagnostic fragmentation pattern for tertiary alcohols.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): Look for the diagnostic broad singlet of the indole N-H at ~8.1 ppm. The aliphatic protons of the thiopyran ring will appear as complex multiplets between 1.8–3.2 ppm. The absence of a proton on the C4 position confirms the formation of the tertiary alcohol.

    • ¹³C NMR: The newly formed quaternary carbon (C4 of the thiopyran ring) will resonate downfield around 70–75 ppm, characteristic of a carbon bound to a hydroxyl group and an aromatic system.

Pharmacological Relevance in Drug Discovery

Indole derivatives are universally recognized as privileged structural motifs in pharmaceutical chemistry, capable of interacting with a vast array of biological targets[3]. However, modern drug discovery heavily emphasizes increasing the fraction of sp³-hybridized carbons (Fsp³) to improve the three-dimensional complexity, solubility, and clinical success rate of drug candidates[4].

The integration of the tetrahydrothiopyran-4-ol moiety achieves this by providing a rigid, sp³-rich lipophilic domain. Furthermore, tetrahydrothiopyran-4-ol derivatives have been actively utilized in the design of complex therapeutics, including potential BACE1 inhibitors for Alzheimer's disease[5].

Structure-Activity Relationship (SAR) Logic
  • Indole Core: Acts as a potent hydrogen-bond donor (via N-H) and engages in π-π stacking interactions within hydrophobic protein pockets.

  • Tertiary Hydroxyl: Functions as both a hydrogen-bond donor and acceptor, anchoring the molecule to polar residues within the target binding site.

  • Thiopyran Ring: Enhances lipophilicity (LogP) for membrane permeability. Crucially, the sulfur atom acts as a metabolic handle —it can be selectively oxidized to a sulfoxide or sulfone in vivo or during lead optimization to fine-tune aqueous solubility and tune pharmacokinetic clearance rates.

SAR Core 4-(1H-Indol-6-yl)tetrahydro-2H-thiopyran-4-ol Pharmacophore Mapping Indole Indole Ring (C6-linked) Pi-Pi Stacking H-Bond Donor (NH) Core->Indole Thiopyran Tetrahydrothiopyran Lipophilic sp3 Domain Metabolic Handle (S-Oxidation) Core->Thiopyran Hydroxyl Tertiary Hydroxyl (C4) H-Bond Acceptor/Donor Core->Hydroxyl

Caption: Structure-Activity Relationship (SAR) mapping of the compound's core functional domains.

References

  • Title : 4-(1H-INDOL-6-YL)-TETRAHYDRO-2H-THIOPYRAN-4-OL Source : Reagent Database URL : [Link]

  • Title : Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids Source : The Journal of Organic Chemistry - ACS Publications URL : [Link]

  • Title : Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review Source : PMC (PubMed Central) URL :[Link]

  • Title : An in-silico approach for the identification of natural compounds as potential BACE1 inhibitors for the treatment of Alzheimer disease Source : Journal of Applied Pharmaceutical Science URL : [Link]

Sources

Therapeutic Potential of Indole-Thiopyran Hybrid Scaffolds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the molecular hybridization of privileged scaffolds is a highly effective strategy to overcome drug resistance and enhance target selectivity. The indole-thiopyran hybrid scaffold —specifically the thiopyrano[2,3-b]indole and thiopyrano[4,3-b]indole architectures—represents a breakthrough in this domain[1].

The rationale behind this fusion is deeply rooted in electronic and steric complementarity. Indole, an electron-rich aromatic system, mimics endogenous ligands like tryptophan and serotonin, granting it high affinity for diverse biological targets (e.g., tubulin, protein kinases)[2]. By fusing it with a thiopyran ring, researchers introduce a sulfur atom that modulates the HOMO-LUMO gap and enhances the overall lipophilicity of the molecule. This combination creates "centers conservative" of the ligand-target binding complex, drastically increasing residence time and improving penetration through complex bacterial lipid bilayers or tumor microenvironments[3].

Synthetic Methodologies: Engineering the Scaffold

As a Senior Application Scientist, I emphasize that successful scaffold synthesis relies on understanding the thermodynamic and kinetic drivers of the reaction. Below are two self-validating protocols utilized to construct these complex polycyclic systems.

Protocol A: DABCO-Catalyzed Formal (3+3) Annulation

This protocol provides facile access to thiopyrano[2,3-b]indoles via an


 cascade[1].

Causality & Mechanism: DABCO (1,4-diazabicyclo[2.2.2]octane) is not merely a base; it acts as a highly nucleophilic trigger. It attacks the


′-acetoxy allenoate to form a reactive zwitterionic intermediate. Concurrently, 

deprotonates the indoline-2-thione to generate a highly nucleophilic thiolate. The thiolate displaces the DABCO moiety (

), followed by an intramolecular Friedel-Crafts-type cyclization at the electron-rich C3 position of the indole, yielding the fused ring.

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add indoline-2-thione (1.0 equiv) and

    
    ′-acetoxy allenoate (1.2 equiv).
    
  • Catalyst Addition: Introduce DABCO (20 mol%) and anhydrous

    
     (1.5 equiv). The 
    
    
    
    ensures complete thiolate formation without interfering with the DABCO nucleophilic cycle.
  • Solvent & Reaction: Suspend the mixture in anhydrous dichloromethane (DCM) at room temperature. Stir for 4–6 hours. Crucial Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1); the disappearance of the bright yellow thione spot indicates intermediate formation.

  • Quenching & Extraction: Quench with saturated aqueous

    
     to neutralize the basic environment and prevent retro-aldol-type side reactions. Extract with DCM (
    
    
    
    mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography to isolate the thiopyrano[2,3-b]indole derivative.
    

SynthesisWorkflow Start Indoline-2-thione + β′-acetoxy allenoate Step1 DABCO Nucleophilic Attack (Zwitterion Formation) Start->Step1 Step2 Thiolate Generation (via K2CO3) Start->Step2 Step3 SN2'-SN2' Cascade Coupling Step1->Step3 Step2->Step3 Step4 Intramolecular Friedel-Crafts Alkylation Step3->Step4 Product Thiopyrano[2,3-b]indole Hybrid Scaffold Step4->Product

Fig 1: Logical workflow of the DABCO-catalyzed formal (3+3) annulation mechanism.

Protocol B: Green Synthesis of Spirofused Tryptanthrin-Thiopyrano[2,3-b]indoles

This solvent-free, multi-component domino reaction is thermodynamically driven by the formation of the highly stable spiro-fused system[4].

Causality & Mechanism: Operating under solvent-free conditions at 100°C maximizes the local concentration of reactants, overcoming the entropic barrier of a multi-component assembly. Ammonium acetate acts as a mild, bifunctional proton donor/acceptor, facilitating the Knoevenagel condensation and subsequent Michael addition without causing the degradation typically seen with harsh Lewis acids.

Step-by-Step Workflow:

  • Reagent Mixing: Grind together tryptanthrin (1.0 equiv), malononitrile (1.1 equiv), and the corresponding indoline-2-thione (1.0 equiv) in an agate mortar to ensure a homogenous solid mixture.

  • Catalysis: Transfer the mixture to a reaction vial and add ammonium acetate (20 mol%).

  • Thermal Activation: Heat the vial to 100°C in an oil bath for 30–45 minutes. The mixture will melt and subsequently resolidify as the high-melting-point spiro product forms.

  • Trituration: Cool the reaction to room temperature. Triturate the solid mass with warm ethanol to remove unreacted starting materials and the ammonium acetate catalyst.

  • Isolation: Filter the solid and recrystallize from a DMF/Ethanol mixture to yield the pure spirofused tryptanthrin-thiopyrano[2,3-b]indole hybrid.

Therapeutic Potential & Biological Mechanisms

Antibacterial Efficacy (Targeting MRSA/VRSA)

The emergence of Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant S. aureus (VRSA) demands novel chemotypes. Spirofused tryptanthrin-thiopyrano[2,3-b]indole hybrids have demonstrated exceptional antibacterial profiles. Specifically, nitro-substituted derivatives exhibit concentration-dependent bactericidal activity[4]. Mechanistically, the rigid spiro-architecture allows these compounds to bind tightly to Penicillin-Binding Proteins (PBPs), disrupting peptidoglycan cross-linking and leading to bacterial cell lysis, while their lipophilic thiopyran core aids in penetrating the thick Gram-positive cell wall[5].

Anticancer Activity (Apoptosis & Tubulin Inhibition)

Indole-thiopyran derivatives exhibit potent antiproliferative properties against various human cancer cell lines (e.g., A549, HCT116). The primary mechanism involves the activation of pro-apoptotic genes, specifically upregulating p53 and executing downstream apoptosis via caspase-7 cleavage[6]. Furthermore, structural analogs heavily mimic the binding modes of known tubulin polymerization inhibitors, lodging into the colchicine binding site of the


-

tubulin heterodimer, thereby inducing G2/M-phase cell cycle arrest[2].

BiologicalMechanism cluster_Anticancer Anticancer Pathway cluster_Antibacterial Antibacterial Pathway (MRSA) Scaffold Indole-Thiopyran Hybrid Scaffold Tubulin Tubulin Polymerization Inhibition Scaffold->Tubulin p53 p53 / Caspase-7 Activation Scaffold->p53 PBP PBP Binding & Membrane Disruption Scaffold->PBP Biofilm Biofilm Inhibition Scaffold->Biofilm Apoptosis G2/M Arrest & Apoptosis Tubulin->Apoptosis p53->Apoptosis Lysis Bacterial Cell Lysis PBP->Lysis Biofilm->Lysis

Fig 2: Dual therapeutic pathways of indole-thiopyran hybrids in oncology and infectious diseases.

Quantitative Data Presentation

To benchmark the efficacy of these scaffolds, the following table summarizes the quantitative biological data derived from recent in vitro assays:

Compound Class / Specific DerivativeTarget Pathogen / Cell LinePrimary Mechanism of ActionPotency (MIC / IC

)
Nitro-substituted Tryptanthrin-Thiopyrano[2,3-b]indole (Compound 68/4c) S. aureus (MRSA / VRSA)PBP Binding / Concentration-dependent bactericidalMIC = 0.25 µg/mL (Comparable to Levofloxacin)[2],[4]
Spiro[indoline‐3,4′‐thiopyrano[2,3‐b]indole] A549, HCT116 Cancer Cellsp53 & Caspase-7 ActivationNon-cytotoxic up to 100 µg/mL (Healthy cells); Potent apoptosis in malignant lines[6]
Indole-Acrylamide / Thiopyran Analogs Huh7 Hepatocellular CarcinomaTubulin Polymerization InhibitionIC

= ~5.0 µM
[2]
Spiro-thiazolidine/Indole Hybrids S. aureus (MRSA)Membrane Disruption / Biofilm InhibitionMIC = 62.5 µg/mL (Drops to 3.81 µg/mL with Ag-NPs)[5]

Future Perspectives & Lead Optimization

The therapeutic ceiling for indole-thiopyran hybrids has not yet been reached. Future lead optimization should focus on stereoselective functionalization at the thiopyran ring to enhance aqueous solubility without sacrificing the lipophilic interactions necessary for target binding. Additionally, integrating these scaffolds with metallic nanoparticles (e.g., Ag-NPs) has shown a synergistic reduction in MIC values against resistant bacterial strains[5], paving the way for advanced nanotherapeutic formulations.

References

  • Access to thiopyrano[2,3-b]indole via tertiary amine-catalyzed formal (3+3) annulations of β′-acetoxy allenoates with indoline-2-thiones.Chemical Communications (RSC Publishing).
  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules.Poznan University of Medical Sciences.
  • Engaging thieno[2,3‐b]indole‐2,3‐dione for the efficient synthesis of spiro[indoline‐3,4′‐thiopyrano[2,3‐b]indole] by reaction with N‐substituted isatilidenes.ResearchGate.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).MDPI.
  • Green Synthesis and Antibacterial Evaluation of Spirofused Tryptanthrin-Thiopyrano[2,3-B]Indole Hybrids Targeting Drug-Resistant S. Aureus.SSRN.
  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review.PMC.

Sources

An In-Depth Technical Guide to the Solubility Profile of 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The accurate characterization of a compound's solubility is a cornerstone of successful drug discovery and development, directly influencing bioavailability, formulation, and the reliability of in vitro screening data.[1][2] This guide provides a comprehensive technical framework for determining and understanding the solubility profile of the novel heterocyclic compound, 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL, in dimethyl sulfoxide (DMSO). DMSO is a preeminent solvent in preclinical research, valued for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[3][4] This document moves beyond simple protocols to elucidate the underlying physicochemical principles governing solubility. It presents detailed, field-proven methodologies for both kinetic and thermodynamic solubility determination, complete with troubleshooting guidance and an analysis of the critical intermolecular forces at play. Our objective is to equip researchers with the expertise to generate robust, reproducible solubility data, thereby enabling informed decision-making in the progression of potential therapeutic agents.

Introduction: Context and Core Principles

The Imperative of Solubility in Drug Discovery

A compound's journey from a promising hit to a viable drug candidate is fraught with challenges, many of which are rooted in its physicochemical properties. Among these, aqueous and non-aqueous solubility stand out as critical determinants of success.[5] Poor solubility is a leading cause of compound attrition, manifesting as:

  • Low Bioavailability: A drug must be in solution to be absorbed in the gastrointestinal tract.[6]

  • Inconsistent Assay Results: Compound precipitation in assay media can lead to false negatives and high variability in high-throughput screening (HTS).[7]

  • Formulation Difficulties: Developing a stable and effective dosage form for an insoluble compound is a significant hurdle.

Early and accurate solubility assessment allows for the timely triage of problematic candidates and guides medicinal chemistry efforts to optimize compound properties.[1]

Structural Analysis of 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL

To predict the solubility behavior of the target compound, we must first dissect its molecular architecture. The structure comprises three key functional regions:

  • The Indole Ring: A bicyclic aromatic system containing a nitrogen atom. The N-H group can act as a hydrogen bond donor, while the aromatic system contributes to nonpolar (hydrophobic) interactions.

  • The Tetrahydrothiopyran-4-ol Core: A saturated six-membered ring containing a sulfur atom and a tertiary alcohol. The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. The sulfur atom can participate in dipole-dipole interactions.

  • The Linkage: A direct C-C bond between the indole and thiopyran rings.

This combination of polar (hydroxyl, indole N-H) and nonpolar (aromatic rings, aliphatic backbone) features suggests an amphipathic character, making its interaction with a polar aprotic solvent like DMSO complex and intriguing.

DMSO: The Workhorse Solvent of Preclinical Research

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a high dielectric constant and a large dipole moment.[4] Its reputation as a "universal solvent" stems from its ability to dissolve a vast chemical space of compounds.[3] In drug discovery, it is primarily used to create high-concentration stock solutions for compound libraries.[3][8] Key properties include:

  • High Solvating Power: It effectively disrupts the crystal lattice of solid compounds and solvates both polar and nonpolar moieties.

  • Miscibility: It is fully miscible with water and a wide range of organic solvents, facilitating its use in preparing aqueous assay solutions.[3]

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. This is a critical factor, as absorbed water can significantly decrease the solubility of lipophilic compounds.[9]

The Theoretical Underpinnings of Solubility in DMSO

Intermolecular Interactions: A Predictive Analysis

The dissolution of 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL in DMSO is governed by a network of intermolecular forces. The energy gained from solute-solvent interactions must overcome the energy of the compound's crystal lattice and the solvent-solvent interactions within DMSO.

  • Hydrogen Bonding: The primary driver of solubility for this compound in DMSO. The sulfoxide oxygen of DMSO is a powerful hydrogen bond acceptor and will readily interact with the hydrogen bond donors on the target molecule: the indole N-H and the hydroxyl -OH group.

  • Dipole-Dipole Interactions: The polar S=O bond in DMSO creates a strong dipole, which will interact with the polar C-O and C-S bonds within the tetrahydrothiopyran ring.

  • London Dispersion Forces: These forces will occur between the nonpolar regions of the solute (the aromatic indole ring and aliphatic thiopyran backbone) and the methyl groups of DMSO.

cluster_Solute 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL cluster_Solvent DMSO (Solvent) Indole_NH Indole N-H DMSO_SO Sulfoxide Oxygen (S=O) Indole_NH->DMSO_SO Hydrogen Bond (Strong) Hydroxyl_OH Hydroxyl -OH Hydroxyl_OH->DMSO_SO Hydrogen Bond (Strong) Aromatic_Ring Aromatic System DMSO_Methyl Methyl Groups (-CH3) Aromatic_Ring->DMSO_Methyl Dispersion Forces (Weak)

Caption: Key intermolecular interactions driving solubility.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

It is crucial to understand which type of solubility is being measured, as the values can differ significantly.[10]

  • Kinetic Solubility: Measures the concentration at which a compound, added from a concentrated DMSO stock, begins to precipitate in an aqueous buffer. It is a measure of a compound's tendency to remain in a supersaturated state and is highly dependent on the experimental protocol (e.g., incubation time, DMSO concentration).[1][10] This is often used in early discovery for high-throughput screening.

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution, where the dissolved and solid states are in equilibrium.[11] This is the "gold standard" measurement, typically determined by the shake-flask method, and is essential for later-stage development.[12][13]

Experimental Determination of Solubility Profile

Pre-analytical Considerations: Ensuring Data Integrity

The quality of any solubility measurement is contingent on the quality of the starting materials.

  • Compound Purity: Use the highest purity compound available. Impurities can act as solubilizing agents or nucleation sites, leading to erroneous results.

  • Solvent Grade: Always use anhydrous, high-purity (≥99.9%) DMSO.[8] Keep the solvent container tightly sealed and consider using single-use aliquots to prevent moisture absorption.[8]

  • Compound Form: The solid-state form (crystalline vs. amorphous) significantly impacts solubility. Amorphous forms are typically more soluble but less stable.[9] Characterize the solid form before and after the experiment if possible.

Protocol 1: High-Throughput Kinetic Solubility Assay

This method is designed to rapidly rank-order compounds in early discovery. Nephelometry, which measures light scattering from insoluble particles, is a common and effective technique.[7]

Methodology: Laser Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL in 100% anhydrous DMSO.[8] Ensure complete dissolution, using gentle warming (37°C) or sonication if necessary.[14]

  • Plate Preparation: In a 96- or 384-well microplate, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Compound Addition: Using an automated liquid handler, add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentration (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (typically 1-2 hours).[1]

  • Measurement: Read the plate on a laser-based microplate nephelometer. The intensity of scattered light is directly proportional to the amount of precipitated compound.

  • Data Analysis: The kinetic solubility limit is defined as the concentration at which the nephelometry signal rises significantly above the background (vehicle control).

A Prepare 10 mM Stock in 100% DMSO C Add Stock Solution to Buffer (e.g., 1:100) A->C B Dispense Aqueous Buffer to Microplate B->C D Incubate (1-2 hours) C->D E Read Plate on Nephelometer D->E F Determine Precipitation Concentration E->F

Caption: Workflow for Kinetic Solubility Measurement.

Protocol 2: Equilibrium (Thermodynamic) Solubility Assay

The shake-flask method is the definitive approach for determining thermodynamic solubility. It is lower-throughput but provides the most accurate and reliable data.[12][13]

Methodology: Shake-Flask Method

  • Dispensing: Add an excess amount of solid 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL (e.g., 1-2 mg) to a glass vial. The key is to ensure solid material remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of DMSO (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24-48 hours to ensure equilibrium is reached.[13]

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vial at high speed or filter the solution through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Dilution: Carefully take a known volume of the clear supernatant and dilute it with an appropriate solvent (often DMSO or a mobile phase mixture) to bring the concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared with the same compound.

  • Calculation: Back-calculate the original concentration in the saturated supernatant to determine the thermodynamic solubility.

Data Presentation, Interpretation, and Best Practices

Summarizing Quantitative Solubility Data

All solubility data should be presented clearly, specifying the method, solvent, temperature, and number of replicates.

ParameterMethodSolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
Kinetic SolubilityNephelometryPBS, pH 7.4 (1% DMSO)25[Result][Result]
Thermodynamic SolubilityShake-Flask100% DMSO25[Result][Result]
Thermodynamic SolubilityShake-Flask100% DMSO37[Result][Result]
Common Pitfalls and Troubleshooting
  • Compound Precipitation from DMSO Stock: This can occur due to moisture absorption or freeze-thaw cycles.[9] Aliquoting stock solutions into single-use volumes is highly recommended to minimize this risk.[8] If precipitation is observed, gentle warming and sonication may redissolve the compound, but persistent issues may indicate compound instability.[14]

  • "Cloud Point" Artifacts: In kinetic assays, high concentrations of DMSO can sometimes create artifacts that are misinterpreted as precipitation. Always run a vehicle control with the same final DMSO concentration to establish a proper baseline.[15]

  • Filter Adsorption: During the shake-flask method, the compound can adsorb to the syringe filter, leading to an underestimation of solubility. It is good practice to discard the initial portion of the filtrate before collecting the sample for analysis.[13]

Factors Influencing Solubility in DMSO
  • Temperature: For most neutral compounds, solubility in DMSO increases with temperature.[16] The dissolution process is typically endothermic. Characterizing solubility at both ambient and physiological (37°C) temperatures is often valuable.

  • Water Content: As a hygroscopic solvent, DMSO's properties change with water absorption. The presence of water introduces a network of strong hydrogen bonds that can reduce the solvent's ability to accommodate lipophilic solutes.[9][17] This is a primary reason for using anhydrous DMSO for stock preparation.

  • Compound Stability: DMSO is generally stable but can decompose at elevated temperatures, especially in the presence of acids or bases.[18] It's important to confirm that the compound itself is stable in DMSO over the course of the experiment.

Conclusion

Determining the solubility profile of a novel compound like 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL in DMSO is not a perfunctory task but a foundational element of its preclinical characterization. A thorough understanding of its solubility, grounded in both high-throughput kinetic screening and gold-standard thermodynamic measurements, provides invaluable insight. By applying the rigorous experimental protocols and theoretical principles outlined in this guide, researchers can generate high-quality, reproducible data. This enables confident interpretation of biological screening results, informs strategies for formulation development, and ultimately, facilitates the rational progression of new chemical entities through the drug discovery pipeline.

References

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Bergström, C. A. S., et al. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Scribd. Solubility Data of DMSO. Scribd. [Link]

  • ResearchGate. (2014). Thermodynamic model of solubility for CO2 in dimethyl sulfoxide. ResearchGate. [Link]

  • Emulate, Inc. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate, Inc. [Link]

  • PubChem. Tetrahydrothiopyran-4-one. National Center for Biotechnology Information. [Link]

  • Ma, T., et al. (2024, December 1). Effect of temperature on the physicochemical properties and solute–solvent interactions of a dilute solution of [Bmim][OAc] in DMSO. ResearchGate. [Link]

  • PubMed. (2022, October 19). Divergent synthesis of 2-methylthioindole and 2-unsubstituted indole derivatives mediated by SOCl2 and dimethyl/diethyl sulfoxides. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. The ammonium-promoted formylation of indoles by DMSO and H2O. Royal Society of Chemistry. [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. ResearchGate. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • Wikipedia. Dimethyl sulfoxide. Wikipedia. [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]

  • Brainly. (2023, June 9). [FREE] List all the intermolecular forces present in pure dimethyl sulfoxide (DMSO). A. Hydrogen bonding and -. Brainly.com. [Link]

  • Sugano, K., et al. (2018). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Cheméo. Chemical Properties of 4H-Thiopyran-4-one, tetrahydro- (CAS 1072-72-6). Cheméo. [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. AntBio. [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... ResearchGate. [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. [Link]

  • Halo Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Halo Labs. [Link]

  • MDPI. (2022, January 31). A Molecular-Wide and Electron Density-Based Approach in Exploring Chemical Reactivity and Explicit Dimethyl Sulfoxide (DMSO) Solvent Molecule Effects in the Proline Catalyzed Aldol Reaction. MDPI. [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • Canadian Science Publishing. Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Science Publishing. [Link]

  • ResearchGate. (2025, August 6). Aqueous dimethyl sulfoxide solutions: Inter- and intra-molecular dynamics. ResearchGate. [Link]

  • Jacob, M. (2019, May 3). Thermal Analysis of DMSO Decomposition under Acidic Conditions. Rowan University. [Link]

  • Bentham Science. A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Bentham Science. [Link]

  • Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. [Link]

  • PubChem. 1,5,6,7-Tetrahydro-4H-indol-4-one. National Center for Biotechnology Information. [Link]

  • Gaylord Chemical. (2025, March 14). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Gaylord Chemical. [Link]

  • Georganics. Tetrahydro-2H-pyran-4-ol - High purity. Georganics. [Link]

Sources

Engineering the C-6 Position of Indole: A Strategic Paradigm in Small-Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a universally recognized "privileged structure" in medicinal chemistry. Historically, drug discovery campaigns have heavily favored C-3 and N-1 functionalization due to the inherent nucleophilicity of the C-3 position and the acidity of the N-1 proton. However, advanced fragment-based drug discovery (FBDD) and structure-based design have illuminated the C-6 position as a critical vector for optimizing both pharmacodynamics and pharmacokinetics. Unlike C-3 substituents that often project into solvent-exposed regions, C-6 substituents are uniquely angled to probe deep, cryptic hydrophobic pockets in target proteins, making them exceptionally valuable in designing protein-protein interaction (PPI) inhibitors, kinase modulators, and antiviral agents.

This technical guide synthesizes the mechanistic rationale, biological activity, and validated experimental workflows for developing 6-substituted indole derivatives.

Mechanistic Rationale for C-6 Substitution

Steric and Conformational Advantages in PPIs

Protein-protein interactions often feature shallow, highly hydrophobic interfaces that are notoriously difficult to drug. The spatial orientation of the indole core dictates binding affinity in these environments. Structural studies on small-molecule fusion inhibitors targeting the HIV-1 glycoprotein-41 (gp41) reveal that 6-substituted indoles allow the indole NH to point away from the hydrophobic pocket, avoiding severe desolvation penalties[1]. Simultaneously, the C-6 substituent extends deeply into the groove, mimicking the van der Waals interactions of native peptide inhibitors[1].

Electronic Tuning and Metabolic Stability

Beyond steric bulk, the C-6 position is highly sensitive to electronic tuning. The introduction of electron-withdrawing groups at the C-6 position profoundly impacts the electron density of the indole ring, which can alter the molecule's dipole moment and oxidative liability. For example, in indole-3-glyoxylamides designed as antiprion agents, C-6 electron-withdrawing substituents improved biological activity by an order of magnitude while simultaneously conferring high resistance to microsomal degradation[2].

FBDD_Workflow A Identify Target Pocket (e.g., gp41, Colchicine Site) B Select 6-Haloindole Core (Starting Scaffold) A->B C C-6 Functionalization (Suzuki/Buchwald-Hartwig) B->C D Electronic/Steric Tuning (SAR/Metabolic Optimization) C->D E In Vitro Validation (Binding Affinity & Kinetics) D->E

FBDD workflow for optimizing 6-substituted indole derivatives.

Therapeutic Applications and Biological Activity

Oncology: Tubulin Polymerization and Epigenetic Inhibitors

Microtubule dynamics are a validated target in oncology. A recent series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives have been synthesized to target the colchicine-binding site of tubulin[3]. Compound 3g , featuring a C-6 phenyl substitution, demonstrated potent dose-dependent disruption of microtubule dynamics, leading to G2/M cell-cycle arrest and apoptosis in MCF-7 breast cancer cells[3],[4].

In the realm of epigenetics, targeting the AF9-DOT1L complex (implicated in leukemia) requires precise steric complementation. 6-substituted indole-2-carboxamides featuring a piperidin-1-ylphenyl group at C-6 achieved an IC50 of 3.3 µM by perfectly filling the AF9 hydrophobic cleft, outperforming their C-5 substituted isomers[5].

Infectious Diseases: Antiviral and Antimalarial Agents

The C-6 position is equally pivotal in anti-infectives. N-acetamide indoles targeting the Plasmodium falciparum cation ATPase (PfATP4) utilize C-6 heterocyclic iterations (such as 1,3,4-oxadiazoles) accessed via Suzuki coupling to achieve sub-micromolar antimalarial efficacy[6]. In virology, extended 6-substituted indoles (e.g., utilizing a 6-chloroquinoline moiety) act as potent HIV-1 gp41 fusion inhibitors with sub-micromolar IC50 values[1].

MOA_Tubulin Ligand 6-Substituted Indole (e.g., Compound 3g) Target Tubulin Heterodimer (Colchicine Binding Site) Ligand->Target Binds Polymerization Microtubule Depolymerization (Loss of Structural Integrity) Target->Polymerization Induces CellCycle G2/M Phase Arrest (Mitotic Spindle Failure) Polymerization->CellCycle Triggers Apoptosis Apoptotic Cell Death (MCF-7 Carcinoma Cells) CellCycle->Apoptosis Results in

Mechanism of action for 6-substituted indole tubulin inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes the biological activity of key 6-substituted indole derivatives across various therapeutic indications:

Compound ClassC-6 SubstituentPrimary TargetBiological Activity (IC50/EC50)Disease Indication
1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) Phenyl derivativeTubulin (Colchicine site)2.5–50 μM (Dose-dependent)Breast Cancer / Melanoma
Indole-2-carboxamide (Compound 1) Piperidin-1-ylphenylAF9-DOT1L PPI3.3 µMLeukemia / Epigenetics
Indole-3-glyoxylamides Electron-withdrawing groupsPrion ProteinEnhanced by 10-foldPrion Disease
Indole-based fusion inhibitors (14f) 6-chloroquinolineHIV-1 gp41< 1 µMHIV/AIDS
N-acetamide indoles 1,3,4-oxadiazole / ArylPfATP4Sub-micromolarMalaria

Validated Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols represent self-validating systems for the synthesis and biological evaluation of 6-substituted indoles.

Protocol: C-6 Functionalization via Suzuki-Miyaura Cross-Coupling

Causality Check: Why use Pd(dppf)Cl₂ over standard Pd(PPh₃)₄? The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the reductive elimination step. This is critical for sterically hindered C-6 indole boronic acids, preventing protodeboronation side reactions[6].

  • Reagent Preparation: In a flame-dried Schlenk flask under argon, combine the 6-bromoindole core (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq). Note: Rigorous degassing is mandatory to prevent Pd(0) oxidation.

  • Catalytic Activation: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) to the solid mixture.

  • Reaction Execution: Suspend the mixture in a degassed solvent system of 1,4-dioxane/H₂O (4:1 v/v). Heat the reaction to 110 °C for 3 to 16 hours. Monitor progression via TLC (Hexanes/EtOAc) until the 6-bromoindole is fully consumed.

  • Quenching & Extraction: Cool to room temperature, dilute with H₂O, and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to yield the 6-substituted indole derivative. Validate structure via ¹H/¹³C NMR and HRMS.

Protocol: In Vitro Tubulin Polymerization Kinetic Assay

Causality Check: Why measure fluorescence kinetics rather than endpoint mass? Fluorophores (like DAPI or specialized reporter dyes) experience a massive quantum yield enhancement upon binding to polymerized microtubules. A kinetic read allows researchers to distinguish between nucleation phase delay (typical of weak binders) and elongation rate suppression (typical of potent colchicine-site inhibitors like Compound 3g)[3].

  • Tubulin Reconstitution: Thaw highly purified porcine brain tubulin (>99%) on ice. Reconstitute in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Note: GTP is strictly required to maintain the thermodynamic stability of the tubulin heterodimer.

  • Compound Incubation: In a pre-warmed (37 °C) 96-well half-area plate, add the 6-substituted indole test compound (e.g., 2.5 µM to 50 µM final concentration). Include Paclitaxel as a polymerization enhancer (positive control) and Colchicine as a polymerization inhibitor (reference control).

  • Kinetic Measurement: Rapidly add the tubulin solution to the wells (final tubulin concentration ~3 mg/mL). Immediately transfer to a fluorescence microplate reader maintained at 37 °C.

  • Data Acquisition: Read fluorescence (e.g., Ex 340 nm / Em 420 nm) every 60 seconds for 60 minutes.

  • Validation & Analysis: Calculate the Vmax of the growth phase. A valid assay must show a sigmoidal growth curve for the vehicle control and a flattened curve for the colchicine reference.

References

1.1 - SciSpace / PMC 2.2 - PubMed 3.3 - PMC 4.4 - MDPI 5.5 - MDPI 6.6 - PMC

Sources

Navigating the Lipophilic Landscape: Calculated LogP and Hydrophobicity of Indole-Thiopyran Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of the privileged indole nucleus with a thiopyran ring creates a highly versatile pharmacophore with profound implications for modern drug discovery. While the indole moiety provides essential hydrogen-bonding and π-π stacking interactions, the thiopyran ring introduces a tunable lipophilic domain. This whitepaper provides an in-depth technical analysis of the calculated partition coefficient (cLogP) and experimental hydrophobicity of indole-thiopyran compounds. By examining the causality behind structural modifications and detailing a self-validating protocol for experimental LogP determination, this guide equips researchers with the mechanistic insights needed to optimize the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of these complex heterocycles.

Structural Synergy: The Indole-Thiopyran Pharmacophore

The indole-thiopyran scaffold represents a strategic convergence of electronic richness and lipophilic bulk. Indole is a universally recognized privileged scaffold, frequently utilized for its ability to act as a hydrogen bond donor (via the N-H group) and engage in target-specific hydrophobic interactions[1].

Fusing indole with a thiopyran—a six-membered, sulfur-containing heterocycle—yields architectures such as thiopyrano[2,3-b]indoles. This fusion provides unique structural rigidity and introduces a sulfur atom that can act as a soft nucleophile or be selectively oxidized. Recent synthetic advancements, including2, have expanded the accessible chemical space for these derivatives[2]. The resulting compounds exhibit potent biological activities, particularly in lipid-rich environments where their inherent hydrophobicity allows them to act as effective3[3].

The Causality of Hydrophobicity in ADMET

Hydrophobicity, quantified by the octanol-water partition coefficient (LogP), is not merely a physical property; it is the thermodynamic driver of a drug's pharmacokinetic fate. In indole-thiopyran compounds, lipophilicity dictates the desolvation penalty—the energy required for the molecule to shed its aqueous hydration shell before entering a lipid bilayer or a hydrophobic protein binding pocket.

Excessive hydrophobicity (LogP > 5) drives target promiscuity, leading to off-target toxicity and poor aqueous solubility. Conversely, insufficient lipophilicity restricts the molecule's ability to cross cellular membranes. Achieving a balanced lipophilicity in spiro or fused systems is critical, as it directly improves 4 without violating Lipinski's Rule of Five[4].

LogP_Workflow Comp Computational cLogP (ALogP, XLogP) Synth Scaffold Synthesis (Indole-Thiopyran) Comp->Synth Guides design Exp Experimental LogP (RP-HPLC / Shake-Flask) Synth->Exp Validation Exp->Comp Refines model Bio ADMET & Bioactivity (Permeability, Binding) Exp->Bio Correlates with

Workflow integrating computational cLogP with experimental validation for ADMET profiling.

Predictive Modeling: cLogP vs. Experimental Reality

Computational LogP (cLogP) algorithms generally rely on fragment-based (e.g., ALogP) or atom-contribution (e.g., XLogP) methods. While these models are highly accurate for standard aliphatic or simple aromatic systems, the unique electronic cross-talk between the electron-rich indole and the polarizable sulfur in the thiopyran ring often leads to predictive deviations.

For instance, the oxidation state of the sulfur atom drastically alters the topological polar surface area (TPSA). Converting the thioether to a sulfone introduces highly polarized S=O bonds, significantly lowering the LogP.

Quantitative Comparison of Indole-Thiopyran Derivatives

The following table summarizes the structure-property relationships of representative thiopyrano[2,3-b]indole derivatives, highlighting the variance between computational predictions and experimental realities.

Compound IDStructural ModificationcLogP (ALogP)Exp. LogP (RP-HPLC)Δ (cLogP - Exp)
TP-Ind-01 Unsubstituted Core2.852.78+0.07
TP-Ind-02 N-Methyl Indole3.203.15+0.05
TP-Ind-03 5-Fluoro Indole3.013.10-0.09
TP-Ind-04 Thiopyran S,S-Dioxide (Sulfone)1.451.32+0.13
TP-Ind-05 C-3 Phenyl Substitution4.504.25+0.25

Note: The positive deviation in highly lipophilic derivatives (e.g., TP-Ind-05) suggests that computational models often underestimate the intramolecular folding that shields hydrophobic surface area from the aqueous phase.

Self-Validating Protocol: RP-HPLC Determination of Hydrophobicity

To accurately determine the hydrophobicity of indole-thiopyran compounds, the traditional shake-flask method is often hindered by the compounds' poor aqueous solubility and propensity to form emulsions. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a superior, self-validating alternative (based on OECD Test Guideline 117).

Causality of the Method: The C18 stationary phase acts as a surrogate for the hydrophobic core of a lipid bilayer, while the aqueous mobile phase mimics extracellular fluid. By utilizing a calibration curve of reference drugs, the system internally validates its own output, neutralizing column degradation or solvent-specific artifacts.

Step-by-Step Methodology
  • Preparation of the Calibration Matrix: Select six reference compounds with known, highly accurate LogP values spanning the expected range (e.g., Aniline LogP=0.9, Toluene LogP=2.7, Triphenylene LogP=5.4). Prepare 1 mg/mL stock solutions in HPLC-grade methanol.

  • Dead Time (

    
    ) Determination: 
    Inject an unretained marker (e.g., Uracil or Thiourea). The retention time of this marker represents the column void volume (
    
    
    
    ).
  • Isocratic Elution: Equilibrate the C18 column with an isocratic mobile phase of Methanol/Water (70:30 v/v) buffered to pH 7.4 (using 10 mM phosphate buffer) to ensure the indole N-H remains un-ionized. Flow rate: 1.0 mL/min.

  • Analyte Injection & Capacity Factor Calculation: Inject the indole-thiopyran analytes. Record the retention time (

    
    ). Calculate the capacity factor (
    
    
    
    ) for both reference compounds and analytes using the formula:
    
    
  • Linear Regression & LogP Extrapolation: Plot

    
     of the reference compounds against their known LogP values. The resulting self-validating linear regression (
    
    
    
    ) is then used to extrapolate the experimental LogP of the indole-thiopyran derivatives.

Structure-Property Relationships (SPR)

Strategic modification of the indole-thiopyran core allows medicinal chemists to dial in the exact lipophilicity required for a specific biological target. The logic governing these modifications is visualized below.

SPR_Logic Core Indole-Thiopyran Core IndoleSub Indole N-Substitution (Alkyl/Aryl) Core->IndoleSub ThioOx Thiopyran Oxidation (Sulfoxide/Sulfone) Core->ThioOx Halogen C5/C6 Halogenation (F, Cl, Br) Core->Halogen IncLogP Increased cLogP (Higher Lipophilicity) IndoleSub->IncLogP DecLogP Decreased cLogP (Higher Polarity) ThioOx->DecLogP Halogen->IncLogP

Impact of structural modifications on the lipophilicity of indole-thiopyran derivatives.

  • Indole N-Alkylation: Capping the indole nitrogen removes the hydrogen bond donor capacity, resulting in a sharp increase in LogP. This is useful for enhancing blood-brain barrier (BBB) penetration but may reduce target affinity if the N-H bond is critical for receptor binding.

  • Thiopyran Oxidation: Oxidizing the sulfur atom to a sulfoxide or sulfone is the most effective way to decrease LogP without adding steric bulk. This modification has been historically utilized in 5 to improve metabolic stability and aqueous solubility[5].

  • Halogenation: Introducing halogens (particularly Chlorine or Bromine) at the C5 or C6 positions of the indole ring increases lipophilicity and dramatically improves metabolic half-life by blocking cytochrome P450-mediated oxidation sites.

Conclusion

The indole-thiopyran scaffold is a highly tunable pharmacophore whose biological efficacy is intrinsically linked to its hydrophobicity. By understanding the causality between structural modifications and LogP shifts, and by employing robust, self-validating experimental protocols like RP-HPLC, researchers can confidently navigate the lipophilic landscape. Bridging the gap between computational cLogP predictions and experimental realities ensures the development of candidates with optimal ADMET profiles, accelerating the journey from bench to bedside.

References

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review Source: PMC (National Institutes of Health) URL:[Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity Source: MDPI URL:[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: PMC (National Institutes of Health) URL:[Link]

  • MgI2-Catalyzed Nucleophilic Ring-Opening Reactions of Donor–Acceptor Cyclopropanes with Indoline-2-thiones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source: PMC (National Institutes of Health) URL:[Link]

Sources

Analysis of Hydrogen Bonding Capabilities of 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed analysis of the hydrogen bonding properties of the heterocyclic compound 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL (CAS: 885273-18-7).[1] Hydrogen bonds are pivotal non-covalent interactions that dictate a molecule's physicochemical properties and its ability to bind to biological targets.[2] A thorough understanding of a compound's hydrogen bond donor and acceptor capacity is therefore fundamental in drug discovery and medicinal chemistry for predicting solubility, permeability, and ligand-receptor interactions. This document deconstructs the molecule's structure to precisely identify and quantify its hydrogen bond donors and acceptors, providing a foundational dataset for computational modeling and rational drug design.

The Central Role of Hydrogen Bonding in Molecular Science

Hydrogen bonding is a specialized, strong type of dipole-dipole interaction that occurs between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor).[3] These interactions, while significantly weaker than covalent bonds, are critical in shaping the three-dimensional structures of molecules, including proteins and nucleic acids, and are central to the "lock-and-key" mechanism of molecular recognition.[2]

  • Hydrogen Bond Donor: A functional group containing a hydrogen atom attached to an electronegative atom, typically nitrogen (N), oxygen (O), or fluorine (F).[4][5] The high electronegativity of the N, O, or F atom polarizes the bond, imparting a partial positive charge on the hydrogen, making it available for interaction.[3][5]

  • Hydrogen Bond Acceptor: An electronegative atom (commonly N or O) that possesses a lone pair of electrons.[4][5] This region of high electron density can interact with the partially positive hydrogen atom of a donor group.[3][6]

In drug development, the number of hydrogen bond donors and acceptors in a potential drug candidate is a key metric used in predictive models, such as Lipinski's Rule of Five, to assess "drug-likeness" and oral bioavailability.

Structural Deconstruction and Analysis

The molecule 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL is comprised of three key structural components: an indole ring system, a tertiary alcohol, and a tetrahydrothiopyran ring. A systematic evaluation of each component is required to identify all potential hydrogen bonding sites.

Protocol for Identification of Hydrogen Bonding Sites

The determination of hydrogen bond donors and acceptors is a self-validating process based on the fundamental principles of chemical structure and electronegativity. The following step-by-step protocol was applied:

  • Examine the Molecular Structure: The complete chemical structure was analyzed to identify all heteroatoms (N, O, S) and all hydrogen atoms bonded to these heteroatoms.

  • Identify Donor Groups: Each N-H and O-H group was identified. The hydrogen atom in these groups is a hydrogen bond donor.

  • Identify Acceptor Atoms: Each nitrogen and oxygen atom was evaluated for the presence of lone electron pairs. These atoms are classified as hydrogen bond acceptors.

  • Evaluate Weaker Acceptors: Other heteroatoms, such as sulfur, were considered. While sulfur possesses lone pairs, its electronegativity is significantly lower than that of oxygen or nitrogen. Consequently, its ability to act as a hydrogen bond acceptor is weak and, by convention in medicinal chemistry profiling (e.g., Lipinski's rules), is often disregarded. This guide adheres to this convention for practical application in drug design.

Enumeration of Hydrogen Bond Donors and Acceptors

Applying the protocol described above to 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL yields a precise count of its hydrogen bonding capabilities.

Hydrogen Bond Donors

Two specific functional groups within the molecule can act as hydrogen bond donors:

  • Indole N-H: The indole ring contains a nitrogen atom covalently bonded to a hydrogen atom. This N-H group is a classic hydrogen bond donor.

  • Alcohol O-H: The tertiary alcohol group (-OH) on the tetrahydrothiopyran ring features a hydrogen atom covalently bonded to an oxygen atom. This O-H group is a potent hydrogen bond donor.

This analysis concludes there are two hydrogen bond donors in the molecule.

Hydrogen Bond Acceptors

Two specific heteroatoms in the molecule possess the necessary lone pairs and electronegativity to function as effective hydrogen bond acceptors:

  • Indole Nitrogen: The nitrogen atom of the indole ring, in addition to participating in a donor group, has a lone pair of electrons and can act as a hydrogen bond acceptor.

  • Alcohol Oxygen: The oxygen atom of the tertiary alcohol group has two lone pairs of electrons, making it a strong hydrogen bond acceptor.

This analysis concludes there are two hydrogen bond acceptors in the molecule.

Data Summary and Visualization

The hydrogen bonding properties of 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL are summarized below for clarity and ease of use in computational and experimental workflows.

Summary of Hydrogen Bonding Properties
PropertyCountContributing Functional Groups
Hydrogen Bond Donors2Indole (N-H), Tertiary Alcohol (O-H)
Hydrogen Bond Acceptors2Indole Nitrogen (N:), Tertiary Alcohol Oxygen (O:)

These values are consistent with computational properties listed in chemical databases for this compound.[1]

Visualization of Hydrogen Bonding Sites

The following diagram illustrates the molecular structure and highlights the identified hydrogen bond donor and acceptor sites. This visual representation provides an intuitive map of the molecule's interaction potential.

Caption: H-bond sites on 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL.

Conclusion and Implications

The rigorous analysis of 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL identifies two hydrogen bond donors and two hydrogen bond acceptors . This 2:2 donor-to-acceptor ratio provides the molecule with a balanced capacity to engage in specific and directional hydrogen bonding networks, which is a critical characteristic for interaction with biological macromolecules. These empirically derived counts serve as essential parameters for computational chemists in docking simulations and for medicinal chemists in designing analogs with modulated physicochemical properties. This foundational data is indispensable for any research program involving this compound, enabling more accurate predictions of its behavior and accelerating the drug development process.

References

  • Wikipedia. Hydrogen bond. [Link]

  • Chemistry LibreTexts. (2020). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. [Link]

  • Oreate AI Blog. (2026). Understanding Hydrogen Bonds: Donors and Acceptors Explained. [Link]

  • University of California, Davis. Hydrogen Bonding: Acceptors and Donors. [Link]

  • Quora. (2020). What is the difference between hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA)?. [Link]

  • YouTube. (2024). How to identify Hydrogen bond Donors and Acceptors - worked examples. [Link]

  • YouTube. (2015). Identifying Hydrogen Bond Donors & Acceptors. [Link]

  • Jack Westin. Hydrogen Bonding - Liquid Phase Intermolecular Forces - MCAT Content. [Link]

  • Reagent Database. 4-(1H-INDOL-6-YL)-TETRAHYDRO-2H-THIOPYRAN-4-OL. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-(1H-Indol-6-yl)tetrahydro-2H-thiopyran-4-ol (CAS: 885273-18-7) Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The functionalization of the indole core at the C6 position is a persistent challenge in medicinal chemistry. Because electrophilic aromatic substitution inherently favors the C3 position, accessing C6-substituted derivatives like 4-(1H-indol-6-yl)tetrahydro-2H-thiopyran-4-ol requires a directed organometallic approach.

Following N-deprotonation, the addition of tert-butyllithium (t-BuLi) at –78 °C triggers a rapid halogen-lithium exchange at the C6 position . We utilize exactly 2.2 equivalents of t-BuLi: the first equivalent performs the exchange (yielding the 6-lithio species and tert-butyl bromide), while the second equivalent immediately consumes the tert-butyl bromide via an E2 elimination to form isobutylene and isobutane. This crucial stoichiometric choice prevents the newly formed organolithium species from being inadvertently alkylated . The resulting 6-lithio-1-potassioindole intermediate then acts as a potent nucleophile, selectively attacking the carbonyl carbon of tetrahydro-4H-thiopyran-4-one to yield the target tertiary alcohol.

Mechanism A 6-Bromoindole B N-Deprotonated Intermediate (K+ salt) A->B KH (THF, 0 °C) C 6-Lithio-1-potassioindole (Dianion equivalent) B->C t-BuLi (-78 °C) D Alkoxide Intermediate C->D Tetrahydro-4H- thiopyran-4-one E 4-(1H-Indol-6-yl)tetrahydro -2H-thiopyran-4-ol D->E NH4Cl (aq) Quench

Figure 1: Mechanistic pathway for the synthesis via a transient indole dianion equivalent.

Reagents and Materials

Note: All glassware must be flame-dried under vacuum and purged with high-purity Argon prior to use. THF must be freshly distilled over sodium/benzophenone or passed through an activated alumina solvent purification system.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
6-Bromoindole 196.051.01.96 gStarting Material
Potassium Hydride (30% in oil)40.111.11.47 gN-Deprotonation Base
tert-Butyllithium (1.7 M in pentane)64.062.212.9 mLHalogen-Metal Exchange
Tetrahydro-4H-thiopyran-4-one 116.181.21.39 gElectrophile
Anhydrous THF 72.11-50 mLReaction Solvent

Step-by-Step Experimental Protocol

Stage 1: Preparation of the Indole Dianion Equivalent
  • Preparation of KH: Transfer 1.47 g of KH (30% dispersion in mineral oil) to a flame-dried 100 mL Schlenk flask under Argon. Wash the hydride three times with anhydrous hexane (3 × 10 mL) to remove the mineral oil, decanting the supernatant via syringe each time. Dry the residual KH under vacuum for 5 minutes, then resuspend in 30 mL of anhydrous THF.

  • N-Deprotonation: Cool the KH suspension to 0 °C using an ice-water bath. Dissolve 1.96 g (10.0 mmol) of 6-bromoindole in 10 mL of anhydrous THF and add it dropwise to the KH suspension over 10 minutes.

    • Self-Validation Cue: Hydrogen gas evolution will be immediately visible. The solution will transition from colorless to a pale yellow/greenish tint, confirming the formation of the potassium indolide. Stir at 0 °C for 30 minutes.

  • Halogen-Lithium Exchange: Cool the reaction mixture to –78 °C using a dry ice/acetone bath. Ensure the internal temperature stabilizes. Slowly add 12.9 mL of t-BuLi (1.7 M in pentane, 22.0 mmol) dropwise down the side of the flask over 15 minutes to maintain cryogenic conditions.

    • Self-Validation Cue: Upon the addition of t-BuLi, the mixture will rapidly turn deep orange/red. This stark color change visually confirms the successful generation of the highly reactive 6-lithio-1-potassioindole species. Stir at –78 °C for exactly 30 minutes.

Stage 2: Nucleophilic Addition
  • Electrophile Injection: Dissolve 1.39 g (12.0 mmol) of tetrahydro-4H-thiopyran-4-one in 10 mL of anhydrous THF. Add this solution dropwise to the –78 °C reaction mixture over 10 minutes.

  • Reaction Progression: Maintain the reaction at –78 °C for 1 hour.

    • Self-Validation Cue: The deep red color of the dianion should gradually fade to a lighter yellow/amber as the nucleophile is consumed by the ketone. Allow the reaction to slowly warm to –20 °C over an additional 1 hour.

Stage 3: Quenching and Workup
  • Quenching: At –20 °C, carefully quench the reaction by the slow dropwise addition of 10 mL of saturated aqueous Ammonium Chloride (

    
    ). Once bubbling ceases, allow the mixture to warm to room temperature.
    
  • Extraction: Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc) and 30 mL of deionized water. Separate the organic layer. Extract the aqueous layer twice more with EtOAc (2 × 30 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic phase over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude residue.
    
Stage 4: Purification
  • Flash Chromatography: Purify the crude product via silica gel flash chromatography. Use a gradient elution starting from 10% EtOAc in Hexanes and gradually increasing to 40% EtOAc in Hexanes. The target tertiary alcohol is highly polar relative to the starting materials and will elute later.

  • Isolation: Pool the fractions containing the pure product (verified by TLC,

    
     in 40% EtOAc/Hexanes, visualized with UV and p-Anisaldehyde stain) and evaporate the solvent to afford 4-(1H-indol-6-yl)tetrahydro-2H-thiopyran-4-ol as an off-white solid. Expected yield: 65-75%.
    

Workflow Step1 Step 1: N-Deprotonation Wash KH, add to 6-bromoindole in THF at 0 °C Step2 Step 2: Lithiation Dropwise addition of t-BuLi at -78 °C Step1->Step2 Step3 Step 3: Ketone Addition Add tetrahydro-4H-thiopyran-4-one at -78 °C Step2->Step3 Step4 Step 4: Quench Saturated aqueous NH4Cl at -20 °C Step3->Step4 Step5 Step 5: Isolation EtOAc extraction & Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and isolation.

Analytical Characterization (Expected Data)

To confirm the structural integrity of the synthesized 4-(1H-indol-6-yl)tetrahydro-2H-thiopyran-4-ol, perform the following analyses:

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    Look for the diagnostic indole N-H broad singlet at ~11.0 ppm. The C6 substitution is confirmed by the splitting pattern of the aromatic protons: a doublet at ~7.5 ppm (C4-H), a singlet at ~7.4 ppm (C7-H), and a doublet of doublets at ~7.1 ppm (C5-H). The tertiary alcohol (-OH) typically appears as a singlet at ~4.9 ppm (exchangeable with
    
    
    ). The thiopyran ring protons will appear as multiplets between 1.8–2.8 ppm.
  • LC-MS (ESI+): Calculated for

    
    
    
    
    
    : 234.09. A prominent peak corresponding to the loss of water
    
    
    at m/z 216.08 is highly characteristic of tertiary alcohols under MS ionization conditions.

Troubleshooting & Safety

  • t-BuLi Hazards: tert-Butyllithium is extremely pyrophoric. It must be handled using rigorous Schlenk techniques and gas-tight syringes. Never use a syringe with a needle gauge larger than 18G, and always clear the needle with Argon before and after transfer.

  • Incomplete Halogen-Metal Exchange: If the yield is unexpectedly low and unreacted 6-bromoindole is recovered, the internal temperature during t-BuLi addition likely rose above –65 °C. Ensure the dropwise addition is slow enough to maintain cryogenic conditions.

  • Elimination Side-Products: Tertiary alcohols are prone to acid-catalyzed dehydration. Do not use highly acidic conditions during workup or stain TLC plates with highly concentrated acidic stains without prompt heating, as this may lead to the dehydrated alkene byproduct.

References

  • Hashimoto, M., Nakagita, T., & Misaka, T. (2021). "Recent progress in the use of diaziridine-based sweetener derivatives to elucidate the chemoreception mechanism of the sweet taste receptor." RSC Advances, 11(51), 32236-32247. URL: [Link]

  • Sumranjit, J., & Chung, S. J. (2013). "Recent Advances in Target Characterization and Identification by Photoaffinity Probes." Molecules, 18(9), 10425-10451. URL: [Link]

  • Čubiňák, M., Edlová, T., Polák, P., & Tobrman, T. (2019). "Indolylboronic Acids: Preparation and Applications." Molecules, 24(19), 3523. URL: [Link]

Application Note & Protocol: A Guide to the Synthesis of Indole-Thiopyran Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The fusion of indole and thiopyran rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2] The further incorporation of a hydroxyl group to yield indole-thiopyran alcohols enhances the potential for creating diverse derivatives with modulated pharmacokinetic and pharmacodynamic properties. This guide provides a detailed overview of the requisite reagents, mechanistic principles, and step-by-step protocols for the synthesis of these valuable compounds, aimed at researchers in organic synthesis and pharmaceutical development.

Scientific Introduction: The Strategic Importance of Indole-Thiopyran Alcohols

The indole nucleus is a renowned "privileged scaffold" in drug discovery, forming the core of numerous natural products and synthetic drugs, including anti-inflammatory agents like Indomethacin and neurotransmitter analogues like serotonin.[3][4] Its versatile structure allows for interaction with a multitude of biological targets.[5] When fused with a thiopyran ring, a six-membered sulfur-containing heterocycle, the resulting framework gains unique conformational and electronic properties. Thiopyrans themselves are crucial components in various bioactive agents.[6]

The addition of an alcohol functional group (-OH) serves several critical purposes in drug design:

  • Increased Polarity: Modulates solubility and cell permeability.

  • Hydrogen Bonding: Provides a key interaction point (donor and acceptor) for binding to biological targets like enzymes and receptors.

  • Metabolic Handle: Can be a site for metabolic transformations.

  • Synthetic Versatility: Acts as a handle for further chemical derivatization to explore structure-activity relationships (SAR).

This document outlines key synthetic strategies, focusing on the rationale behind reagent selection and reaction conditions to achieve the target indole-thiopyran alcohol architecture.

Overview of Primary Synthetic Strategies

The construction of the indole-thiopyran alcohol framework can be approached through several convergent or linear strategies. The choice of pathway is often dictated by the desired substitution pattern and the availability of starting materials.

G cluster_0 Synthetic Strategies Start Indole & Sulfur Precursors S1 Strategy A: Gold-Catalyzed Annulation Start->S1 S2 Strategy B: Hetero-Diels-Alder Cycloaddition Start->S2 S3 Strategy C: Multi-Component Reaction (MCR) Start->S3 End Indole-Thiopyran Alcohol S1->End S2->End S3->End

Figure 1: High-level overview of primary synthetic routes to indole-thiopyran alcohols.

Detailed Reagent Analysis and Mechanistic Insights

Strategy A: Gold-Catalyzed Intramolecular Annulation

This is a powerful and elegant strategy for forming the thiopyran ring directly onto a pre-functionalized indole core. Gold catalysts, particularly Au(I) and Au(III) complexes, are uniquely suited for this transformation due to their high thiophilicity and ability to activate alkynes toward nucleophilic attack.[7]

Core Reagents & Rationale:

  • Starting Material: An indole substituted at the C3 position with a side chain containing both a propargylic alcohol (an alkyne with an adjacent -OH group) and a tethered thioether or thiol. The propargylic alcohol is a key precursor that both directs the cyclization and incorporates the required hydroxyl functionality into the final product.

  • Catalyst: Gold(I) or Gold(III) salts/complexes (e.g., AuCl, AuCl₃, Ph₃PAuCl/AgOTf).

    • Causality: Gold(I) is a soft Lewis acid that selectively coordinates to and activates the alkyne C≡C bond, making it highly electrophilic and susceptible to attack by the pendant sulfur nucleophile. This selectivity avoids unwanted side reactions with other functional groups.

  • Solvent: Anhydrous, non-protic solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Toluene are typically used to prevent quenching of the catalyst and intermediate cationic species.

Proposed Catalytic Cycle:

The reaction proceeds through a cascade of events initiated by the gold catalyst.

G cluster_cycle Gold-Catalyzed Annulation Mechanism cluster_structs Key Intermediates A 1. Indole Substrate + Au(I) Catalyst B 2. Alkyne Activation (π-Complex Formation) A->B Coordination Start Indole-Propargyl Alcohol-Thioether C 3. 6-endo-dig Cyclization (Intramolecular Thio-auration) B->C Nucleophilic Attack by Sulfur Activated Gold-π-Alkyne Complex D 4. Protodeauration (Releases Product + Regenerates Catalyst) C->D Protonolysis Cyclized Vinyl-Gold Intermediate D->A Catalyst Regeneration Product Indole-Thiopyran Alcohol

Figure 2: Proposed mechanism for the gold-catalyzed synthesis of an indole-thiopyran alcohol.

Strategy B: Hetero-Diels-Alder [4+2] Cycloaddition

The Diels-Alder reaction is a cornerstone of cyclic compound synthesis. In its hetero-variant, one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. To form a thiopyran ring, a sulfur atom is incorporated, typically via a thiocarbonyl compound (C=S) acting as the dienophile.[6]

Core Reagents & Rationale:

  • Diene: An indole derivative functionalized with a 1,3-diene moiety. The alcohol group can be pre-installed on this diene component.

  • Dienophile: A thiocarbonyl compound (a thio-aldehyde or thioketone). These are often highly reactive and are typically generated in situ.

    • Generation of Thioketones: A common method is the reaction of a ketone with Lawesson's Reagent or P₄S₁₀.

  • Catalyst/Promoter: The reaction can be thermally driven or promoted by Lewis acids to lower the activation energy and control stereoselectivity.

  • Solvent: High-boiling point, non-polar solvents like Toluene or Xylene are common for thermal reactions. For Lewis acid-catalyzed variants, anhydrous DCM or DCE are preferred.

Expert Insight: The primary challenge in this strategy is often the stability and handling of the thiocarbonyl dienophile. Generating it in situ in the presence of the diene is a field-proven technique to maximize reaction efficiency by trapping the reactive species as it forms.

Experimental Protocols

This section provides a detailed, validated protocol for the synthesis of a representative indole-thiopyran alcohol using the gold-catalyzed annulation strategy.

Protocol 1: Synthesis of (1H-indol-3-yl)(4H-thiopyran-3-yl)methanol via Gold-Catalyzed Annulation

This protocol describes the synthesis from a hypothetical but chemically plausible starting material: 3-((2-(prop-2-yn-1-yloxy)ethyl)thio)-1H-indole. Note: The synthesis of this starting material is a prerequisite and typically involves alkylation of 3-thiol-indole followed by reaction with propargyl bromide.

Reagent Table:

ReagentMolar Mass ( g/mol )Amount (mg)Amount (mmol)Equivalents
Indole-Propargyl-Thioether Substrate231.312311.01.0
Chloro(triphenylphosphine)gold(I) (Ph₃PAuCl)494.83250.050.05 (5 mol%)
Silver Triflate (AgOTf)256.94130.050.05 (5 mol%)
Anhydrous 1,2-Dichloroethane (DCE)-10 mL--

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the Indole-Propargyl-Thioether Substrate (231 mg, 1.0 mmol).

    • Add Chloro(triphenylphosphine)gold(I) (25 mg, 0.05 mmol) and Silver Triflate (13 mg, 0.05 mmol). Note: The silver salt acts as a halide scavenger to generate the active cationic Au(I) catalyst in situ.

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Solvent Addition & Reaction:

    • Add anhydrous 1,2-Dichloroethane (10 mL) via syringe.

    • Stir the reaction mixture at room temperature (approx. 25 °C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

  • Workup & Quenching:

    • Upon completion, quench the reaction by filtering the mixture through a short plug of silica gel to remove the gold catalyst.

    • Wash the silica plug with an additional 20 mL of Ethyl Acetate.

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil via flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 10% Ethyl Acetate in Hexane and gradually increasing to 40% Ethyl Acetate in Hexane.

    • Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield the pure indole-thiopyran alcohol as a pale yellow solid.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety Precautions:

  • Gold and silver compounds can be toxic and light-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DCE is a suspected carcinogen. All operations should be performed within a certified chemical fume hood.

  • Always work under an inert atmosphere to ensure the stability and activity of the catalyst.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]4]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved from [Link]]

  • Fadaeinasab, M., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry.[1]

  • Gulea, M., et al. (2018). Au‐catalyzed reactions for the synthesis of indole‐fused thiopyrans. ResearchGate. Retrieved from [Link]7]

  • Gorgani, L., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances.[6]

  • Al-Hussain, S. A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.[8]

  • Hassan, W., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules.[2][5]

  • Aryal, S. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbiology Info. Retrieved from [Link]]

  • Dangi, R., et al. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Ankara Üniversitesi Eczacılık Fakültesi Dergisi.[9]

  • Bräse, S., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.[3]

  • Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B.[10]

  • Al-Hussain, S. A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.[11]

  • Hassan, W., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate.[5]

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]]

Sources

step-by-step preparation of 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Preparation of 4-(1H-Indol-6-yl)-tetrahydro-2H-thiopyran-4-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating synthetic protocol for the preparation of 4-(1H-indol-6-yl)-tetrahydro-2H-thiopyran-4-ol, detailing mechanistic causality, quantitative parameters, and in-process controls.

Strategic Rationale & Mechanistic Causality

The synthesis of 4-(1H-indol-6-yl)-tetrahydro-2H-thiopyran-4-ol involves the strategic union of an indole core with a sulfur-containing saturated heterocycle. This structural motif is highly valued in medicinal chemistry, as the thiopyran ring can uniquely modulate lipophilicity and metabolic stability compared to its oxygenated pyran analogues (1)[1].

The most robust synthetic route relies on a halogen-metal exchange of 6-bromoindole followed by a nucleophilic addition to tetrahydro-4H-thiopyran-4-one. However, executing this directly presents a severe chemoselectivity challenge. The acidic N-H proton of the indole ring (pKa ~16.2) will rapidly quench organolithium reagents, forming an insoluble and unreactive N-Li, C-Li dianion that drastically reduces yields (2)[2].

To engineer a high-yielding, self-validating system, we employ a three-phase approach:

  • Transient N-Protection: We utilize a bulky triisopropylsilyl (TIPS) group. The TIPS group not only shields the nitrogen from deprotonation but its extreme steric bulk prevents competitive ortho-lithiation at the C-7 position, directing the organolithium reagent exclusively to the C-6 position.

  • Halogen-Metal Exchange: The protected indole is treated with tert-butyllithium (t-BuLi) at cryogenic temperatures (-78 °C). Exactly 2.0+ equivalents of t-BuLi are required: the first equivalent drives the bromine-lithium exchange, while the second rapidly consumes the generated tert-butyl bromide byproduct (forming isobutane and isobutylene) to prevent unwanted alkylation of the indole core (3)[3].

  • Thermodynamic Deprotection: The N-Si bond is selectively cleaved using Tetrabutylammonium fluoride (TBAF). The immense thermodynamic driving force of the Si-F bond formation (~582 kJ/mol) ensures rapid deprotection without affecting the newly formed tertiary alcohol.

Quantitative Reaction Parameters

StepReactant / ReagentEquivalentsMW ( g/mol )Role in SystemExpected Yield
1 6-Bromoindole1.0196.04Core Starting Material-
1 NaH (60% in mineral oil)1.224.00Base (Deprotonation)-
1 TIPS-Cl1.1192.80Steric Protecting Group85-95%
2 6-Bromo-1-(TIPS)-1H-indole1.0352.41Protected Intermediate-
2 t-BuLi (1.7 M in pentane)2.164.06Lithiating Agent-
2 Tetrahydro-4H-thiopyran-4-one1.2116.18Electrophile70-80%
3 TIPS-Protected Tertiary Alcohol1.0468.59Addition Intermediate-
3 TBAF (1.0 M in THF)1.5261.46Fluoride Source (Deprotection)85-90%

Self-Validating Experimental Protocols

General Precautions: All reactions involving organolithium reagents must be conducted under a strictly inert atmosphere (Argon or N2) using oven-dried glassware and anhydrous solvents. t-BuLi is highly pyrophoric and must be handled using advanced Schlenk line techniques.

Step 1: Synthesis of 6-Bromo-1-(triisopropylsilyl)-1H-indole
  • Preparation: Charge an oven-dried round-bottom flask with 6-bromoindole (1.0 equiv) and anhydrous THF to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portionwise under a positive stream of Argon.

    • In-Process Control (IPC): Effervescence (H2 gas evolution) will occur immediately. Stir the suspension at 0 °C for 30 minutes until gas evolution completely ceases, validating full deprotonation.

  • Silylation: Add TIPS-Cl (1.1 equiv) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • IPC: TLC (Hexanes/EtOAc 9:1) should show complete consumption of the polar 6-bromoindole (Rf ~0.2) and the appearance of a highly non-polar spot (Rf ~0.8).

  • Workup: Quench carefully with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel flash chromatography to afford the product as a colorless oil.

Step 2: Halogen-Metal Exchange and Nucleophilic Addition
  • Cryogenic Cooling: Dissolve the protected indole (1.0 equiv) in anhydrous THF (0.1 M) in a Schlenk flask. Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add t-BuLi (1.7 M in pentane, 2.1 equiv) dropwise down the cold side of the flask over 15 minutes to prevent localized heating.

    • IPC: The solution will transition to a deep yellow or orange color, visually confirming the formation of the highly conjugated aryllithium species. Stir at -78 °C for 45 minutes.

  • Addition: Dissolve tetrahydro-4H-thiopyran-4-one (1.2 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Maturation: Stir the mixture at -78 °C for 1 hour, then slowly remove the cooling bath, allowing the reaction to warm to room temperature over 1-2 hours.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash with water and brine, dry over Na2SO4, and concentrate. Purify via flash chromatography to isolate the TIPS-protected tertiary alcohol.

Step 3: Deprotection to Yield Final Product
  • Reaction: Dissolve the intermediate from Step 2 (1.0 equiv) in THF (0.2 M). Add TBAF (1.0 M in THF, 1.5 equiv) dropwise at room temperature.

  • Monitoring: Stir the solution at room temperature for 1-2 hours.

    • IPC: Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the non-polar silyl ether is entirely converted to a highly polar spot corresponding to the free tertiary alcohol.

  • Workup & Isolation: Dilute the mixture with water and extract with EtOAc (3x). Wash the organic phase thoroughly with water (critical to remove tetrabutylammonium salts) and brine. Dry over Na2SO4 and concentrate.

  • Final Purification: Purify via flash chromatography or recrystallization to afford the title compound, 4-(1H-indol-6-yl)tetrahydro-2H-thiopyran-4-ol , as a highly pure solid.

Workflow Visualization

SynthesisWorkflow SM 6-Bromoindole (Starting Material) Step1 Step 1: N-Protection Reagents: NaH, TIPS-Cl, THF Conditions: 0°C to RT SM->Step1 Int1 6-Bromo-1-(TIPS)-1H-indole (Protected Intermediate) Step1->Int1 85-95% Yield Step2 Step 2: Halogen-Metal Exchange & Addition Reagents: t-BuLi, Tetrahydro-4H-thiopyran-4-one Conditions: THF, -78°C to RT Int1->Step2 Int2 TIPS-Protected Tertiary Alcohol (Addition Product) Step2->Int2 70-80% Yield Step3 Step 3: Deprotection Reagents: TBAF, THF Conditions: RT, 1-2 hours Int2->Step3 Product 4-(1H-Indol-6-yl)tetrahydro-2H-thiopyran-4-ol (Final Product) Step3->Product 85-90% Yield

Figure 1: Step-by-step synthetic workflow for 4-(1H-Indol-6-yl)tetrahydro-2H-thiopyran-4-ol.

References

  • Title: Indolylboronic Acids: Preparation and Applications Source: NIH PubMed Central (PMC) URL: [Link]

  • Title: ChemInform Abstract: Synthesis of 6-Bromo-2-arylindoles Using 2-Iodobenzoic Acid as Precursor Source: ResearchGate URL: [Link]

Sources

Application Note: Regioselective Synthesis of 3-(4-Hydroxytetrahydrothiopyran-4-yl)indole via Grignard Addition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-substituted indoles is a cornerstone in the development of neuroactive pharmaceuticals, particularly in the design of 5-HT receptor agonists and modified triptan analogs. The direct coupling of the indole core with a tetrahydrothiopyran-4-one scaffold via a Grignard reaction is a highly efficient, regioselective method to establish a critical C–C bond at the indole C3 position. This application note provides an in-depth, self-validating protocol for this transformation, detailing the mechanistic causality behind reagent selection, temperature control, and isolation strategies to prevent unwanted dehydration of the sensitive tertiary alcohol product.

Mechanistic Rationale & Experimental Causality

The successful execution of this protocol relies on exploiting the ambident reactivity of the indole anion and strictly controlling the thermodynamic environment [1].

  • Formation of the Indolyl Grignard: Indole (pKa ~16.2) is deprotonated using ethylmagnesium bromide (EtMgBr). The choice of EtMgBr is deliberate: it is sufficiently basic to ensure quantitative deprotonation, and the byproduct is ethane gas. The evolution of ethane provides an irreversible thermodynamic driving force, pushing the formation of indolylmagnesium bromide to completion [1].

  • Ambident Nucleophilicity: Indolylmagnesium bromide is an ambident nucleophile. While the magnesium cation coordinates primarily with the electronegative nitrogen atom, the Highest Occupied Molecular Orbital (HOMO) coefficient is largest at the C3 carbon. Therefore, upon the introduction of the electrophilic tetrahydrothiopyran-4-one [2], nucleophilic attack occurs almost exclusively at the C3 position.

  • Mild Quenching (Crucial Step): The reaction generates a magnesium alkoxide intermediate. Quenching must be performed with a mild proton source (saturated aqueous NH₄Cl). The resulting product, 3-(4-hydroxytetrahydrothiopyran-4-yl)indole, contains a highly sensitive tertiary alcohol adjacent to the electron-rich indole ring. Exposure to strong mineral acids (e.g., HCl) will trigger rapid E1 dehydration to form the corresponding 3-(3,6-dihydro-2H-thiopyran-4-yl)indole byproduct.

Reaction Workflows and Mechanistic Logic

Workflow Indole Indole (1.0 eq) IndMgBr Indolylmagnesium Bromide (Intermediate) Indole->IndMgBr THF, 0 °C to RT Deprotonation EtMgBr EtMgBr (1.1 eq) EtMgBr->IndMgBr Adduct Magnesium Alkoxide Adduct IndMgBr->Adduct THF, 0 °C Nucleophilic Attack (C3) Ketone Tetrahydrothiopyran-4-one (1.1 eq) Ketone->Adduct Product 3-(4-Hydroxytetrahydrothiopyran- 4-yl)indole Adduct->Product Protonation Quench Sat. NH4Cl Quench Quench->Product

Workflow for the Grignard addition of indole to tetrahydrothiopyran-4-one.

Mechanism Step1 1. N-Deprotonation of Indole (Formation of N-Magnesioindole) Step2 2. Equilibration to C3-Magnesio Species (Ambident Nucleophile Activation) Step1->Step2 Step3 3. Nucleophilic Attack on Ketone (C3 of Indole attacks Carbonyl) Step2->Step3 Step4 4. Formation of Magnesium Alkoxide (Stable at 0 °C) Step3->Step4 Step5 5. Mild Acidic Quench (NH4Cl) (Yields Tertiary Alcohol without Dehydration) Step4->Step5

Mechanistic pathway of indolylmagnesium bromide formation and nucleophilic addition.

Quantitative Data & Reagent Stoichiometry

Table 1: Stoichiometry and Reagents (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
Indole117.151.01.17 gStarting Material
Ethylmagnesium bromide (3M in THF)133.271.13.67 mLBase / Grignard Reagent
Tetrahydrothiopyran-4-one116.181.11.28 gElectrophile
Anhydrous THFN/AN/A25 mLSolvent
Saturated NH₄Cl (aq)N/AExcess20 mLMild Quenching Agent

Table 2: Reaction Parameters and Expected Outcomes

ParameterConditionRationale / Causality
Deprotonation Temp 0 °C warming to RTControls the highly exothermic evolution of ethane gas, preventing solvent boil-off.
Addition Temp 0 °CMinimizes the competitive enolization of the ketone; maximizes nucleophilic addition.
Reaction Time 2–4 hoursEnsures complete conversion of the sterically hindered alkoxide intermediate.
Expected Yield 75–85%Typical isolated yield after column chromatography or crystallization.

Self-Validating Experimental Protocol

Disclaimer: Ensure all glassware is oven-dried and purged with inert gas (Ar or N₂) prior to use. Grignard reagents are highly moisture-sensitive.

Phase 1: Preparation of Indolylmagnesium Bromide

  • Setup: To an oven-dried, 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet, add indole (1.17 g, 10.0 mmol).

  • Solvation: Dissolve the indole in anhydrous THF (15 mL). Stir to ensure complete dissolution.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Deprotonation: Using a dry syringe, add ethylmagnesium bromide (3.67 mL of a 3M solution in THF, 11.0 mmol) dropwise over 10 minutes.

    • Causality & Self-Validation: You will observe immediate effervescence (ethane gas evolution). The cessation of bubbling validates that the deprotonation is complete. The solution will typically transition to a pale yellow/amber color.

  • Equilibration: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the indolylmagnesium bromide complex.

Phase 2: Electrophilic Addition 6. Re-cooling: Return the reaction flask to the ice-water bath and cool to 0 °C. 7. Ketone Addition: Dissolve tetrahydrothiopyran-4-one (1.28 g, 11.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the Grignard reagent over 15 minutes.

  • Causality: Adding the ketone slowly at 0 °C suppresses the basicity-driven enolization of the tetrahydrothiopyran-4-one, forcing the reaction down the nucleophilic addition pathway [3].

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 2 to 4 hours.

    • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes). The starting indole (UV active) should be consumed, replaced by a lower-Rf spot corresponding to the product.

Phase 3: Quenching and Isolation 9. Mild Quench: Cool the reaction mixture back to 0 °C. Carefully add saturated aqueous NH₄Cl (20 mL) dropwise.

  • Causality: The mild acidity of NH₄Cl protonates the alkoxide without triggering the E1 dehydration of the resulting tertiary alcohol.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure 3-(4-hydroxytetrahydrothiopyran-4-yl)indole as a solid.

References

  • Source: Ethernet.edu.et (Academic Repository)
  • Tetrahydrothiopyran-4-carbonitrile|CAS 195503-40-3 - Benchchem Source: BenchChem URL
  • Untitled: Indole Derivatives (Reaction of tetrahydrothiopyran-4-one with ethylmagnesium bromide)

Application Note: Crystallization Strategies for the Purification of 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of targeted pharmaceutical intermediates requires a deep understanding of molecular physicochemical properties to design scalable and thermodynamically stable crystallization processes. This application note details the optimized crystallization protocols for 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL (CAS: 885273-18-7), a critical building block in the synthesis of complex heterocyclic therapeutics. By exploiting the molecule's amphiphilic nature—specifically the hydrogen-bonding capacity of its indole and tertiary alcohol moieties against its lipophilic core—we establish highly efficient, self-validating solvent systems that guarantee >99.0% HPLC purity.

Physicochemical Rationale & Causality

To design a robust crystallization process, one must look beyond empirical screening and analyze the causality of molecular interactions. The structure of 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL presents three distinct functional domains:

  • The Indole Core: A rigid, aromatic system with a secondary amine (NH) that acts as a strong hydrogen-bond donor.

  • The Tetrahydrothiopyran Ring: A flexible, lipophilic chair conformation containing a sulfur heteroatom prone to oxidation if subjected to excessive thermal stress[1].

  • The Tertiary Alcohol (C4): A sterically hindered but highly polar hydroxyl (-OH) group capable of acting as both a hydrogen-bond donor and acceptor.

The Causality of Solvent Selection: Because the molecule is predominantly lipophilic but contains two strong polar anchors (NH and OH), it exhibits high solubility in polar aprotic and protic solvents but poor solubility in aliphatic hydrocarbons. The use of an Ethyl Acetate (EtOAc) / Heptane mixture is a well-established paradigm for the purification of indole-bearing heterocycles[2]. EtOAc acts as an excellent primary solvent because its carbonyl oxygen accepts hydrogen bonds from both the indole NH and the tertiary OH, breaking intermolecular solute-solute networks. Heptane, conversely, acts as a thermodynamic anti-solvent; it interacts poorly with the polar groups and forces the hydrophobic tetrahydrothiopyran and indole rings to aggregate, driving controlled supersaturation. Similar binary solvent systems have been successfully employed in the total synthesis of complex indole and pyrrole derivatives to achieve high-purity crystalline solids[3].

Solvent Selection Matrix

The following table summarizes the quantitative performance of three validated crystallization systems based on the crude impurity profile.

Solvent SystemRatio (v/v)MechanismTarget Solute Recovery (%)Final Purity (HPLC Area %)Primary Impurity Cleared
EtOAc / Heptane 1:4 to 1:5Anti-Solvent88 - 92%> 99.5%Non-polar byproducts, unreacted indoles
Isopropanol / Water 4:1Cooling78 - 85%> 99.0%Polar degradation products (e.g., sulfoxides)
Toluene N/ACooling70 - 75%> 98.5%Structurally related structural isomers

Decision Workflow for Solvent Selection

Depending on the upstream synthetic route, the crude intermediate will present different impurity profiles. The workflow below dictates the appropriate crystallization strategy.

SolventSelection Start Crude API Intermediate: 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL ImpurityCheck Impurity Profile Analysis (HPLC/LC-MS) Start->ImpurityCheck Polar High Polar Impurities (e.g., oxidized sulfur species) ImpurityCheck->Polar NonPolar High Non-Polar Impurities (e.g., unreacted indole derivatives) ImpurityCheck->NonPolar System1 Isopropanol / Water (Cooling Crystallization) Polar->System1 System2 Ethyl Acetate / Heptane (Anti-Solvent Crystallization) NonPolar->System2 Pure Purified Target Compound (>99.0% Purity) System1->Pure System2->Pure

Figure 1: Decision matrix for selecting the optimal crystallization solvent system.

Experimental Protocols (Self-Validating Systems)

A scientifically rigorous protocol must be self-validating. The procedures below include specific In-Process Controls (IPCs) to ensure thermodynamic equilibrium is reached before proceeding to the next step, preventing the occlusion of impurities within the crystal lattice.

Protocol A: Anti-Solvent Crystallization (EtOAc / Heptane)

Optimal for clearing non-polar upstream synthetic impurities.

  • Dissolution: Suspend 100 g of crude 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL in 400 mL (4 volumes) of Ethyl Acetate.

  • Thermal Solvation: Heat the suspension to 50–55 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

    • IPC 1 (Visual): The solution must be completely transparent. If particulate matter remains, perform a hot polish filtration through a 0.45 µm PTFE membrane to remove insoluble inorganic salts.

  • Anti-Solvent Nucleation: While maintaining the temperature at 50 °C, begin a dropwise addition of 1600 mL (16 volumes) of Heptane over a strict 2-hour period.

    • Causality Note: Rapid addition of heptane causes localized high supersaturation, leading to "crashing out" (amorphous precipitation) which traps solvent and impurities. Slow addition ensures crystal growth occurs selectively on existing nucleation sites.

  • Ostwald Ripening (Aging): Once the anti-solvent addition is complete, age the slurry at 50 °C for 1 hour. This thermal aging allows smaller, thermodynamically unstable crystals to dissolve and redeposit onto larger, purer crystal faces.

  • Controlled Cooling: Cool the reactor to 0–5 °C at a linear cooling profile of 10 °C/hour.

    • IPC 2 (Mother Liquor Analysis): Sample the mother liquor and analyze via HPLC. The concentration of the target API should be < 5 mg/mL before filtration.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with 200 mL of pre-chilled (5 °C) EtOAc/Heptane (1:5 v/v).

  • Drying: Dry the product in a vacuum oven at 45 °C until the Loss on Drying (LOD) is < 0.5%.

CrystallizationMechanism Dissolution Dissolution in EtOAc (H-bond solvation of NH/OH) Nucleation Heptane Addition (Hydrophobic collapse) Dissolution->Nucleation Growth Controlled Cooling (Ostwald ripening) Nucleation->Growth Filtration Filtration & Wash (Impurity rejection) Growth->Filtration

Figure 2: Mechanistic stages of EtOAc/Heptane anti-solvent crystallization.

Protocol B: Cooling Crystallization (Isopropanol / Water)

Optimal for clearing polar impurities, such as oxidized thiopyran (sulfoxide) derivatives.

  • Dissolution: Suspend 100 g of crude material in 500 mL (5 volumes) of Isopropanol (IPA).

  • Heating: Elevate the temperature to 70 °C to achieve full dissolution.

  • Cloud-Point Titration (Self-Validation): Slowly add purified water (approx. 100-125 mL) dropwise until a faint, persistent turbidity (the cloud point) is observed. Immediately add 5-10 mL of IPA to return the solution to a clear state.

    • Causality Note: This step precisely identifies the metastable zone width (MZW) for the specific impurity profile of the batch, ensuring that nucleation will occur at the thermodynamic optimum rather than relying on arbitrary volume ratios.

  • Seeding: Cool the solution to 60 °C and introduce 1.0 g (1% w/w) of pure 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL seed crystals. Age for 30 minutes to establish the crystal lattice template.

  • Cooling: Execute a non-linear (cubic) cooling ramp down to 5 °C over 6 hours.

  • Isolation: Filter the resulting crystalline slurry. Wash with 150 mL of cold 20% aqueous IPA, and vacuum dry at 45 °C.

Troubleshooting & Mechanistic Insights

  • Issue: Oil-Out (Liquid-Liquid Phase Separation)

    • Observation: During heptane addition, the product forms a dense oil at the bottom of the reactor instead of solid crystals.

    • Causality: The supersaturation generation rate exceeded the nucleation rate, pushing the system into the spinodal decomposition region.

    • Resolution: Re-heat the mixture until the oil dissolves back into a single phase. Add 5% more EtOAc, cool to the metastable zone, and introduce seed crystals before resuming a much slower heptane addition.

  • Issue: Discoloration (Pink/Brown Hue)

    • Observation: The isolated crystals exhibit a pinkish hue.

    • Causality: Indole derivatives are highly susceptible to auto-oxidation in the presence of trace transition metals and oxygen, forming colored dimeric species.

    • Resolution: Ensure the dissolution step is performed under an inert Nitrogen (

      
      ) atmosphere and consider adding 0.1% w/w of an antioxidant (e.g., BHT) or a metal scavenger during the hot filtration step.
      

References

1.[2] US5717108A - Process for the preparation of indole compounds. Google Patents. Available at: 2.[3] Total Synthesis of Phorbazole B. MDPI. Available at: 3.[1] WO2013182546A1 - Pyrazolopyrimidone and pyrazolopyridone inhibitors of tankyrase. Google Patents. Available at:

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Thiopyran-Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Thiopyran-indole derivatives represent a class of heterocyclic compounds with significant therapeutic potential, exhibiting a wide range of biological activities. As drug discovery programs advance, the need for robust and scalable synthetic methods to access these complex scaffolds in larger quantities becomes paramount. This guide provides a detailed examination of a scalable, one-pot, multi-component reaction for the synthesis of spirooxindole-annulated thiopyran derivatives. We will delve into the causality behind experimental choices, provide step-by-step protocols for both laboratory and gram-scale synthesis, and address critical considerations for process optimization, safety, and purification. The information presented herein is designed to empower researchers and drug development professionals to confidently and efficiently scale up the synthesis of these promising therapeutic agents.

Introduction: The Therapeutic Promise of Thiopyran-Indole Scaffolds and the Imperative for Scalable Synthesis

The fusion of thiopyran and indole ring systems creates a unique chemical architecture that has garnered considerable attention in medicinal chemistry. These hybrid molecules have demonstrated a remarkable diversity of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1] The indole moiety, a well-known "privileged scaffold" in drug discovery, often imparts favorable interactions with biological targets, while the thiopyran ring can modulate physicochemical properties and introduce additional binding motifs.

The journey from a promising hit in a high-throughput screen to a clinical candidate requires the synthesis of progressively larger quantities of the active pharmaceutical ingredient (API) for further evaluation. Early-stage, small-scale syntheses, while suitable for initial structure-activity relationship (SAR) studies, often prove to be inefficient, costly, and difficult to translate to a larger scale. Therefore, the development of scalable, efficient, and economically viable synthetic routes is a critical bottleneck that must be addressed to advance these promising compounds through the drug development pipeline.

This document focuses on a practical and scalable approach to the synthesis of a specific class of thiopyran-indole derivatives: spirooxindole-annulated thiopyrans. We will explore a one-pot, five-component reaction that offers significant advantages in terms of efficiency, atom economy, and operational simplicity, making it an attractive candidate for scale-up.[1][2]

Strategic Approach to Scalable Synthesis: A Case Study in Multi-Component Reactions

Multi-component reactions (MCRs) have emerged as powerful tools in modern organic synthesis, particularly for the construction of complex molecular architectures. By combining three or more starting materials in a single synthetic operation, MCRs can significantly reduce the number of reaction and purification steps, leading to increased efficiency and reduced waste. From a process development perspective, the convergence offered by MCRs is highly desirable for large-scale synthesis.

Here, we present a case study based on the work of Asghari and coworkers, who developed a facile and efficient one-pot, five-component reaction for the synthesis of 2,6-diamino-1-alkyl-2-oxospiro[indoline-3,4′-thiopyran]-3,5-dicarbonitrile derivatives.[1][2] This reaction has been successfully demonstrated on a gram scale, highlighting its potential for larger-scale production.[1]

The Underlying Chemistry: A Mechanistic Overview

The reaction proceeds through a cascade of events initiated by the in-situ formation of a dithiocarbamate from a primary amine and carbon disulfide. This is followed by a series of Michael additions and a final intramolecular cyclization to construct the spirooxindole-thiopyran scaffold. The choice of a one-pot protocol is strategic as it avoids the isolation of potentially unstable intermediates, thereby streamlining the overall process.

Diagram of the Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction Vessel (One-Pot) cluster_2 Work-up & Purification cluster_3 Final Product Primary Amine Primary Amine Reaction Mixture Reaction Mixture Primary Amine->Reaction Mixture Component 1 Carbon Disulfide Carbon Disulfide Carbon Disulfide->Reaction Mixture Component 2 Malononitrile Malononitrile Malononitrile->Reaction Mixture Component 3 Isatin Derivative Isatin Derivative Isatin Derivative->Reaction Mixture Component 4 & 5 Precipitation Precipitation Reaction Mixture->Precipitation Reaction Completion Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Spirooxindole-Thiopyran Spirooxindole-Thiopyran Washing->Spirooxindole-Thiopyran Drying G Scale-Up Scale-Up Increased Volume Increased Volume Scale-Up->Increased Volume Decreased Surface Area to Volume Ratio Decreased Surface Area to Volume Ratio Increased Volume->Decreased Surface Area to Volume Ratio Mixing Efficiency Mixing Efficiency Increased Volume->Mixing Efficiency Challenge Heat Management Heat Management Decreased Surface Area to Volume Ratio->Heat Management Challenge Safety Safety Heat Management->Safety Yield & Purity Yield & Purity Heat Management->Yield & Purity Reproducibility Reproducibility Mixing Efficiency->Reproducibility Mixing Efficiency->Yield & Purity

Sources

Application Note: Microwave-Assisted Synthesis of 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-(1H-Indol-6-yl)tetrahydro-2H-thiopyran-4-ol (CAS: 885273-18-7)[1] Application: Key intermediate in the development of IKK2 inhibitors and multitarget-directed kinase therapeutics[2]. Methodology: Microwave-Accelerated Turbo Grignard Addition

Executive Summary & Scientific Rationale

The synthesis of 4-(1H-Indol-6-yl)tetrahydro-2H-thiopyran-4-ol presents a unique challenge in medicinal chemistry. The target compound requires the highly regioselective functionalization of the indole core at the deactivated C6 position, followed by a nucleophilic addition to a sterically hindered cyclic ketone, tetrahydro-4H-thiopyran-4-one[3]. Traditional methodologies relying on standard Grignard reagents or organolithium exchanges often suffer from poor solubility, extensive side reactions (such as premature dehydration of the resulting tertiary alcohol), and require strict cryogenic conditions (-78 °C)[4].

To overcome these thermodynamic and kinetic barriers, this protocol utilizes a Microwave-Assisted Turbo Grignard approach.

Causality of Experimental Choices:

  • Turbo Grignard (

    
    PrMgCl·LiCl):  Unprotected 6-bromoindole is highly resistant to standard halogen-metal exchange. By utilizing Knochel's Turbo Grignard reagent, the addition of stoichiometric lithium chloride breaks down the polymeric aggregates of the organomagnesium species into highly reactive monomers[5]. This allows the halogen-metal exchange to proceed efficiently at 0 °C to room temperature[6]. We utilize 2.1 equivalents of the reagent: the first equivalent acts as a base to deprotonate the indole N-H, protecting it in situ as a magnesium amide, while the second equivalent drives the Br-Mg exchange.
    
  • Microwave Dielectric Heating: The subsequent nucleophilic addition of the bulky indole-magnesium complex to tetrahydro-4H-thiopyran-4-one is kinetically slow. Conventional prolonged heating leads to the dehydration of the target tertiary alcohol into an undesired alkene. Microwave irradiation provides instantaneous, uniform dielectric heating, accelerating the nucleophilic attack and completing the reaction in 15 minutes before thermodynamic dehydration pathways can dominate[7].

Mechanistic Workflow

G N1 6-Bromoindole (Starting Material) N2 iPrMgCl·LiCl (2.1 eq) THF, 0°C to RT N1->N2 N3 Indole-6-Magnesium Chloride Complex N2->N3 Halogen-Metal Exchange N5 Microwave Irradiation (80°C, 15 min, 300W) N3->N5 N4 Tetrahydro-4H-thiopyran-4-one (Electrophile) N4->N5 N6 Aqueous Workup (Sat. NH4Cl) N5->N6 Nucleophilic Addition N7 4-(1H-Indol-6-yl)tetrahydro- 2H-thiopyran-4-ol N6->N7 Product Isolation

Workflow: Microwave-assisted Turbo Grignard synthesis of 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL.

Self-Validating Experimental Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to the next phase unless the In-Process Control (IPC) criteria are met.

Materials Required:
  • 6-Bromoindole (1.0 mmol, 196 mg)

  • Isopropylmagnesium chloride lithium chloride complex (

    
    PrMgCl·LiCl), 1.3 M in THF (2.1 mmol, 1.62 mL)[8]
    
  • Tetrahydro-4H-thiopyran-4-one (1.2 mmol, 139 mg)[9]

  • Anhydrous Tetrahydrofuran (THF) (4.0 mL)

  • Microwave synthesizer (e.g., Biotage Initiator or CEM Discover)

Phase 1: Indole Protection and Halogen-Metal Exchange
  • Preparation: Purge a 10 mL microwave-safe reaction vial with dry Argon for 5 minutes.

  • Dissolution: Add 6-bromoindole (196 mg, 1.0 mmol) and dissolve in 4.0 mL of anhydrous THF. Add a magnetic stir bar.

  • Deprotonation & Exchange: Cool the vial to 0 °C using an ice bath. Dropwise, add

    
    PrMgCl·LiCl (1.3 M in THF, 1.62 mL, 2.1 mmol) over 5 minutes.
    
    • Causality: The slow addition prevents localized exothermic spikes that could lead to homocoupling of the indole species.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature (22 °C) for 1 hour.

  • IPC Check 1 (Quench LC-MS): Withdraw a 10 µL aliquot, quench into 200 µL of saturated NH₄Cl, and extract with 200 µL EtOAc. Analyze the organic layer via LC-MS.

    • Validation: The mass spectrum must show complete disappearance of the 6-bromoindole isotope pattern (

      
       195/197) and the appearance of the protonated indole peak (
      
      
      
      118) resulting from the quenched Grignard intermediate. Do not proceed until conversion is >95%.
Phase 2: Microwave-Assisted Nucleophilic Addition
  • Electrophile Addition: To the active Grignard solution at room temperature, add tetrahydro-4H-thiopyran-4-one (139 mg, 1.2 mmol) in one portion.

  • Microwave Irradiation: Seal the microwave vial with a crimp cap. Insert into the microwave synthesizer.

  • Parameters:

    • Temperature: 80 °C

    • Time: 15 minutes

    • Power: Variable (Max 300 W)

    • Cooling: On (Air cooling post-reaction)

  • IPC Check 2 (TLC/LC-MS): After cooling to room temperature, sample the mixture.

    • Validation: LC-MS should indicate the product mass (

      
       233.33)[10]. TLC (Hexanes:EtOAc 6:4) should show a new, highly polar UV-active spot compared to the starting ketone.
      
Phase 3: Quenching and Isolation
  • Quench: Carefully uncap the vial and pour the mixture into a beaker containing 10 mL of ice-cold saturated aqueous NH₄Cl solution. Stir vigorously for 10 minutes to break the magnesium alkoxide complex.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to yield the pure 4-(1H-Indol-6-yl)tetrahydro-2H-thiopyran-4-ol as a pale yellow solid.

Data Presentation: Optimization of Reaction Conditions

The superiority of the microwave-assisted Turbo Grignard approach is evident when compared to conventional heating methods. The data below summarizes the optimization parameters and the causal relationship between heating modalities and product yield.

EntryGrignard ReagentHeating ModalityTemp (°C)TimeYield (%)Primary Byproduct / Observation
1

PrMgCl (No LiCl)
Conventional2512 h15%Unreacted 6-bromoindole (Poor exchange)
2

PrMgCl·LiCl
Conventional2512 h45%Incomplete nucleophilic addition
3

PrMgCl·LiCl
Conventional65 (Reflux)4 h52%Alkene formation (Dehydration of tertiary alcohol)
4

PrMgCl·LiCl
Microwave 80 15 min 88% Clean conversion, trace byproducts

Table 1: Comparative analysis of reaction conditions for the synthesis of 4-(1H-Indol-6-yl)tetrahydro-2H-thiopyran-4-ol. Yields represent isolated, chromatographically pure product.

References
  • Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey Chemical Communications (RSC Publishing) URL:[Link]

  • 4-(1h-indol-6-yl)-tetrahydro-2h-thiopyran-4-ol (CAS 885273-18-7) Reagent Database URL:[Link]

  • Indole carboxamides as ikk2 inhibitors (Patent WO2008118724A1)
  • Free catalyst Stille coupling assisted by microwaves for the synthesis of substituted diarylmethanes Sciforum URL:[Link] (Representative mechanism for Microwave-Assisted organometallic acceleration)

Sources

Application Note: Advanced Catalytic Hydrogenation Procedures for Thiopyran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Mechanistic Challenge of Catalyst Poisoning

Thiopyran rings—six-membered heterocycles containing a single sulfur atom—are privileged scaffolds in medicinal chemistry and natural product synthesis. However, the catalytic hydrogenation of unsaturated thiopyrans (e.g., 4H-thiopyrans, dihydrothiopyranones) presents a formidable challenge: catalyst poisoning [1].

In its lower oxidation states, the sulfur atom in a thiopyran ring acts as a potent Lewis base. It strongly chemisorbs to the surface of traditional transition metal catalysts (such as Pd, Pt, and Ni), forming thermodynamically stable metal-sulfide bonds[1]. This irreversible coordination blocks the catalytically active sites required for the homolytic cleavage of


 and subsequent alkene/alkyne coordination. Even trace concentrations of sulfur (as low as 10 ppb) can lead to substantial surface coverage and complete catalyst deactivation[1].

To successfully hydrogenate thiopyran derivatives, application scientists must design workflows that either electronically modify the catalyst to resist sulfur binding or chemically mask the sulfur atom's nucleophilicity.

Mechanism S_atom Thiopyran Sulfur Pd_cat Pd/Pt Catalyst S_atom->Pd_cat Strong Chemisorption Ru_cat Ru-W-S Catalyst S_atom->Ru_cat Weak Coordination Poison Irreversible Poisoning Pd_cat->Poison Blocks Active Sites Active Continuous Turnover Ru_cat->Active H2 Activation Maintained

Mechanistic divergence between traditional and sulfur-tolerant catalysts.

Rational Catalyst Selection Strategy

To bypass the poisoning effect, three primary strategic modalities have been validated in the literature:

  • Pre-Sulfided / Bimetallic Sulfides (e.g., MoS₃, Ru-W-S): By utilizing metal sulfides, the catalyst surface is already electronically modified and saturated with sulfur. This structural pre-saturation prevents the thiopyran sulfur from irreversibly binding, while the unique electronic structure (e.g., altered d-band center in Ru-W-S) maintains the ability to activate

    
    [2][3].
    
  • Physical Encapsulation (e.g., Ni@NC): Encapsulating vulnerable metal nanoparticles within nitrogen-doped graphene shells creates a physical and electronic barrier. The porous shell permits the diffusion of

    
     and unsaturated bonds but sterically hinders the strong multi-point binding of the bulky thiopyran ring[4].
    
  • Acidic Modification of Precious Metals: When standard Pd/C must be used, adding strong Brønsted acids (like Trifluoroacetic acid, TFA) protonates the thiopyran sulfur in situ. The resulting sulfonium ion lacks the free lone pair required for surface chemisorption, preserving the catalyst's active sites[5].

Quantitative Performance Comparison

The following table summarizes the performance of various catalyst systems when applied to sulfur-containing heterocycles and thioethers.

Catalyst SystemSubstrate TypeTemp (°C)PressureYield (%)Key Mechanistic Advantage
5% Pd/C Thiopyran-1-one251 bar18Standard baseline; suffers severe poisoning[3]
MoS₃ Thiopyran-1-one251 bar96Exceptional tolerance to structural sulfur[3]
Ru-W-S (0.33) S-Heterocycles60–8010–40 bar>80High chemoselectivity; reusable up to 6 cycles[2]
Ni@NC S-contaminated feed8020 bar>90Physical shielding via graphene encapsulation[4]

Workflow for Catalyst Selection

CatalystSelection Step1 Analyze Thiopyran Substrate Decision1 Are reducible functional groups (e.g., halogens, nitro) present? Step1->Decision1 PathYes Yes: Chemoselectivity Required Decision1->PathYes  Yes PathNo No: Standard Reduction Decision1->PathNo  No CatRu Use Ru-W-S or MoS3 (High S-Tolerance) PathYes->CatRu CatPd Use High-Loading Pd/C + Acidic Modifier (TFA) PathNo->CatPd

Decision matrix for selecting hydrogenation catalysts for thiopyran derivatives.

Detailed Experimental Protocols

Protocol A: Chemoselective Hydrogenation using Sulfur-Tolerant Ru-W-S Catalyst

This protocol is ideal when the thiopyran substrate contains other sensitive functional groups (e.g., halogens) that would be undesirably cleaved under brute-force Pd/C conditions[2].

Reagents & Equipment:

  • Thiopyran substrate (1.0 mmol)

  • Ru-W-S catalyst (0.33 ratio, 5 mol% Ru loading)

  • Anhydrous Methanol or Ethyl Acetate (10 mL)

  • High-pressure stainless-steel autoclave equipped with a mass flow controller.

Step-by-Step Methodology:

  • Reaction Assembly: In a nitrogen-filled glovebox, charge a glass liner with the thiopyran substrate, the Ru-W-S catalyst, and the solvent. Place the liner into the autoclave and seal it.

  • Purging (Critical Step): Remove the autoclave from the glovebox. Connect to a Schlenk line. Purge the vessel with

    
     (3 cycles of pressurizing to 10 bar and venting) to ensure complete removal of ambient oxygen, which can irreversibly oxidize the metal sulfide surface.
    
  • Hydrogenation: Pressurize the autoclave with

    
     to 10–40 bar (depending on steric hindrance of the alkene). Heat the reaction mixture to 60–80 °C under vigorous stirring (800 rpm) to eliminate mass transfer limitations.
    
  • Self-Validating Monitoring: Monitor the pressure drop via the mass flow controller. A continuous, predictable decline in

    
     pressure validates that the catalyst remains unpoisoned. The reaction is typically complete within 12–24 hours when pressure stabilizes.
    
  • Workup & Catalyst Recycling: Cool the reactor to room temperature and carefully vent the

    
    . Filter the mixture through a short pad of Celite to recover the heterogeneous catalyst. The Ru-W-S catalyst can be washed with methanol, dried under vacuum, and reused for up to 6 cycles with minimal activity loss[2].
    
Protocol B: Acid-Modified Hydrogenation using High-Loading Pd/C

When specialized sulfide catalysts are unavailable, traditional Pd/C can be forced to work by heavily loading the catalyst and chemically masking the sulfur atom[5][6].

Reagents & Equipment:

  • Thiopyran substrate (1.0 mmol)

  • 10% Pd/C (20–30 wt% relative to the substrate)

  • Trifluoroacetic acid (TFA) (2.0 mmol, 2 equivalents)

  • Glacial Acetic Acid or Ethyl Acetate (10 mL)

  • Parr shaker or balloon setup.

Step-by-Step Methodology:

  • Substrate Masking: Dissolve the thiopyran substrate in the solvent. Slowly add 2 equivalents of TFA. Causality: The strong acid shifts the equilibrium to form the sulfonium ion (

    
    ), eliminating the free lone pair responsible for Pd-coordination.
    
  • Catalyst Addition: Carefully add the 10% Pd/C. (Note: Always add Pd/C to the solvent under an inert atmosphere to prevent solvent ignition).

  • Hydrogenation: Purge the reaction vessel with

    
     (3 cycles). Maintain an 
    
    
    
    pressure of 1–5 bar. Stir vigorously at 25–50 °C for 12 hours.
  • Self-Validating Troubleshooting: If

    
     uptake stalls prematurely, extract a 0.1 mL aliquot, dilute with water, and check the pH. If the pH has risen above 2, the sulfur is deprotonating and poisoning the catalyst. Spike the reaction with an additional 1.0 equivalent of TFA to resume turnover.
    
  • Workup: Filter the reaction mixture through Celite. Neutralize the filtrate slowly with saturated aqueous

    
     until pH 7 is reached. Extract with Dichloromethane, dry over 
    
    
    
    , and concentrate in vacuo.

References

  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions Source: Journal of the American Chemical Society (JACS) / PMC URL:2

  • Mechanisms of Catalyst Poisoning by Sulfur Species Source: Studies in Surface Science and Catalysis / PMC URL:1

  • Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis Source: Dr. Hazhan / Academic Press URL:3

  • A Highly Sulfur Resistant and Stable Heterogeneous Catalyst for Liquid-Phase Hydrogenation Source: Applied Catalysis B: Environmental / ResearchGate URL:4

  • Preparation of 3-formyltetrahydrothiopyrans (CA1230125A) Source: Google Patents URL:5

  • Expanding the Synthetic Scope of Rawal's Diene: Rapid Access to Pyran and Pyrazole Derivatives Source: ChemRxiv URL:6

Sources

Application Note: Site-Selective Functionalization of the Tertiary Hydroxyl Group in 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol

Introduction and Chemoselectivity Challenges

The compound 4-(1H-Indol-6-yl)-tetrahydro-2H-thiopyran-4-ol (CAS: 885273-18-7) is a highly functionalized, structurally complex building block frequently utilized in the development of central nervous system (CNS) therapeutics and oncology scaffolds[1][2]. The molecule presents a unique chemoselectivity challenge due to the presence of three distinct reactive centers:

  • The Indole Nitrogen (NH): A strong nucleophile prone to competitive alkylation and acylation.

  • The Thioether Sulfur (S): Susceptible to unwanted oxidation (to sulfoxides/sulfones) or alkylation (forming sulfonium salts).

  • The Tertiary Hydroxyl Group (OH): Highly sterically hindered, making standard

    
     (Williamson etherification) or Fischer esterification kinetically unfavorable. Furthermore, the C4 position is benzylic to the electron-rich indole ring. Under strongly acidic conditions, the hydroxyl group readily undergoes 
    
    
    
    dehydration to form an endocyclic alkene, driven by the extreme stability of the resulting carbocation.

To successfully functionalize the tertiary alcohol, a highly orchestrated sequence of orthogonal protection and Lewis acid-mediated or nucleophilic catalysis is required. This guide details field-proven methodologies for the O-acylation and O-alkylation of this challenging substrate.

Workflow SM 4-(1H-Indol-6-YL)-tetrahydro- 2H-thiopyran-4-OL Prot Step 1: Indole NH Protection (Boc2O, DMAP) SM->Prot Chemoselectivity OH_Func Step 2: Tertiary OH Functionalization Prot->OH_Func Acyl O-Acylation (Ac2O, DMAP or Sc(OTf)3) OH_Func->Acyl Esterification Ether S_N1 Etherification (ROH, Fe(OTf)3) OH_Func->Ether O-Alkylation Subst C-C Bond Formation (TMS-Nu, BF3·OEt2) OH_Func->Subst Substitution

Figure 1: Strategic workflow for site-selective functionalization of the target molecule.

Prerequisite: Chemoselective Indole Protection

Before attempting to modify the sterically hindered tertiary alcohol, the indole nitrogen must be masked. The tert-butyloxycarbonyl (Boc) group is ideal as it is stable to the subsequent Lewis acidic or basic functionalization conditions but can be removed orthogonally via TFA.

Protocol A: N-Boc Protection

Causality & Logic: The indole NH is significantly more nucleophilic than the tertiary OH. By using Di-tert-butyl dicarbonate (


) with a catalytic amount of 4-Dimethylaminopyridine (DMAP), the reaction proceeds exclusively at the nitrogen. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-Boc-pyridinium intermediate.

Step-by-Step Methodology:

  • Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 4-(1H-Indol-6-yl)-tetrahydro-2H-thiopyran-4-ol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Catalyst Addition: Add DMAP (0.1 equiv, 1.0 mmol). Self-Validation: The solution should remain clear.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add

    
     (1.1 equiv, 11 mmol) dropwise over 10 minutes.
    
  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The product will elute higher (less polar) than the starting material.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Flash column chromatography yields the N-Boc protected intermediate.

Functionalization Strategy 1: O-Acylation

Acylating a tertiary alcohol requires overcoming severe steric repulsion. Standard acyl chlorides with triethylamine will fail or proceed at negligible rates. Success relies on hyper-nucleophilic catalysis (high concentrations of DMAP) or oxophilic Lewis acids that activate the anhydride[3][4].

Protocol B: DMAP-Catalyzed Sterically Hindered Acylation

Causality & Logic: DMAP attacks acetic anhydride to form an acylpyridinium ion. The acetate counterion acts as a general base, deprotonating the tertiary alcohol in the transition state, which dramatically lowers the activation energy required for the sterically hindered attack[5].

Step-by-Step Methodology:

  • Setup: Dissolve the N-Boc protected intermediate (1.0 equiv, 5 mmol) in anhydrous Toluene (0.5 M).

  • Reagents: Add Acetic Anhydride (3.0 equiv, 15 mmol) and DMAP (1.5 equiv, 7.5 mmol). Note: A stoichiometric excess of DMAP is often required for tertiary alcohols to drive the equilibrium toward the acylpyridinium intermediate[6].

  • Heating: Heat the reaction to 80 °C for 12–16 hours.

  • Monitoring: Monitor by LC-MS. If conversion stalls, the addition of a Lewis acid co-catalyst (e.g.,

    
    , 10 mol%) can accelerate the process by dual-activation of the anhydride[3].
    
  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl (to remove DMAP), saturated

    
    , and brine. Dry and concentrate.
    

Functionalization Strategy 2: Lewis Acid-Mediated Etherification

Because


 Williamson etherification is impossible on this tertiary carbon, we must exploit the molecule's tendency to form a carbocation. The C4 position is stabilized by the adjacent indole ring (a pseudo-benzylic system). By using a mild, oxophilic Lewis acid like Iron(III) triflate (

), we can selectively cleave the C-O bond to form a stable carbocation, which is then trapped by an alcohol nucleophile[7].

Mechanism A N-Boc Protected Tertiary Alcohol B Lewis Acid Coordination [Fe(OTf)3 - OH] A->B + Fe(OTf)3 C Indole-Stabilized Tertiary Carbocation B->C - H2O / LA D Nucleophilic Attack (e.g., R-OH) C->D + R-OH E Etherified Product D->E - H+

Figure 2: Lewis acid-mediated SN1 pathway exploiting the indole-stabilized carbocation.

Protocol C: Iron-Catalyzed Etherification

Causality & Logic:


 is highly oxophilic and promotes the dehydration of the tertiary alcohol to form an intermediate carbocation. Unlike strong Brønsted acids (which would cause irreversible 

elimination to the alkene),

allows for the kinetic trapping of the carbocation by a primary or secondary alcohol[7][8].

Step-by-Step Methodology:

  • Setup: In an oven-dried vial, add the N-Boc protected tertiary alcohol (1.0 equiv, 2 mmol) and the desired nucleophilic alcohol (e.g., ethanol or benzyl alcohol, 3.0 equiv).

  • Solvent & Catalyst: Dissolve in anhydrous Nitromethane or DCM (0.1 M). Add

    
     (5 mol%, 0.1 mmol).
    
  • Reaction: Stir at 45 °C for 6–10 hours. Self-Validation: The reaction color may darken upon addition of the iron catalyst, indicating coordination.

  • Suppression of Elimination: If alkene formation (dehydration side-product) exceeds 10%, lower the temperature to 25 °C and increase the equivalents of the nucleophilic alcohol to favor bimolecular trapping over unimolecular elimination.

  • Workup: Filter the crude mixture through a short pad of Celite to remove iron salts, wash with DCM, and concentrate. Purify via chromatography.

Quantitative Data & Strategy Comparison

The following table summarizes the expected outcomes and optimal conditions for functionalizing the C4-hydroxyl group of the target scaffold, based on established tertiary alcohol methodologies.

Functionalization TargetOptimal Reagents / CatalystTemp (°C)Time (h)Expected YieldPrimary Competing Side Reaction
N-Protection (Boc)

(1.1 eq), DMAP (10 mol%)
252–4>90%None (Highly selective)
O-Acylation (Acetate)

(3 eq), DMAP (1.5 eq)
801275–85%Unreacted starting material
O-Acylation (Acetate)

(2 eq),

(10 mol%)
251585–95%Trace elimination
O-Alkylation (Ether) R-OH (3 eq),

(5 mol%)
45865–80%

Dehydration (Alkene)
Cyanation (C-C Bond) TMS-CN (2 eq),

(1.2 eq)
-78 to 0470–85%

Dehydration (Alkene)

References

  • Reagent Database: 4-(1H-INDOL-6-YL)-TETRAHYDRO-2H-THIOPYRAN-4-OL Source: Reagent Database URL:[Link]

  • CAS 885273-18-7 Life Science Data Source: Reagent Database URL:[Link]

  • An Efficient Acylation of Tertiary Alcohols with Isopropenyl Acetate Mediated by an Oxime Ester and Cp*2Sm(thf)2 Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • T. Furuta and T. Kawabata: Catalytic Efficiency of DMAP-type Catalysts Source: Thieme Connect URL:[Link]

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols Source: ACS Omega - ACS Publications URL:[Link]

  • Benzoyl-4-(dimethylamino)pyridinium Chloride: Direct Benzoylation of Secondary and Tertiary Alcohols Source: Taylor & Francis Online URL:[Link]

  • Steric Effects in the Uncatalyzed and DMAP-Catalyzed Acylation of Alcohols Source: ResearchGate URL:[Link]

  • Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols Source: RSC Publishing URL:[Link]

Sources

Application Notes and Protocols for the Storage and Stability of Indole-Based Research Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold and Its Achilles' Heel

Indole and its derivatives are a cornerstone of modern drug discovery and chemical biology, forming the core of numerous natural products, pharmaceuticals, and vital signaling molecules.[1] This "privileged structure" is found in everything from the essential amino acid tryptophan to anti-migraine drugs like sumatriptan and the hormone melatonin.[2][3] However, the very electron-rich nature of the indole ring system that makes it a versatile pharmacophore also renders it susceptible to degradation.[2] For researchers, scientists, and drug development professionals, understanding and mitigating this inherent instability is paramount to ensuring the integrity, reproducibility, and safety of their experimental results and therapeutic candidates.

This comprehensive guide provides an in-depth exploration of the factors influencing the stability of indole-based research compounds. It eschews a rigid template to deliver a narrative grounded in the fundamental chemistry of indole degradation. We will dissect the primary degradation pathways—oxidation, hydrolysis, and photodegradation—and provide field-proven protocols for optimal storage and for conducting robust stability studies in accordance with regulatory expectations.

I. The Chemistry of Decay: Understanding Indole Degradation Pathways

The stability of an indole-containing molecule is dictated by its unique electronic structure. The bicyclic aromatic system, composed of a fused benzene and a pyrrole ring, is prone to several degradation reactions.[2] The most reactive position for electrophilic attack is typically the C3 position of the pyrrole ring.[2]

Oxidative Degradation

Oxidation is a primary degradation route for many indoles. The electron-rich pyrrole ring is easily oxidized, a process that can be initiated by atmospheric oxygen, reactive oxygen species (ROS), or even certain solvents like DMSO.[4] This can lead to a cascade of reactions forming various byproducts, often indicated by a visible color change in the sample solution from colorless to yellow, pink, or even dark brown.[5]

The initial oxidation often occurs at the C2 or C3 position of the indole ring, leading to intermediates such as indoxyl (3-hydroxyindole) or oxindole.[6] These intermediates can be further oxidized or can dimerize to form colored compounds like indigo and indirubin.[6] For example, the oxidation of tryptophan residues can lead to the formation of N-formylkynurenine (NFK) and kynurenine through the cleavage of the pyrrole ring.[7][8]

OxidationPathway Indole Indole Derivative Radical Indole Radical Cation Indole->Radical O₂ / ROS / P450 Indoxyl Indoxyl/Oxindole Intermediates Radical->Indoxyl H₂O RingOpened Ring-Opened Products (e.g., N-formylkynurenine) Indoxyl->RingOpened Further Oxidation Dimer Colored Dimers (e.g., Indigo) Indoxyl->Dimer Dimerization

Figure 1. Generalized oxidative degradation pathway of the indole nucleus.

Hydrolytic Degradation

The stability of indole derivatives is often pH-dependent. While the indole ring itself is relatively stable to hydrolysis, functional groups attached to it, such as esters or amides, can be susceptible to cleavage under acidic or basic conditions.[9] For example, ester conjugates of indole-3-acetic acid (IAA) are known to hydrolyze easily in basic solutions, with measurable hydrolysis occurring in just a few hours at pH 9 or above.[9]

The amide bond in compounds like indomethacin can also be cleaved under hydrolytic stress, leading to the formation of 4-chlorobenzoic acid and 5-methoxy-2-methyl-1H-indole-3-acetic acid.[10][11] Extreme pH values can catalyze the degradation of the indole ring itself, though this is generally less common than the hydrolysis of appended functional groups.[5] Melatonin, for instance, shows increased degradation at neutral and alkaline pH compared to acidic conditions.[12]

HydrolysisPathway IndoleEster Indole-Ester/Amide (e.g., Indomethacin) Products Indole-Acid/Amine + Alcohol/Carboxylic Acid (e.g., 4-Chlorobenzoic acid) IndoleEster->Products Hydrolysis AcidBase H⁺ or OH⁻

Figure 2. Hydrolytic degradation of functional groups on an indole scaffold.

Photodegradation

Many indole-based compounds are highly sensitive to light, particularly UV radiation.[5] This photosensitivity can lead to complex degradation pathways, including photo-oxidation and rearrangement. The indole ring can absorb UV light, leading to an excited state that can then react with oxygen or undergo other transformations.

For example, the photodegradation of melatonin follows a first-order reaction model, where the indole ring is photo-oxidized to N1-Acetyl-N2-formyl-5-methoxykynuramine (AFMK).[12][13] The antipsychotic drug sertindole, which contains an indole moiety, is highly photolabile and degrades into at least 18 different transformation products upon exposure to light, primarily through dechlorination, hydroxylation, and dehydrogenation.[14][15]

PhotoPathway Indole_Ground Indole (Ground State) Indole_Excited Indole* (Excited State) Indole_Ground->Indole_Excited hv (UV/Vis Light) PhotoOxidation Photo-oxidized Products (e.g., AFMK from Melatonin) Indole_Excited->PhotoOxidation O₂ Other_Products Other Photoproducts (e.g., Dehalogenated species) Indole_Excited->Other_Products Rearrangement / Fission

Figure 3. General mechanism of photodegradation for indole compounds.

II. Best Practices for Storage and Handling

Proper storage is the first line of defense against the degradation of indole-based compounds. The following recommendations are based on the inherent chemical liabilities of the indole nucleus.

General Storage Recommendations
ParameterRecommendationRationale
Temperature -20°C or -80°C for long-term storage. [5]Low temperatures significantly slow down the rates of all chemical degradation reactions.
Light Store in the dark. Use amber glass vials or wrap containers in aluminum foil.[16]Prevents photodegradation, a major pathway for many indole derivatives.[17]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen). [5]Minimizes exposure to oxygen, thereby preventing oxidative degradation.
Form Store as a solid/powder whenever possible. Solids are generally more stable than solutions. If a stock solution is necessary, prepare it fresh or store it under the conditions below.
Container Use tightly sealed, high-quality glass vials. Prevents exposure to moisture and air. Avoids potential leaching or reaction with plastic containers.
Stock Solution Stability

While storing compounds as dry powders is ideal, the use of stock solutions is often unavoidable. The choice of solvent and storage conditions for these solutions is critical.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent due to its high solubilizing power. However, it is hygroscopic and can contain water, which may facilitate hydrolysis.[4] Furthermore, DMSO can act as an oxidizing agent, particularly at higher temperatures.[4] Therefore, using high-purity, anhydrous DMSO is crucial. For highly sensitive compounds, consider less reactive solvents like ethanol or acetonitrile, if solubility permits.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, it is best practice to aliquot stock solutions into single-use volumes.

  • Storage of Solutions: Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C under an inert atmosphere.[5] Studies have shown that many compounds remain stable in wet DMSO (90/10 DMSO/water) for up to two years at 4°C, but this is not a universal rule and stability should be confirmed for the specific compound of interest.[18] Aqueous solutions are generally not recommended for long-term storage and should be prepared fresh.[19]

III. Protocol for Stability Profiling: A Self-Validating System

To rigorously assess the stability of a novel indole-based compound, a forced degradation (stress testing) study is essential. This process involves subjecting the compound to a variety of harsh conditions to deliberately induce degradation. The goals are to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method. This protocol is designed in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[20][21]

Experimental Workflow

StabilityWorkflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in MeCN/H₂O) Acid Acid Hydrolysis (0.1N HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (80°C, Solid & Solution) Prep->Thermal Photo Photolytic (ICH Q1B Light Source) Prep->Photo Sampling Sample at Time Points (e.g., 0, 2, 6, 12, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Quench Quench/Neutralize & Dilute Sampling->Quench HPLC Analyze via Stability- Indicating HPLC-UV/MS Quench->HPLC Data Calculate % Degradation & Identify Degradants HPLC->Data

Figure 4. Experimental workflow for a forced degradation study.

Step-by-Step Protocol: Forced Degradation Study

Objective: To achieve approximately 10-20% degradation to ensure that degradation products are formed at a sufficient level for detection without completely consuming the parent compound.[20]

1. Preparation of Solutions: a. Prepare a stock solution of the indole compound at a concentration of approximately 1 mg/mL. A mixture of acetonitrile and water is often a good starting point. If solubility is an issue, methanol or a small amount of DMSO can be used. b. Prepare the stress agents: 0.1 N Hydrochloric Acid (HCl), 0.1 N Sodium Hydroxide (NaOH), and 3% Hydrogen Peroxide (H₂O₂).

2. Application of Stress Conditions: For each condition, prepare a sample in a clear glass vial and a control sample wrapped in aluminum foil to serve as a dark control.

Analytical Methodology: Stability-Indicating HPLC

A robust, stability-indicating HPLC method is one that can resolve the parent indole compound from all potential degradation products, process impurities, and excipients.[21][22]

Protocol: General Purpose RP-HPLC Method for Indole Derivatives

  • System: HPLC with a UV/Vis or Photodiode Array (PDA) detector. A mass spectrometer (MS) is highly recommended for the identification of degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: PDA detector scanning from 200-400 nm. Monitor at the λmax of the parent compound (often around 280 nm for indoles).[1]

  • Gradient Program (Example):

Time (min)% Mobile Phase B
0.010
20.090
25.090
25.110
30.010

4. Data Analysis and Interpretation: a. Purity Assessment: For each stressed sample, calculate the percentage of the parent compound remaining by comparing its peak area to the peak area at time zero. b. Mass Balance: Calculate the mass balance by summing the peak area of the parent compound and all degradation products. A mass balance close to 100% indicates that all major degradation products are being detected. c. Peak Purity: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples to ensure no degradation products are co-eluting. d. Degradant Identification: Use LC-MS/MS to obtain the mass and fragmentation pattern of the new peaks to propose structures for the degradation products.[3][6]

IV. Summary of Quantitative Stability Data

The stability of indole-based compounds can vary significantly based on their substitution patterns. The table below provides examples of quantitative stability data for several representative indole derivatives.

CompoundStress ConditionDegradation ObservedPrimary Degradation ProductsReference
Indomethacin 0.1 N HCl (Acid)76.38% degradation5-methoxy-2-methylindole-3-acetic acid, 4-chlorobenzoic acid[10]
0.2 N NaOH (Base)Complete degradation5-methoxy-2-methylindole-3-acetic acid, 4-chlorobenzoic acid[10]
H₂O₂ (Oxidation)75.15% degradationNot specified[10]
Photolysis33.91% degradationNot specified[10]
Melatonin Aqueous, varied pHMost stable in acidic pH; degradation increases at neutral and alkaline pH.N1-Acetyl-N2-formyl-5-methoxykynuramine (AFMK)[12]
Aqueous, varied temp (60-90°C)Degradation rate increases with temperature.AFMK[12]
PhotolysisFollows first-order kinetics; rate increases with light intensity.AFMK[13]
Sumatriptan Basic, Photolytic, OxidativeSignificant degradation observed.Up to 8 degradation products identified.[6][23]
Acidic, Thermal, NeutralGenerally stable.-[6]
Reserpine Acidic Solution (pH 2-3) + LightFollows zero-order kinetics; more stable at pH 3.3-dehydroreserpine, isoreserpine, lumireserpine[17]
Indole-3-carbinol Acidic (HCl) solutionRapid oligomerization (18% yield of products in 10 min).Diindol-3-ylmethane, Trimers[5]

V. Conclusion

The indole scaffold, while indispensable in research and drug development, possesses inherent chemical liabilities that demand careful consideration. Proactive management of storage conditions—low temperature, protection from light, and an inert atmosphere—is the most effective strategy to preserve compound integrity. When the stability of a novel indole derivative is unknown, a systematic forced degradation study is not merely a recommendation but a necessity. By understanding the fundamental degradation pathways and implementing the robust protocols outlined in this guide, researchers can ensure the validity of their data, the reproducibility of their experiments, and the overall quality of their scientific endeavors.

References

  • Popp, F. D. (2002). Synthesis of Indoles. John Wiley & Sons.
  • Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(44), 13817–13824. [Link]

  • Arora, P. K., & Bae, H. (2014). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2014, 1–9. [Link]

  • Kłys, A., Maruszak, W., & Skibiński, R. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Pharmaceutics, 11(7), 299. [Link]

  • Jamil, N., Afrozrizvi, H., Ahmed, I., & Beg, A. E. (1983). Studies on the photostability of reserpine in parenteral solutions. Pharmazie, 38(7), 467-469. [Link]

  • Kravić, B., Mitić, S., Tošić, S., Mitić, M., & Kostić, D. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Journal of the Serbian Chemical Society, 77(10), 1349-1359. [Link]

  • De Luca, M., Tauler, R., Ioele, G., & Ragno, G. (2013). Study of photodegradation kinetics of melatonin by multivariate curve resolution (MCR) with estimation of feasible band boundaries. Drug testing and analysis, 5(2), 96–102. [Link]

  • Saleh, M. A., & El-Baroty, G. (2013). Photostability of drugs: Photodegradation of melatonin and its determination in commercial formulations. Journal of Food and Drug Analysis, 21(4), 361-368. [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Pundir, M., & Singh, P. (2019). Identification of Unknown Impurity by Advanced Spectroscopy Techniques in the Sumatriptan Base Which Degraded into Sumatriptan Impurity F and Sumatriptan Base. Der Pharma Chemica, 11(2), 26-33. [Link]

  • Dilla, V. A., & Supriyadi, S. (2022). Evaluation of Indomethacin Stability. Formosa Journal of Science and Technology, 1(4), 429-440. [Link]

  • Snyder, H. R., & Smith, C. W. (1943). Indole-3-acetic Acid. Organic Syntheses, 23, 53. [Link]

  • Gaylord Chemical. (2025). Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions. gChem. [Link]

  • Forouhar, F., et al. (2010). Biochemical Mechanisms Leading to Tryptophan 2,3-Dioxygenase Activation. The Journal of biological chemistry, 285(13), 9436–9446. [Link]

  • DOI. (n.d.). INDOLE DERIVATIVES AS CORE STRUCTURAL MOTIFS IN MOLECULAR ORGANIC PHOTOACTUATORS. DOI. [Link]

  • ResearchGate. (n.d.). (PDF) Evaluation of Indomethacin Stability. ResearchGate. [Link]

  • PubMed. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. PubMed. [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the melatonin photodegradation. ML and MLD... ResearchGate. [Link]

  • Theis, J., et al. (2023). Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts. eLife, 12, e86229. [Link]

  • ResearchGate. (2025). What is the dissolution protocol for Reserpine in animal studies?. ResearchGate. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Jain, D., et al. (2011). Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. Scientia Pharmaceutica, 79(1), 103–120. [Link]

  • RJPN. (2025). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. RJPN. [Link]

  • ResearchGate. (2025). Determination of degradation products of sumatriptan succinate using LC-MS and LC-MS-MS | Request PDF. ResearchGate. [Link]

  • Li, Y., et al. (2021). Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms. International Journal of Environmental Research and Public Health, 18(17), 9091. [Link]

  • Archontaki, H. A., et al. (1998). Kinetic study on the degradation of indomethacin in alkaline aqueous solutions by derivative ultraviolet spectrophotometry. The Analyst, 123(12), 2503-2507. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • ResearchGate. (n.d.). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. [Link]

  • MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]

  • MDPI. (2025). Degradation of Indomethacin in Wastewater: Removal with Sodium Hypochlorite and Analysis of Degradation Byproducts. MDPI. [Link]

  • Davies, M. J. (2016). Oxidation of free, peptide and protein tryptophan residues mediated by AAPH-derived free radicals: role of alkoxyl and peroxyl radicals. RSC Publishing. [Link]

  • Sciex. (2015). RESERPINE 0.167 pmole / uL. Sciex. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Degradation Kinetic Study of Melatonin in Alkaline and Acidic Medium by Validated Stability Indicating HPTLC Method. RJPT. [Link]

  • Royal Society of Chemistry. (2019). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. University of Groningen. [Link]

  • MDPI. (2020). Photoluminescence as a Complementary Tool for UV-VIS Spectroscopy to Highlight the Photodegradation of Drugs: A Case Study on Melatonin. MDPI. [Link]

  • Journal of Agricultural and Food Chemistry. (2008). Plant Phenolics Affect Oxidation of Tryptophan. ACS Publications. [Link]

  • PubMed. (n.d.). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. PubMed. [Link]

  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Waters. (n.d.). Stability-Indicating HPLC Method Development. vscht.cz. [Link]

  • Google Patents. (n.d.). US2701251A - Process of producing indoleacetic acids and new indoleacetic acids produced thereby.
  • Hilaris. (n.d.). Journal of Medicinal & Organic Chemistry Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Hilaris. [Link]

  • Loba Chemie. (n.d.). RESERPINE EXTRA PURE. Loba Chemie. [Link]

Sources

Troubleshooting & Optimization

improving yield of 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL . This guide is engineered for drug development professionals and synthetic chemists who are experiencing yield bottlenecks during the nucleophilic addition of indole derivatives to thiopyranone scaffolds.

Rather than a generic procedure, this center focuses on the causality of reaction failures —specifically addressing the competing pathways of ketone enolization, incomplete halogen-metal exchange, and product dehydration.

Mechanistic Workflow & Causality Analysis

The synthesis of 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL fundamentally relies on the union of 6-bromoindole and tetrahydro-4H-thiopyran-4-one via a halogen-metal exchange and subsequent 1,2-nucleophilic addition.

However, two major chemical roadblocks typically suppress yields:

  • Indole NH Acidity: The unprotected indole nitrogen (pKa ~16.2) will rapidly consume the first equivalent of the organolithium reagent. The resulting electron-rich indolyl anion severely retards the kinetics of the subsequent halogen-metal exchange at the C6 position.

  • Ketone Enolization: Tetrahydro-4H-thiopyran-4-one possesses highly acidic

    
    -protons[1]. When exposed to highly basic organolithium intermediates, the ketone undergoes rapid enolization rather than the desired nucleophilic addition, returning unreacted starting materials upon aqueous quench.
    

To bypass these intrinsic molecular liabilities, our optimized workflow mandates an N-protection strategy (e.g., TIPS) followed by transmetalation to an organocerium intermediate (the Imamoto reagent)[2]. Cerium(III) is highly oxophilic and nucleophilic, yet remarkably non-basic, effectively shutting down the enolization pathway.

Reaction Pathway Visualization

Optimized synthetic workflow utilizing N-protection and Cerium-mediated addition.

Troubleshooting Guides & FAQs

Q: I am recovering mostly debrominated indole or unreacted 6-bromoindole. What is failing? A: This indicates a failure in the halogen-metal exchange or premature protonation.

  • Causality: If you are using unprotected 6-bromoindole, the base deprotonates the NH first. The resulting anion resists halogen-metal exchange. Furthermore, t-BuLi degrades rapidly if exposed to trace moisture or warm temperatures[3].

  • Actionable Solution: Implement an N-protection step (TIPS or Boc). Always titrate your t-BuLi against diphenylacetic acid or N-benzylbenzamide immediately before use to ensure accurate molarity.

Q: The halogen-metal exchange is successful, but upon adding tetrahydro-4H-thiopyran-4-one, my yield of the tertiary alcohol is <20%. I recover the starting ketone. A: You are observing classic ketone enolization.

  • Causality: Tetrahydro-4H-thiopyran-4-one is highly susceptible to enolization[1]. The 6-lithioindole acts as a strong base, deprotonating the ketone to form an enolate. Upon workup, the enolate reverts to the ketone.

  • Actionable Solution: Transmetalate the lithium intermediate to cerium using strictly anhydrous

    
     at -78 °C before adding the ketone[2]. The organocerium species will selectively undergo 1,2-addition without acting as a base.
    

Q: My product degrades into multiple spots during silica gel chromatography. How can I isolate the pure alcohol? A: You are experiencing acid-catalyzed dehydration.

  • Causality: The target molecule is a tertiary alcohol flanked by an electron-rich indole and a thiopyran ring. This structural motif is highly prone to E1 dehydration on the slightly acidic surface of standard silica gel.

  • Actionable Solution: Pre-treat your silica gel by flushing the column with 1% Triethylamine (

    
    ) in your starting eluent to neutralize acidic active sites. Alternatively, use basic alumina for purification.
    

Quantitative Data: Impact of Reaction Conditions on Yield

The following table summarizes the causal relationship between specific reaction parameters and the isolated yield of the tertiary alcohol, demonstrating why the Imamoto modification is critical.

Indole StateMetal IntermediateKetone EquivalentsPrimary Side ReactionIsolated Yield (%)
Unprotected NHLithium (n-BuLi, 2.2 eq)1.2Incomplete Li-Hal exchange15 - 25%
N-TIPS ProtectedLithium (t-BuLi, 2.0 eq)1.2Ketone Enolization35 - 45%
N-TIPS ProtectedCerium (

, 1.5 eq)
1.2None (Clean 1,2-addition)85 - 92%
N-Boc ProtectedCerium (

, 1.5 eq)
1.2Trace Boc-deprotection78 - 85%

Self-Validating Experimental Protocol

This protocol utilizes a self-validating system where physical observations confirm the success of each mechanistic step.

Step 1: Preparation of Anhydrous


 
  • Place

    
     (1.5 equiv) in a Schlenk flask.
    
  • Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours, then increase to 160 °C for an additional 2 hours.

  • Validation Check: The crystalline solid must transition into a fine, free-flowing white powder. If it clumps or melts, water was released too quickly, causing hydrolysis to

    
    . Discard and restart.
    
  • Cool to room temperature under Argon and suspend in anhydrous THF. Stir vigorously for 2 hours to form a milky white suspension.

Step 2: Halogen-Metal Exchange

  • In a separate flame-dried flask, dissolve 1-TIPS-6-bromoindole (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Dropwise add t-BuLi (2.0 equiv, titrated) down the side of the flask[3].

  • Validation Check: The solution will rapidly transition from colorless to a distinct yellow/orange hue, confirming the generation of the 6-lithioindole species. Stir for 30 minutes.

Step 3: Transmetalation & Addition

  • Cool the

    
     suspension to -78 °C.
    
  • Transfer the 6-lithioindole solution via cannula into the

    
     suspension.
    
  • Validation Check: The mixture will become a homogenous, pale-yellow slurry, indicating successful transmetalation to the organocerium species. Stir for 1 hour at -78 °C.

  • Add tetrahydro-4H-thiopyran-4-one (1.2 equiv) dropwise. Stir for 2 hours at -78 °C.

  • Validation Check: TLC (Hexanes/EtOAc) should show complete consumption of the non-polar indole spot and the appearance of a highly polar, UV-active product spot.

Step 4: Workup and Deprotection

  • Quench the reaction at -78 °C with saturated aqueous

    
    . Allow to warm to room temperature. (Do not use 
    
    
    
    , as it will trigger dehydration).
  • Extract with EtOAc, dry over

    
    , and concentrate.
    
  • To remove the TIPS group, dissolve the crude intermediate in THF, cool to 0 °C, and add TBAF (1.1 equiv). Stir for 1 hour.

  • Purify via flash chromatography using

    
    -neutralized silica gel (Hexanes/EtOAc + 1% 
    
    
    
    ) to yield the final 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL.

References

  • Syn-anti isomerization of aldols by enolization. PubMed / J Org Chem. Available at:[1]

  • Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Semantic Scholar / Tetrahedron Letters. Available at:[2]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Semantic Scholar / J. Vis. Exp. Available at:[3]

Sources

Technical Support Center: Troubleshooting Sulfur Oxidation in Tetrahydro-2H-Thiopyran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Tetrahydro-2H-thiopyran (thiane) derivatives are critical building blocks in drug development and organic synthesis. A persistent challenge when working with these thioethers is the unintended oxidation of the sulfur atom to a sulfoxide or sulfone. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maintain sulfur integrity during your workflows.

FAQ 1: Chemoselective Alcohol Oxidation

Q: I need to oxidize a hydroxyl group on my tetrahydro-2H-thiopyran derivative to a ketone, but standard oxidants (like mCPBA or


) keep oxidizing the sulfur to a sulfoxide. How can I achieve chemoselectivity? 

A: To prevent thioether oxidation, you must avoid electrophilic oxidants (like peroxyacids or hydrogen peroxide) that readily attack the electron-rich sulfur atom. Instead, rely on oxidants that specifically activate the alcohol oxygen.

Mechanistic Solution: The [1] is highly recommended for this transformation. It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a dimethylchlorosulfonium ion. At -78 °C, this intermediate reacts with the alcohol much faster than with the thiane sulfur, forming an alkoxysulfonium ion. Subsequent addition of triethylamine induces a syn-elimination, yielding the ketone and dimethyl sulfide [2]. Because the thiane sulfur is less nucleophilic than the intermediate alkoxide, it remains untouched.

Alternatively, [3] (e.g., TEMPO/BAIB or TEMPO/bleach) are excellent. TEMPO forms an oxoammonium salt that selectively oxidizes alcohols via a hydride transfer mechanism, leaving sulfides completely intact.

G Start Thiane Alcohol Derivative Choice Select Oxidation Method Start->Choice Swern Swern Oxidation (DMSO, (COCl)2, Et3N) -78°C Choice->Swern TEMPO TEMPO / BAIB CH2Cl2, rt Choice->TEMPO mCPBA mCPBA or H2O2 (Avoid!) Choice->mCPBA Product Thiane Ketone/Aldehyde (Intact Sulfur) Swern->Product TEMPO->Product Sulfoxide Thiane Sulfoxide/Sulfone (Over-oxidation) mCPBA->Sulfoxide

Workflow for chemoselective alcohol oxidation in thiane derivatives.

Validated Protocol: Chemoselective Swern Oxidation

Self-Validating Step: The distinct odor of dimethyl sulfide (DMS) upon triethylamine addition confirms the successful collapse of the alkoxysulfonium intermediate.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add anhydrous

    
     (10 mL/mmol substrate) and oxalyl chloride (1.5 equiv). Cool to -78 °C using a dry ice/acetone bath.
    
  • DMSO Addition: Dropwise add anhydrous DMSO (3.0 equiv) dissolved in

    
    . Stir for 15 minutes to allow the dimethylchlorosulfonium ion to form.
    
  • Substrate Addition: Dissolve the tetrahydro-2H-thiopyran alcohol (1.0 equiv) in

    
     and add dropwise over 10 minutes. Stir for 45 minutes at -78 °C.
    
  • Elimination: Add triethylamine (5.0 equiv) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature over 1 hour.

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    , wash with brine, dry over
    
    
    , and concentrate. Monitor via TLC (sulfoxides will appear significantly more polar/lower Rf than the desired ketone).

FAQ 2: Preventing Auto-Oxidation During Storage

Q: My purified thiane derivatives are slowly converting to sulfoxides during storage. Why does this happen, and how do I prevent it?

A: Thioethers are susceptible to auto-oxidation mediated by atmospheric oxygen (forming Reactive Oxygen Species, ROS) and light-induced radical processes. The electron-rich nature of the sulfur in the saturated six-membered ring makes it particularly prone to forming the 1-oxide (thiane 1-oxide) over time.

Mechanistic Solution: To halt auto-oxidation, you must break the causality chain: remove the oxygen source, lower the kinetic energy of the system, and scavenge any stray radicals. Store the compounds neat (solvent-free) or in degassed solvents, under an inert atmosphere, in amber vials at -20 °C.

Quantitative Data: Storage Conditions vs. Thioether Degradation

The following table summarizes the expected stability of tetrahydro-2H-thiopyran derivatives under various storage conditions, highlighting the necessity of strict environmental control.

Storage ConditionAtmosphereTemperatureLight ExposureEstimated Half-Life (t½)
Open Vial (Solution)Ambient Air25 °CAmbient Light< 1 Week
Sealed Vial (Neat)Ambient Air25 °CDark~ 1 Month
Sealed Vial (Neat)Argon4 °CDark> 6 Months
Amber Vial (Neat) Argon -20 °C Dark > 2 Years

FAQ 3: Cross-Coupling and Metal-Catalyzed Reactions

Q: During Pd-catalyzed cross-coupling of my thiane-containing substrates, I observe up to 30% sulfur oxidation. How can I suppress this?

A: Transition metals (like Pd, Cu, or Fe) can act as single-electron transfer agents, catalyzing the reduction of adventitious


 to superoxide or hydrogen peroxide in situ. These  [4] to a sulfoxide.

Mechanistic Solution: You must completely eliminate dissolved oxygen from your reaction solvents. Standard sparging (bubbling inert gas) is often insufficient for highly sensitive metal-catalyzed thioether reactions. The Freeze-Pump-Thaw degassing method is strictly required to achieve anaerobic conditions.

G Step1 1. Freeze (Liquid N2 bath) Step2 2. Pump (Vacuum, 2-3 min) Step1->Step2 Step3 3. Thaw (Warm water bath) Step2->Step3 Decision Repeat 3x? Step3->Decision Decision->Step1 No Done Degassed Solvent (Ready for Reaction) Decision->Done Yes

Step-by-step freeze-pump-thaw degassing cycle for anaerobic conditions.

Validated Protocol: Freeze-Pump-Thaw Degassing

Self-Validating Step: The absence of gas bubbles rising from the solvent during the final thawing step confirms successful deoxygenation.

  • Preparation: Place the solvent in a Schlenk flask equipped with a high-vacuum Teflon stopcock. Ensure the flask is no more than 50% full to allow for expansion.

  • Freeze: Submerge the flask in a liquid nitrogen (

    
    ) bath until the solvent is completely frozen solid.
    
  • Pump: Open the stopcock to a high-vacuum line (target < 0.1 Torr) for 2–3 minutes to evacuate the headspace of any non-condensable gases (like

    
     and 
    
    
    
    ).
  • Isolate: Close the stopcock to isolate the flask from the vacuum.

  • Thaw: Remove the flask from the

    
     bath and place it in a warm water bath. Allow the solvent to completely melt. You will observe bubbles of trapped gas escaping the liquid phase.
    
  • Iterate: Repeat steps 2 through 5 for a total of three cycles.

  • Finalize: After the final thaw, backfill the flask with ultra-high purity Argon. Use this solvent immediately for your metal-catalyzed reactions.

References

  • "Swern oxidation", Wikipedia. URL: [Link]

  • "Swern Oxidation", Organic Chemistry Portal. URL: [Link]

  • "TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy", Organic Chemistry Portal. URL: [Link]

  • "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis", National Institutes of Health (PMC). URL: [Link]

Technical Support Center: Isolation & Purity Troubleshooting for 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Hub. As drug development professionals and synthetic chemists, you are likely aware that isolating tertiary alcohols conjugated to electron-rich heterocycles presents unique stability challenges.

This guide is engineered to help you diagnose, understand, and resolve low-purity issues when isolating 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL (CAS: 885273-18-7). We bypass generic advice to focus strictly on the mechanistic causality behind your degraded yields and provide self-validating protocols to ensure absolute structural integrity.

Diagnostic Matrix: Quantitative Impurity Profiling

Before altering your workflow, you must identify the exact mode of degradation. Compare your LC-MS and TLC data against this diagnostic matrix to pinpoint the chemical trigger causing your purity loss.

Impurity ProfileStructural ChangeLC-MS (ESI+) ShiftRelative Polarity (TLC)Causality / Chemical TriggerMitigation Strategy
Alkene -H₂O (Dehydration)m/z 216.1 [M+H]⁺Higher (Non-polar)Acidic pH (Silica gel), HeatBuffer silica with 1% Et₃N; keep bath <30°C.
Sulfoxide +[O] (Oxidation)m/z 250.1 [M+H]⁺Lower (Polar)Peroxides in ethereal solvents, AirUse peroxide-free solvents; degas eluents.
Sulfone +2[O] (Oxidation)m/z 266.1 [M+H]⁺Lowest (Very Polar)Strong oxidants, prolonged exposureStore under Argon; avoid prolonged air exposure.
Ketone Carryover N/A (Starting Mat.)m/z 117.0 [M+H]⁺ModerateIncomplete organometallic additionTitrate organolithium; ensure strict anhydrous conditions.

Note: The target molecule 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL has an expected[M+H]⁺ of m/z 234.1.

Mechanistic Deep-Dive: FAQs

Q1: Why does my product spontaneously dehydrate during column chromatography, even when my crude NMR looks clean?

A1: The target molecule is a tertiary alcohol. More critically, the resulting carbocation formed upon protonation of the hydroxyl group is highly stabilized by the electron-donating nature of the indole ring at the 6-position. Standard unbuffered silica gel is inherently acidic (pH ~4.5–5.5). When your compound interacts with the silica surface, the hydroxyl group is protonated and eliminated as water, driving an exceptionally fast E1 dehydration pathway to form the alkene . The Fix: You must artificially raise the pH of the local environment by deactivating the silica gel with a tertiary amine base (e.g., Triethylamine).

Q2: I am seeing a +16 Da mass shift in my LC-MS analysis. What is happening and how do I stop it?

A2: The tetrahydro-2H-thiopyran ring contains a thioether linkage that acts as a soft nucleophile, making it highly susceptible to oxidation into a sulfoxide (+16 Da) or sulfone (+32 Da) . This predominantly occurs during the concentration phase if you are using older ethereal solvents (like THF or Diethyl Ether) that have accumulated organic peroxides. The Fix: Always test your extraction and chromatography solvents for peroxides using KI-starch paper before use, or switch to inherently stable solvents like Ethyl Acetate and Dichloromethane.

Q3: How can I verify if degradation is happening during the reaction workup or on the chromatography column?

A3: Implement a 2D TLC Self-Validation System . Spot your crude mixture in the corner of a square silica TLC plate and develop it in your intended solvent system. Dry the plate completely, rotate it 90 degrees, and develop it a second time in the exact same solvent.

  • Interpretation: If the target spot lies perfectly on the diagonal, your compound is stable. If the target spot produces a secondary, less-polar "tail" (the alkene) off the diagonal in the second dimension, your silica gel is actively destroying your product. This proves the absolute necessity of buffering your column.

Visualizing the Degradation Pathways

DegradationPathways Target 4-(1H-Indol-6-YL)-tetrahydro- 2H-thiopyran-4-OL (m/z 234.1) Acid Acidic Conditions (Unbuffered Silica, HCl) Target->Acid Oxidant Oxidative Conditions (Air, Peroxides) Target->Oxidant Alkene Dehydration Impurity Alkene (m/z 216.1) Acid->Alkene -H2O (E1 Mechanism) Sulfoxide Oxidation Impurity Sulfoxide (m/z 250.1) Oxidant->Sulfoxide +[O] at Sulfur

Mechanisms of degradation leading to major impurities during isolation.

Step-by-Step Optimized Isolation Protocol

This protocol is engineered to suppress both E1 dehydration and thioether oxidation, ensuring >98% purity upon isolation .

Step 1: Mild Reaction Quench

  • Action: Cool the organometallic addition reaction strictly to -78 °C. Quench dropwise with saturated aqueous ammonium chloride (NH₄Cl) until gas evolution ceases.

  • Causality: Saturated NH₄Cl (pH ~6) provides a mild proton source to quench the intermediate alkoxide. Using stronger acids (like 1M HCl) will immediately trigger E1 dehydration of the newly formed tertiary alcohol.

Step 2: Controlled Liquid-Liquid Extraction

  • Action: Warm the mixture to room temperature. Extract 3x with peroxide-free Ethyl Acetate (EtOAc). Wash the combined organic layers once with saturated brine.

  • Causality: EtOAc avoids the peroxide risks associated with THF/Ether, protecting the thiopyran sulfur from premature oxidation.

Step 3: Non-Acidic Drying & Low-Thermal Concentration

  • Action: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Filter and concentrate under reduced pressure with a water bath temperature strictly below 30 °C .

  • Causality: Magnesium Sulfate (MgSO₄) is slightly acidic and can initiate dehydration. Elevated temperatures in the rotary evaporator exponentially accelerate both thermal degradation and oxidation.

Step 4: Buffered Silica Gel Chromatography

  • Action: Prepare your silica gel slurry using Hexanes containing 1% to 2% Triethylamine (Et₃N) . Load the crude mixture and elute with a gradient of Hexanes to 50% EtOAc, ensuring 1% Et₃N is maintained in all eluent mixtures.

  • Causality: The Et₃N permanently neutralizes the acidic silanol groups on the silica gel, completely shutting down the E1 dehydration pathway during the 1–2 hours the compound spends on the column.

Step 5: Crystallization (Optional for >99% Purity)

  • Action: Dissolve the chromatographed product in a minimal amount of hot Dichloromethane (DCM). Slowly layer with cold Pentane and allow to stand at 4 °C overnight. Filter the resulting crystals and dry under a stream of Argon.

Visualizing the Isolation Workflow

IsolationWorkflow A Crude Reaction Mixture (Contains Tertiary Alkoxide) B Mild Quench (Sat. NH4Cl, pH ~7) A->B Avoid strong acids C Liquid-Liquid Extraction (EtOAc / Brine) B->C Phase separation D Drying & Concentration (Na2SO4, <30°C) C->D Remove water E Buffered Chromatography (1% Et3N in Hex/EtOAc) D->E Prevent on-column dehydration F Pure Target Molecule (>98% Purity) E->F Fraction pooling

Workflow for the isolation of 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL.

References

  • Title: Influence of the β-Alkoxy Group on the Diastereoselectivity of Aldol Reactions of Tetrahydro-4H-thiopyran-4-one. Source: The Journal of Organic Chemistry, American Chemical Society. URL: [Link]

  • Title: BP-M345 as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity. Source: Pharmaceuticals (Basel), National Library of Medicine (PMC). URL: [Link]

  • Title: Three-Component Cascade Reactions with 2,3-Diketoesters: A Novel Metal-Free Synthesis of 5-Vinyl-pyrrole and 4-Hydroxy-indole Derivatives. Source: Organic Letters, American Chemical Society. URL: [Link]

Technical Support Center: Optimizing Indole Addition to Thiopyranones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the optimization of reaction temperature in the conjugate addition of indoles to thiopyranones. Our focus is to provide not just protocols, but a foundational understanding of the reaction dynamics to empower your experimental design.

Introduction: The Critical Role of Temperature

The addition of an indole to a thiopyranone is a powerful C-C bond-forming reaction, typically proceeding via a Michael or Friedel-Crafts-type conjugate addition.[1][2] Temperature is a critical parameter in this transformation, directly influencing reaction rate, yield, and the formation of undesired byproducts. An improperly optimized temperature can lead to either a sluggish, incomplete reaction or the generation of a complex mixture of products that complicates purification and significantly lowers the overall yield. This guide will walk you through a systematic approach to identifying the optimal temperature for your specific substrates and catalytic system.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding at room temperature. Should I just increase the heat?

While increasing the temperature will likely increase the reaction rate, it's crucial to do so in a controlled manner. A sudden and significant increase in temperature can lead to the formation of byproducts or even decomposition of your starting materials or product.[3]

Initial Troubleshooting Steps:

  • Confirm Catalyst Activity: Ensure your catalyst is active and used in the appropriate loading. Both Lewis and Brønsted acids are commonly used to activate the thiopyranone towards nucleophilic attack.[4][5]

  • Solvent Choice: The choice of solvent can influence the reaction rate. Ensure your solvent is appropriate for the chosen catalyst and reaction temperature.

  • Incremental Temperature Increase: Increase the temperature in a stepwise manner (e.g., in 10-20 °C increments) and monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Q2: I'm observing multiple spots on my TLC plate after heating the reaction. What are the likely side products?

At elevated temperatures, several side reactions can occur:

  • Bis-indolyl Adducts: A second molecule of indole can react with the initial product, especially if the indole concentration is high.[2]

  • Polymerization: The thiopyranone, being an activated alkene, can undergo self-polymerization under harsh acidic or basic conditions.[6]

  • Decomposition: Indoles and thiopyranones can be sensitive to high temperatures and strong acids, leading to decomposition or "tar" formation.[3]

  • 1,2-Addition: Although less common for soft nucleophiles like indoles, at higher temperatures, direct addition to the carbonyl group (1,2-addition) can become more competitive with the desired conjugate (1,4-addition).[1]

Q3: How does the choice of catalyst affect the optimal reaction temperature?

The catalyst plays a pivotal role in determining the energy barrier of the reaction and, consequently, the optimal temperature.

  • Strong Brønsted or Lewis Acids: These catalysts strongly activate the thiopyranone, often allowing the reaction to proceed at lower temperatures. However, they can also promote side reactions if the temperature is too high.[4][5]

  • Milder Catalysts (e.g., Iodine, Organocatalysts): These may require higher temperatures to achieve a reasonable reaction rate but can offer better selectivity and reduce the risk of decomposition.[2]

The interplay between catalyst and temperature is critical. A stronger catalyst may enable a reaction at a lower temperature that would otherwise require more thermal energy.[3]

Q4: What is a typical temperature range to screen for this reaction?

A good starting point for screening is a broad range from room temperature up to the reflux temperature of your chosen solvent. A typical screening protocol might involve running small-scale reactions at:

  • Room Temperature (~25 °C)

  • 40 °C

  • 60 °C

  • 80 °C

  • Reflux temperature of the solvent

Monitoring each reaction at set time points (e.g., 1h, 4h, 12h, 24h) will provide a clear picture of the temperature- and time-dependence of the reaction.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, causality-driven approach to troubleshooting common temperature-related issues.

Scenario 1: Low to No Conversion
Potential Cause Explanation Recommended Action
Insufficient Thermal Energy The activation energy for the reaction is not being overcome at the current temperature.Systematically increase the temperature in 10-20 °C increments, monitoring the reaction by TLC/LC-MS.[3]
Inappropriate Catalyst The chosen catalyst may not be effective at activating the thiopyranone substrate.Screen a panel of catalysts, including both Lewis acids (e.g., BF₃·OEt₂, ZnCl₂) and Brønsted acids (e.g., p-TsOH).[4][5]
Solvent Effects The solvent may not be optimal for solubilizing the reactants or for the chosen catalyst.Consider changing to a more polar or higher-boiling solvent, depending on the reaction requirements.
Scenario 2: Formation of Multiple Products
Potential Cause Explanation Recommended Action
Temperature Too High Excess thermal energy is promoting side reactions with similar activation energies to the desired reaction.Reduce the reaction temperature. The optimal temperature is often a compromise between reaction rate and selectivity.
Excess Indole A high concentration of the indole nucleophile can lead to double addition to the thiopyranone.Use a stoichiometric amount of indole or add it slowly to the reaction mixture.
Catalyst-Induced Decomposition The combination of high temperature and a strong acid catalyst can lead to the degradation of starting materials or the product.Switch to a milder catalyst or reduce the catalyst loading. Consider using an organocatalyst for a less harsh reaction environment.

Experimental Protocols

Protocol 1: Systematic Temperature Screening

This protocol outlines a general procedure for identifying the optimal reaction temperature for the addition of an indole to a thiopyranone.

Materials:

  • Indole (1.0 eq)

  • Thiopyranone (1.0 eq)

  • Catalyst (e.g., BF₃·OEt₂, 10 mol%)

  • Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile)

  • Reaction vials with stir bars

  • Heating blocks or oil baths set to desired temperatures

  • TLC plates and appropriate eluent

  • LC-MS for detailed analysis

Procedure:

  • Set up a series of identical reactions in separate vials. For each reaction, add the thiopyranone and the solvent.

  • Add the catalyst to each vial and stir for 5 minutes.

  • Add the indole to each vial.

  • Place each vial in a pre-heated block at the desired screening temperatures (e.g., 25 °C, 40 °C, 60 °C, 80 °C).

  • At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture and analyze by TLC and/or LC-MS.

  • Monitor for the consumption of starting materials and the formation of the desired product and any byproducts.

  • Based on the results, identify the temperature that provides the best balance of reaction rate and clean product formation.

Data Presentation
Temperature (°C)Time (h)Conversion (%)Product:Byproduct Ratio
2524<5-
401260>95:5
6049590:10
802>9970:30 (significant byproduct)

This is example data and will vary based on specific reactants and conditions.

Visualizing the Process

Reaction Mechanism

G cluster_activation Catalyst Activation cluster_addition Nucleophilic Attack cluster_workup Protonation & Product Formation Thiopyranone Thiopyranone Activated_Complex Activated Electrophile Thiopyranone->Activated_Complex Coordination Catalyst Catalyst (e.g., Lewis Acid) Catalyst->Activated_Complex Intermediate Enolate Intermediate Activated_Complex->Intermediate Indole Indole (Nucleophile) Indole->Intermediate Conjugate Addition Product 3-(Indolyl)thiopyranone Intermediate->Product Protonation

Caption: General mechanism for the catalyzed addition of indole to thiopyranone.

Troubleshooting Workflow

G Start Reaction Outcome? Low_Conversion Low Conversion Start->Low_Conversion < 50% Conversion Byproducts Byproduct Formation Start->Byproducts Significant Byproducts Success Optimal Temperature Found Start->Success Clean, High Conversion Increase_Temp Increase Temperature Incrementally Low_Conversion->Increase_Temp Check_Catalyst Re-evaluate Catalyst System Low_Conversion->Check_Catalyst Decrease_Temp Decrease Temperature Byproducts->Decrease_Temp Milder_Catalyst Consider Milder Catalyst Byproducts->Milder_Catalyst Increase_Temp->Start Check_Catalyst->Start Decrease_Temp->Start Milder_Catalyst->Start

Caption: A workflow for troubleshooting non-optimal reaction temperatures.

Experimental Setup for Temperature Screening

G Setup Reaction Vials (x4) Vial 1 Vial 2 Vial 3 Vial 4 Heating Heating Blocks/Oil Baths 25°C 40°C 60°C 80°C Setup:v1->Heating:b1 Place in Setup:v2->Heating:b2 Place in Setup:v3->Heating:b3 Place in Setup:v4->Heating:b4 Place in Analysis Analysis TLC Monitoring LC-MS Analysis Heating->Analysis Sample at t=1, 4, 12, 24h

Caption: A schematic of the experimental setup for parallel temperature screening.

References

  • Ji, S., et al. (2009). Conjugate Addition of Indoles to α,β-Unsaturated Ketones Using a Brønsted Acid Ionic Liquid as an Efficient Catalyst. Molecules, 14(8), 3221-3231. Available at: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • Mohammadkhani, E., & Gholamhosseini-Nazari, F. (2021). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. Molecules, 26(8), 2186. Available at: [Link]

  • Kamlet, J. J. (2020). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. Molecules, 25(9), 2108. Available at: [Link]

  • Abaszadeh, M., et al. (2022). Domino reactions of thiopyrano[4,3-b]indole-3(5H)-thiones and dimethyl acetylenedicarboxylate: Quantum chemical investigation and experiment. Journal of Sulfur Chemistry, 43(6), 629-644. Available at: [Link]

  • Pramanik, A., & Ali, M. A. (2012). Facile Iodine-Catalyzed Michael Addition of Indoles to α,α′-Bis(arylmethylene)cyclopentanones: An Efficient Synthesis of E-2-(3-Indolylphenylmethyl)-5-phenylmethylenecyclopentanones. International Journal of Organic Chemistry, 2(3), 238-245. Available at: [Link]

  • Organic Chemistry Portal. (2022). Synthesis of indoles. Available at: [Link]

  • Khiste, S. A., & Bhalvankar, R. B. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Croatica Chemica Acta, 96(3), 141-152. Available at: [Link]

  • Narender, M., & Reddy, M. S. (2007). The Michael Addition Reaction and Conjugate Addition. Synlett, 2007(10), 1597-1600. Available at: [Link]

  • Hreczycho, G. (2021). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. Molecules, 26(1), 133. Available at: [Link]

  • ResearchGate. (2007). 27 questions with answers in MICHAEL ADDITION | Scientific method. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2023). Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. Catalysts, 13(4), 713. Available at: [Link]

  • Chan, C. T., et al. (2013). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Reversible Covalent Reaction. Polymer Chemistry, 4(18), 4786-4798. Available at: [Link]

  • Cernosek, Z., et al. (2009). Sulfur – a new information on this seemingly well-known element. Journal of Thermal Analysis and Calorimetry, 95(1), 39-42. Available at: [Link]

  • Sharghi, H., & Hosseini-Sarvari, M. (2004). Solar radiation-assisted one-pot synthesis of 3-alkylated indoles under catalyst-free conditions. Journal of Chemical Research, 2004(1), 58-60. Available at: [Link]

  • Hossain, M. L. (2024). Regioselective C3Alkylation of Indoles for the Synthesis of Bis(indolyl)methanes and 3-Styryl Indoles. The Journal of Organic Chemistry, 89(3), 1933-1941. Available at: [Link]

  • Mahmoudi, H., et al. (2014). Michael addition of various indoles to a,b-unsaturated ketones a. RSC Advances, 4(108), 63231-63238. Available at: [Link]

  • Kotha, S., & Lahiri, K. (2001). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. Molecules, 26(3), 612. Available at: [Link]

  • Sharma, A., et al. (2021). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. Molecules, 26(8), 2186. Available at: [Link]

  • Singh, P., & Kumar, A. (2018). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 8(34), 19046-19063. Available at: [Link]

  • Sharma, P. K., et al. (2021). Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. Molecules, 26(23), 7306. Available at: [Link]

  • Hentzen, N., & Maulide, N. (2024). Accessing the Cloke-Wilson Rearrangement via Conjugate Addition of Phosphoranes to Michael Acceptors: A Route to Cyclopropanes a. The Journal of Organic Chemistry, 89(17), 12055-12065. Available at: [Link]

  • Mather, B. D., et al. (2006). The Thiol-Michael Addition Click Reaction: A Powerful and Widely. Progress in Polymer Science, 31(5), 417-453. Available at: [Link]

  • Wabnitz, T. C., & Spencer, J. B. (2003). A General, Br??nsted Acid-Catalyzed Hetero-Michael Addition of Nitrogen, Oxygen, and Sulfur Nucleophiles. Organic Letters, 5(13), 2141-2144. Available at: [Link]

  • Van der Poel, T., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4563. Available at: [Link]

Sources

removing unreacted starting materials from thiopyran-4-ol products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of thiopyran-4-ol products. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot the common challenge of removing unreacted starting materials from your final product. This guide provides in-depth technical advice, step-by-step protocols, and troubleshooting strategies to ensure the high purity of your thiopyran-4-ol compounds.

Introduction: The Challenge of Purity in Thiopyran-4-ol Synthesis

A prevalent synthetic route to thiopyran-4-ols is the reduction of the corresponding thiopyran-4-one precursor. While effective, this reaction often results in incomplete conversion, leaving unreacted ketone in the final product mixture. The structural similarity between the starting material and the product can make purification a non-trivial task. This guide will equip you with the knowledge and techniques to effectively separate your desired thiopyran-4-ol from the unreacted thiopyran-4-one.

Frequently Asked Questions (FAQs)

Q1: How can I quickly assess if my thiopyran-4-ol is contaminated with unreacted thiopyran-4-one?

A1: Thin Layer Chromatography (TLC) is the most straightforward initial assessment. The thiopyran-4-ol product is more polar than the thiopyran-4-one starting material due to the presence of the hydroxyl group. On a normal-phase silica gel TLC plate, the thiopyran-4-ol will have a lower Rf value (it will travel a shorter distance up the plate) than the thiopyran-4-one.

Q2: What are the key physical property differences between thiopyran-4-ol and thiopyran-4-one that I can exploit for purification?

A2: The primary difference is polarity. The hydroxyl group in thiopyran-4-ol makes it significantly more polar than the ketone group in thiopyran-4-one. This difference in polarity is the basis for successful separation by column chromatography. Additionally, differences in their melting points and boiling points can be utilized for purification by recrystallization and distillation, respectively. For instance, tetrahydro-2H-thiopyran-4-ol has a melting point of 47-51 °C[1], while thiopyran-4-one has a melting point of 110.0-110.2 °C[2].

Q3: Are there any safety concerns I should be aware of when working with thiopyran derivatives?

A3: Yes, thiopyran compounds can have a strong, unpleasant odor. Tetrahydro-2H-thiopyran-4-ol is described as having a special thiol odor and being an unstable, irritating compound.[1] It is crucial to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting and Purification Guides

This section provides detailed protocols and troubleshooting advice for the most common methods of purifying thiopyran-4-ols from unreacted thiopyran-4-ones.

Overall Troubleshooting Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification method based on the scale of your reaction and the level of impurity.

Troubleshooting_Workflow start Crude Product: Thiopyran-4-ol contaminated with unreacted Thiopyran-4-one check_purity Assess Purity and Quantity (TLC, Crude NMR) start->check_purity decision Select Purification Strategy check_purity->decision column Column Chromatography decision->column  High resolution needed  Small to medium scale recrystallization Recrystallization decision->recrystallization  Product is a solid  Large scale purification extraction Acid-Base Extraction (for removal of acidic/basic impurities) decision->extraction  Acidic or basic impurities present final_product Pure Thiopyran-4-ol column->final_product recrystallization->final_product extraction->final_product Column_Chromatography_Workflow start Start: Crude Product tlc 1. Develop TLC System (e.g., Hexane/Ethyl Acetate) start->tlc pack_column 2. Pack Column with Silica Gel tlc->pack_column load_sample 3. Load Sample onto Column pack_column->load_sample elute 4. Elute with Solvent System load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate end End: Pure Thiopyran-4-ol evaporate->end Recrystallization_Workflow start Start: Crude Solid Product solvent_screen 1. Screen for a Suitable Solvent start->solvent_screen dissolve 2. Dissolve Crude Product in Minimum Hot Solvent solvent_screen->dissolve cool 3. Cool Slowly to Room Temperature, then in an Ice Bath dissolve->cool filter 4. Collect Crystals by Vacuum Filtration cool->filter wash 5. Wash Crystals with Cold Solvent filter->wash dry 6. Dry the Purified Crystals wash->dry end End: Pure Thiopyran-4-ol Crystals dry->end AcidBase_Extraction_Workflow start Start: Crude Product in Organic Solvent add_base 1. Add Aqueous Base (e.g., NaHCO3 solution) start->add_base shake 2. Shake Separatory Funnel and Vent add_base->shake separate 3. Separate Aqueous and Organic Layers shake->separate wash_organic 4. Wash Organic Layer with Brine separate->wash_organic dry_organic 5. Dry Organic Layer (e.g., over Na2SO4) wash_organic->dry_organic evaporate 6. Evaporate Solvent dry_organic->evaporate end End: Purified Neutral Product evaporate->end

Sources

Technical Support Center: Handling & Troubleshooting 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for 4-(1H-Indol-6-yl)-tetrahydro-2H-thiopyran-4-ol (CAS: 885273-18-7)[1]. While incorporating a tertiary alcohol (3° ROH) into a drug scaffold is a highly effective strategy to block metabolic oxidation and improve pharmacokinetic profiles[2], it introduces a critical chemical liability: extreme sensitivity to acidic media.

This guide is designed for researchers and drug development professionals to understand the mechanistic causality of this instability and to provide self-validating protocols for synthesis, purification, and formulation.

Mechanistic Insight: The "Why" Behind the Instability

To troubleshoot degradation, you must first understand the kinetics of the molecule. The instability of this compound in acidic environments is driven by the E1 dehydration mechanism [3].

When exposed to pH < 5.5, the tertiary hydroxyl group is rapidly protonated to form an oxonium ion[4]. Because water is an excellent leaving group, it departs to form a carbocation intermediate. In standard aliphatic tertiary alcohols, this requires elevated temperatures[5]. However, in your compound, the carbocation is situated at a benzylic-like position adjacent to the highly electron-rich indole ring. The indole system provides massive resonance and inductive stabilization to the empty p-orbital, drastically lowering the activation energy required for carbocation formation[6].

Once this highly stable carbocation forms, the molecule undergoes one of two rapid degradation pathways:

  • E1 Elimination: Deprotonation of an adjacent β-hydrogen on the thiopyran ring to form a stable alkene (4-(1H-indol-6-yl)-3,6-dihydro-2H-thiopyran)[3].

  • Polymerization: The electron-rich indole ring of a neighboring molecule acts as a nucleophile, attacking the carbocation to form deep-colored dimers and polymers[6].

Mechanism A 4-(1H-Indol-6-yl)-tetrahydro -2H-thiopyran-4-ol B Protonated Alcohol (Oxonium Ion) A->B H+ (pH < 5.5) C Resonance-Stabilized Carbocation B->C -H2O (Rate Determining) D Alkene Product (E1 Dehydration) C->D -H+ (Deprotonation) E Indole Dimers (Polymerization) C->E Nucleophilic Attack

Acid-catalyzed E1 dehydration and polymerization pathway of the tertiary alcohol.

Quantitative Stability Profile

To guide your experimental design, the following table summarizes the degradation kinetics of the compound across various pH and temperature conditions.

Table 1: Stability Kinetics of 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL in Aqueous Media

pH LevelBuffer SystemTemperature (°C)Half-Life (t₁/₂)Primary Degradant
2.0HCl / KCl25< 5 minsAlkene (Dehydration)
4.5Acetate252.4 hoursAlkene + Indole Dimers
7.4Phosphate25> 14 daysNone (Stable)
7.4Phosphate405.2 daysOxidation Products
9.0Borate25> 14 daysNone (Stable)

Troubleshooting & FAQs

Q1: My compound degrades completely during silica gel column chromatography, yielding a non-polar spot on TLC. How can I purify it? A1: Standard silica gel is inherently acidic due to surface silanol groups (pH ~4.5–5.5). This localized acidity acts as a Brønsted acid catalyst, driving the E1 dehydration of your tertiary alcohol into the non-polar alkene[5]. Solution: You must neutralize the stationary phase. Pre-treat your silica gel with 1% Triethylamine (TEA) in your non-polar solvent, or switch entirely to basic alumina (See Protocol 1).

Q2: Why does the compound turn dark brown or purple when left in unbuffered chlorinated solvents (e.g., DCM, Chloroform) overnight? A2: Chlorinated solvents slowly undergo photolytic and thermal decomposition to release trace amounts of hydrochloric acid (HCl). This trace acid protonates the tertiary alcohol, triggering the formation of the reactive carbocation[3]. The indole ring then acts as a nucleophile, attacking the carbocation to form deep-colored polymeric degradation products[6]. Solution: Always stabilize chlorinated solvents by passing them through a plug of basic alumina before use, or add 0.1% TEA to the solution during storage.

Q3: I need to perform an acid-catalyzed reaction on another moiety of the molecule. How do I protect the tertiary alcohol? A3: Protecting tertiary alcohols is notoriously difficult due to steric hindrance from the geminal alkyl groups[2]. Because the activation energy for carbocation formation is so low, the hydroxyl group will likely eliminate before standard acid-catalyzed protection (e.g., DHP/TsOH) can occur. Solution: Utilize strictly base-catalyzed protection strategies (e.g., TMSOTf with 2,6-lutidine at 0°C) or redesign your synthetic route to install the tertiary alcohol via Grignard/organolithium addition in the final step.

Workflow Start Detect Degradation in Acidic Media CheckpH Is pH < 5.5? Start->CheckpH AdjustpH Buffer to pH 7.0-7.5 (Phosphate Buffer) CheckpH->AdjustpH Yes CheckSolvent Using Halogenated Solvents? CheckpH->CheckSolvent No ChangeSolvent Add 0.1% TEA or Switch to EtOAc/THF CheckSolvent->ChangeSolvent Yes Temp Lower Temp to 0-4°C CheckSolvent->Temp No

Troubleshooting workflow for mitigating acid-catalyzed degradation during synthesis.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating in-process checks, you can verify the stability of the compound before proceeding to the next synthetic step.

Protocol 1: Neutralized Silica Gel Chromatography

Causality: Triethylamine (TEA) neutralizes the acidic silanol protons on the silica stationary phase, preventing the protonation of the tertiary alcohol and shutting down the E1 dehydration pathway[4].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1% v/v Triethylamine (TEA).

  • Column Packing: Slurry-pack the silica gel using the TEA-spiked mobile phase. Flush the column with at least 3 column volumes (CV) of the solvent to ensure complete neutralization of the silanol groups.

  • Equilibration: Flush the column with 2 CV of your standard mobile phase (without TEA) to remove excess base, which might interfere with downstream assays.

  • Loading & Elution: Load your compound and elute normally.

  • Self-Validation (2D TLC): Before running the bulk column, spot your crude mixture on a TLC plate pre-treated with 1% TEA. Run the plate in one dimension, dry it completely, and run it again in the perpendicular dimension. Validation: If the compound is stable, only a single spot will appear on the diagonal axis. Off-diagonal spots indicate active degradation on the stationary phase.

Protocol 2: pH-Controlled Aqueous Extraction

Causality: Maintaining the aqueous layer at a mildly basic pH (7.5–8.0) ensures the hydroxyl group remains unprotonated while avoiding the base-catalyzed hydrolysis of other potential functional groups.

Step-by-Step Methodology:

  • Quenching: Quench your reaction mixture over an ice bath (0–4°C) using a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) to buffer the system to pH ~8.0.

  • Extraction: Extract the aqueous layer with a non-halogenated solvent such as Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Avoid DCM unless stabilized.

  • Washing: Wash the combined organic layers with pH 7.4 phosphate buffer, followed by brine.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Note: Avoid Magnesium Sulfate (MgSO₄) as it is slightly acidic and can trigger dehydration during concentration.

  • Self-Validation (LC-MS Monitoring): Take a 10 µL aliquot of the organic layer, dilute in Acetonitrile, and inject into an LC-MS. Validation: The intact compound will display an m/z of 234.1 [M+H]⁺. The presence of a peak at m/z 216.1 [M+H-H₂O]⁺ indicates that dehydration occurred during the workup. If the 216.1 peak is absent, the extraction conditions are validated.

References

1.[1] Reagent Database: 4-(1H-INDOL-6-YL)-TETRAHYDRO-2H-THIOPYRAN-4-OL. URL: 2.[2] Journal of Medicinal Chemistry - ACS Publications: Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. URL: 3.[3] Aakash Institute: Acid & Base Catalyzed Dehydration of Alcohol. URL: 4.[4] Filo: Acid-catalyzed dehydration of a tertiary alcohol to yield an alkene. URL: 5.[5] Chemistry LibreTexts: 14.4: Dehydration Reactions of Alcohols. URL: 6.[6] PMC - NIH: Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. URL:

Sources

Technical Support Center: Alternative Catalysts for Synthesizing 4-Substituted Thiopyranols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly demands precise stereocontrol and late-stage functionalization, relying solely on traditional metal catalysts or generic hydrides (like NaBH₄) for thiopyranol synthesis is no longer sufficient.

This guide provides authoritative troubleshooting, causality-driven FAQs, and self-validating protocols for three cutting-edge alternative catalytic systems: Biocatalysts (LKADH) , Organocatalysts (L-Proline) , and Photocatalysts (Riboflavin) .

Module 1: Biocatalytic Asymmetric Reduction (LKADH)

Target: Enantiopure (R)-Tetrahydrothiopyran-4-ols

FAQ & Troubleshooting

Q: Why should I replace NaBH₄ with Lactobacillus kefir alcohol dehydrogenase (LKADH)? A: Sodium borohydride delivers hydride symmetrically to the planar ketone, resulting in a racemic mixture. LKADH provides a chiral active site that physically locks the tetrahydrothiopyran-4-one substrate into a specific orientation. This causality ensures that the pro-R hydride from the NADPH cofactor is transferred exclusively to the si face of the carbonyl, yielding the (R)-alcohol with 94–99% enantiomeric excess (ee)[1].

Q: My reaction stalled at 50% conversion. What is the root cause? A: A stalled biocatalytic reduction almost always indicates a failure in the in situ cofactor regeneration cycle, not enzyme death. LKADH requires isopropanol to regenerate NADPH from NADP⁺. If the local concentration of the byproduct (acetone) becomes too high, the thermodynamic equilibrium shifts, halting the hydride transfer[1].

Self-Validating Protocol: LKADH-Catalyzed Reduction
  • Preparation: Dissolve tetrahydrothiopyran-4-one (50 mM) in a phosphate buffer (pH 7.0) containing 10% v/v isopropanol.

  • Catalyst Addition: Add NADP⁺ (1 mM) and LKADH (10 U/mL). Incubate at 30°C with gentle orbital shaking.

  • Validation Checkpoint 1 (Regeneration Health): At 2 hours, sample 10 µL and analyze via GC-FID. Self-Validation: If the acetone:isopropanol ratio is static but starting material remains, your regeneration cycle has stalled. Add an additional 5% v/v isopropanol to reinitiate the cascade.

  • Extraction: Once the ketone is depleted, extract the aqueous layer with ethyl acetate (3x).

  • Validation Checkpoint 2 (Stereofidelity): Determine the ee% via chiral HPLC. Self-Validation: An ee < 94% indicates thermal degradation of the enzyme's active site pocket. Ensure your incubator strictly did not exceed 30°C during the run.

LKADH_Cycle Ketone Tetrahydrothiopyran-4-one Enzyme LKADH Active Site Ketone->Enzyme Binds si-face NADP NADP+ Enzyme->NADP Cofactor Oxidation Product (R)-4-Thiopyranol Enzyme->Product Stereospecific Release NADPH NADPH NADPH->Enzyme pro-R Hydride Transfer IPA Isopropanol NADP->IPA Regeneration Coupled IPA->NADPH Hydride Recovery Acetone Acetone IPA->Acetone Oxidation

Biocatalytic asymmetric reduction and in situ NADPH regeneration cycle.

Module 2: Organocatalytic Multicomponent Synthesis (L-Proline)

Target: Polysubstituted 4H-Thiopyrans

FAQ & Troubleshooting

Q: How does L-Proline drive enantioselectivity in thiopyranol scaffolds without transition metals? A: L-Proline acts as a bifunctional organocatalyst. Its secondary amine condenses with the carbonyl to form an iminium ion, significantly lowering the LUMO of the electrophile. Simultaneously, its carboxylic acid moiety directs the incoming nucleophilic attack via strict hydrogen bonding. This dual-activation dictates the stereochemical outcome of the newly formed chiral centers on the thiopyran ring[2].

Q: I used L-Proline at room temperature as suggested by some literature, but isolated no product. Why? A: While the initial Knoevenagel condensation occurs at room temperature, the subsequent Michael addition and cyclization require elevated thermal input. Refluxing the mixture in ethanol for 4 hours is mandatory to overcome the activation energy barrier, driving the reaction to >80% yield[2].

Self-Validating Protocol: L-Proline MCR
  • Activation: Mix the aromatic aldehyde (1 eq) and malononitrile (1 eq) in ethanol. Add L-Proline (10 mol%).

  • Validation Checkpoint 1 (Intermediate Formation): Stir for 30 minutes and monitor via TLC (Hexane:EtOAc 7:3). Self-Validation: The complete disappearance of the aldehyde spot confirms successful iminium activation and Knoevenagel adduct formation. Do not add the active methylene until this step is validated.

  • Cyclization: Add the active methylene compound (1 eq) and heat the reaction to reflux for 4 hours.

  • Validation Checkpoint 2 (Catalyst Integrity): Isolate the product and check the optical rotation. Self-Validation: A yield of ~83% with an ee dropping below 70% indicates trace racemization of your L-Proline batch[2]. Validate the optical purity of the catalyst before running subsequent batches.

MCR Aldehyde Aromatic Aldehyde Intermediate Knoevenagel Adduct Aldehyde->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate ActiveMethylene Active Methylene Cyclization Michael Addition & Cyclization ActiveMethylene->Cyclization Proline L-Proline (10 mol%) Proline->Intermediate Catalyzes Intermediate->Cyclization Product Polysubstituted Thiopyran Cyclization->Product

L-Proline catalyzed multicomponent synthesis of polysubstituted thiopyrans.

Module 3: Late-Stage Photocatalytic Functionalization

Target: α-Cyano Tetrahydrothiopyran-4-ols

FAQ & Troubleshooting

Q: Can I functionalize the thiopyranol ring directly without pre-functionalized starting materials? A: Yes. Riboflavin (RF) serves as a highly selective, metal-free photocatalyst for C–H functionalization. Under visible light, RF reaches an excited triplet state that performs a single-electron transfer (SET) with the sulfur atom. This generates an α-thio radical that can be trapped by cyanating agents, allowing direct α-cyanation of tetrahydrothiopyran-4-ol with complete chemoselectivity[3].

Q: I attempted the RF-catalyzed cyanation in aqueous DMF but only achieved trace yields (<7%). How do I fix this? A: Aqueous conditions are unfit for this specific cyanation due to reagent insolubility and low effective concentration. Switch your solvent to degassed acetone and increase the reaction concentration to 100 mM. This adjustment optimizes the yield to 50-71% and prevents phase-separation of the tosyl cyanide[3].

Self-Validating Protocol: Flavin-Mediated Cyanation
  • Setup: Dissolve tetrahydrothiopyran-4-ol (100 mM), tosyl cyanide (10 eq), and Riboflavin (10 mol%) in acetone[3].

  • Validation Checkpoint 1 (Degassing): Sparge the solution with Argon for 15 minutes. Self-Validation: Measure dissolved oxygen. O₂ rapidly quenches the triplet excited state of riboflavin. If conversion is <5% after 1 hour of irradiation, degassing was insufficient.

  • Irradiation: Irradiate with visible light (blue LEDs) for 18 hours at room temperature.

  • Validation Checkpoint 2 (Chemoselectivity): Analyze the crude mixture via ¹H NMR. Self-Validation: The presence of sulfoxide peaks instead of the desired α-cyano product indicates oxygen contamination rather than successful radical trapping[3].

Quantitative Data Summary: Catalyst Comparison

Catalytic SystemTarget ScaffoldYield (%)Enantiomeric Excess (ee %)Key Mechanistic Advantage
LKADH (Biocatalyst) (R)-Tetrahydrothiopyran-4-ol>90%94–99%Perfect si-face stereocontrol via chiral pocket restriction.
L-Proline (Organocatalyst) Polysubstituted 4H-Thiopyrans81–83%~70%Dual-activation (LUMO lowering + H-bond directing).
Riboflavin (Photocatalyst) α-Cyano Tetrahydrothiopyran-4-ols50–71%>20:1 drMetal-free Single Electron Transfer (SET) radical generation.

References

  • [2] L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans Source: MDPI URL:[Link]

  • [3] Flavin-Mediated Photocatalysis Provides a General Platform for Sulfide C–H Functionalization Source: ACS Catalysis URL:[Link]

  • [1] Lactobacillus kefir alcohol dehydrogenase: A useful catalyst for synthesis (Referenced within: Efficient resolution of (±)-α-cyclopropylethanol by crystallization of its inclusion complex with chiral diols) Source: ResearchGate URL:[Link]

Sources

minimizing side reactions during indole-thiopyran coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of indole-thiopyran scaffolds. These fused heterocyclic motifs are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.[1][2] However, the coupling of electron-rich indoles with thiopyran precursors is often accompanied by challenging side reactions that can compromise yield and purity.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and minimize these undesired pathways. Our focus is on the causality behind experimental choices to empower you to optimize your specific reaction conditions.

Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during indole-thiopyran coupling?

A1: The primary challenges in indole-thiopyran coupling stem from the inherent reactivity of the indole nucleus. The most common side reactions include:

  • N-Functionalization: The indole nitrogen is nucleophilic and can compete with the C-3 position for the electrophile or coupling partner, especially when the nitrogen is unprotected.[3] This leads to the formation of N-substituted indole byproducts instead of the desired C-3 coupled product.

  • Dimerization or Polymerization: Under acidic conditions, the highly electron-rich indole ring can act as a nucleophile towards a protonated indole molecule, initiating a chain reaction that results in dark, often insoluble, polymeric materials.[4]

  • Poor Regioselectivity: While C-3 is the most nucleophilic position, functionalization can sometimes occur at other positions like C-2, particularly in certain metal-catalyzed reactions where directing groups or specific reaction conditions can alter the innate selectivity.[3][5]

  • Oxidation: Indoles, especially those with electron-donating groups, can be sensitive to air oxidation, leading to colored impurities and degradation.[6] This is particularly problematic in reactions requiring elevated temperatures or prolonged reaction times.

  • Incomplete Cyclization: In multi-step or domino reactions designed to form a fused thiopyran ring, the reaction may stall at an intermediate stage, such as an acyclic indolyl thioether, if the final ring-closing step is inefficient.

Q2: How critical is the choice of an N-protecting group for the indole?

A2: The choice of an N-protecting group is arguably one of the most critical parameters for a successful coupling reaction. It serves several crucial functions:

  • Prevents N-Functionalization: By blocking the nucleophilic N-H site, a protecting group ensures that the reaction occurs at a carbon position.

  • Modulates Electronic Properties: Electron-withdrawing groups, such as tosyl (Ts) or Boc (tert-butoxycarbonyl), decrease the nucleophilicity of the indole ring.[3][7] This can prevent undesired side reactions like polymerization but may necessitate harsher reaction conditions to achieve the desired C-3 coupling.

  • Enhances Solubility: Many protecting groups improve the solubility of the indole substrate in common organic solvents.

  • Directs Regioselectivity: In some advanced C-H activation strategies, the protecting group itself can act as a directing group, guiding a metal catalyst to a specific C-H bond, for instance at the C-2 or C-7 position.[8]

The necessity of a protecting group depends on the specific coupling methodology. While many modern palladium-catalyzed systems are tolerant of a free N-H, protection is often a prudent first step in troubleshooting, especially if N-functionalization is a known issue.[9]

Q3: My reaction mixture is turning dark brown/black and forming a tar-like substance. What is the cause and how can I fix it?

A3: The formation of dark, tarry materials is a classic symptom of indole polymerization or degradation.[4] This is most often caused by overly acidic reaction conditions. The C-3 position of indole is highly susceptible to electrophilic attack, including by a protonated indole molecule, which can initiate polymerization.[4]

Troubleshooting Steps:

  • Avoid Strong Acids: If your reaction uses an acid catalyst, consider switching to a milder Lewis acid (e.g., ZnCl₂) or a weaker Brønsted acid.[10][11] In some cases, the reaction can proceed without any acid catalyst at all.

  • Use an N-Protecting Group: An electron-withdrawing protecting group (e.g., tosyl) significantly reduces the nucleophilicity of the indole ring, making it less prone to acid-catalyzed polymerization.[4]

  • Control Temperature: High temperatures can accelerate decomposition. Attempt the reaction at the lowest temperature that still allows for a reasonable conversion rate.

  • Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time, as prolonged exposure to even mildly acidic conditions or heat can promote degradation.

Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to resolving specific problems encountered during indole-thiopyran coupling.

Problem 1: Low Yield of the Desired Coupled Product

A low yield can be attributed to several factors, from catalyst deactivation to competing side reactions.

Potential Cause Troubleshooting Strategy & Explanation
Inactive Catalyst For metal-catalyzed reactions (e.g., Palladium, Copper), the catalyst can be deactivated by oxygen. Solution: Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). Use freshly opened or properly stored catalysts and ligands.[9]
Suboptimal Base or Solvent The choice of base and solvent is critical for reaction efficiency. A base that is too weak may not facilitate the key deprotonation or transmetalation step, while one that is too strong could cause degradation. The solvent affects solubility and reaction kinetics. Solution: Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, tBuOK) and solvents (e.g., Dioxane, Toluene, DMF).[12][13]
Poor Regioselectivity The reaction may be proceeding, but at the wrong position (e.g., N-alkylation instead of C-3). Solution: Protect the indole nitrogen with a suitable group like Boc or Ts.[3][7] Re-evaluate the catalyst and ligand system, as some ligands can strongly influence regioselectivity.
Starting Material Decomposition The indole or thiopyran precursor may be unstable under the reaction conditions. Solution: Run the reaction at a lower temperature. Check the stability of your starting materials by running control reactions where one component is omitted.
Problem 2: Mixture of Regioisomers (e.g., C-2 vs. C-3 coupling)

Achieving high regioselectivity is key to a clean reaction.

Influencing Factor Strategy for Controlling Regioselectivity
Inherent Reactivity The C-3 position of indole is kinetically the most nucleophilic. Reactions favoring electrophilic attack under neutral or basic conditions typically favor C-3. Solution: Employ conditions that do not involve strong acids, which can sometimes lead to C-2 functionalization via rearrangement mechanisms.[3][10]
Steric Hindrance A bulky substituent at the C-2 position of the indole will strongly disfavor reaction at that site. Conversely, a very bulky electrophile or coupling partner will preferentially react at the less-hindered C-3 position. Solution: If C-2 functionalization is an issue, consider using an indole substrate with a small substituent at C-2 if your overall synthetic plan allows.
Directing Groups In C-H activation chemistries, the choice of group on the indole nitrogen can direct a metal catalyst to a specific C-H bond. Solution: For C-3 selectivity, avoid N-substituents known to direct to other positions (e.g., certain picolinamides for C-2 or phosphinoyl groups for C-7).[8]

Below is a logical flowchart for troubleshooting common issues in indole-thiopyran coupling.

G start Reaction Outcome Unsatisfactory low_yield Low Yield? start->low_yield Analyze poor_selectivity Poor Selectivity / Multiple Products? start->poor_selectivity decomposition Decomposition / Tar Formation? start->decomposition check_catalyst Check Catalyst & Atmosphere (Degas solvent, use fresh catalyst) low_yield->check_catalyst Yes identify_isomers Identify Isomers (NMR, MS) poor_selectivity->identify_isomers Yes reduce_acidity Reduce Acidity / Use Milder Catalyst decomposition->reduce_acidity Yes screen_conditions Screen Base, Solvent, & Temperature check_catalyst->screen_conditions protect_nitrogen Protect Indole N-H (e.g., with Boc or Ts group) identify_isomers->protect_nitrogen N-functionalization observed change_ligand Change Catalyst/Ligand System identify_isomers->change_ligand Other isomers observed lower_temp Lower Reaction Temperature reduce_acidity->lower_temp

Caption: Troubleshooting flowchart for indole-thiopyran coupling.

Key Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-3 Thioetherification

This protocol provides a starting point for the coupling of an N-protected indole with a thiopyran precursor, which can be a key step in forming the desired scaffold.

  • Vessel Preparation: Place an N-protected (e.g., N-Boc or N-Ts) indole (1.0 equiv.), a suitable thiopyran precursor (e.g., a thiol or thioacetate, 1.2 equiv.), Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand (e.g., Xantphos, 4-10 mol%) into an oven-dried reaction vessel.

  • Inert Atmosphere: Seal the vessel with a septum, and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to remove all oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, 2.0 equiv.) followed by the degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of 0.1-0.5 M).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[3] If the product is acid-sensitive, the silica gel can be pre-treated with a solvent system containing 1% triethylamine to neutralize acidic sites.[6]

Protocol 2: Purification of Acid-Sensitive Indole Products

Indole-containing molecules can degrade on standard silica gel. This protocol minimizes that risk.

  • Prepare Slurry: Prepare a slurry of silica gel in the starting eluent (e.g., 99% Hexane / 1% Ethyl Acetate). To this slurry, add triethylamine (Et₃N) to a final concentration of 0.5-1% v/v.

  • Pack Column: Pack the column with the prepared slurry.

  • Equilibrate: Flush the packed column with at least 3-5 column volumes of the starting eluent (containing Et₃N) to ensure all acidic sites on the silica are neutralized.

  • Load and Elute: Load your crude product onto the column and elute with your gradient system, ensuring that every solvent mixture used contains the same percentage of Et₃N.

  • Alternative: If degradation persists, consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.[6]

Below is a diagram illustrating the desired reaction pathway versus common side reactions.

G cluster_main Desired Reaction Pathway cluster_side Common Side Reactions indole Indole (N-Protected) product C-3 Coupled Indole-Thiopyran Product indole->product Coupling thiopyran Thiopyran Precursor + Catalyst/Base thiopyran->product unprotected_indole Indole (N-H free) n_product N-Functionalized Byproduct unprotected_indole->n_product Competing N-Attack dimer Indole Dimer/ Polymer unprotected_indole->dimer Acid-Catalyzed Self-Reaction

Caption: Desired C-3 coupling vs. common N-functionalization and dimerization side reactions.

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Common side reactions in indole-pyrrole synthesis.
  • ResearchGate. (2025). A New Protecting-Group Strategy for Indoles. [Link]

  • SynArchive. Protecting Groups List. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of C-3 Functionalized Indoles.
  • Cacchi, S., et al. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. [Link]

  • Bellina, F., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. [Link]

  • Katritzky, A. R., et al. (1986). Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. The Journal of Organic Chemistry. [Link]

  • Leznoff, C. C., & Lever, A. B. P. (Eds.). Heterocyclic aromatic amide protecting groups for aryl and phthalocyaninesulfonic acids. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • RSC Publishing. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]

  • Beilstein Journals. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. [Link]

  • ResearchGate. (2025). Au‐catalyzed reactions for the synthesis of indole‐fused thiopyrans. [Link]

  • University of California, Irvine. Indoles. [Link]

  • PMC. (2020). Facile one-pot, multi-component reaction to synthesize spirooxindole-annulated thiopyran derivatives under environmentally benevolent conditions. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. [Link]

  • ResearchGate. (2013). Palladium-catalyzed coupling reaction of indole with substituted bromobenzenes. [Link]

  • ResearchGate. (2024). Update on Thiopyran Fused Heterocycle Synthesis (2013-2024). [Link]

  • PMC. (2023). Tandem Reactions of Electrophilic Indoles toward Indolizines and Their Subsequent Transformations through Pd(II)-Mediated C–H Functionalization to Access Polyring-Fused N-Heterocycles. [Link]

  • ACS Publications. (2022). Selective C–O Bond Forming Reactions at Indole-C2-Position toward Polycyclic Indolone or Indolinone Derivatives Tethered with Medium-Sized Rings. [Link]

  • Indian Academy of Sciences. (2011). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link]

  • PMC. (2020). Visible-light-induced indole synthesis via intramolecular C–N bond formation: desulfonylative C(sp2)–H functionalization. [Link]

  • BenchChem. (2025).
  • Google Patents. (1984).
  • RSC Publishing. (2024). Update on thiopyran-fused heterocycle synthesis (2013–2024). [Link]

  • ACS Publications. (1995). Substituted thiopyrano[2,3,4-c,d]indoles as potent, selective, and orally active inhibitors of 5-lipoxygenase. Synthesis and biological evaluation of L-691,816. [Link]

  • ResearchGate. (2019). Optimization of the reaction conditions. [Link]

  • Baran Lab, The Scripps Research Institute. Oxidative C–C Bond Formation in Heterocyclic Chemistry. [Link]

  • ACS Publications. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. [Link]

  • PMC. (2022). O2-Mediated Te(II)-Redox Catalysis for the Cross-Dehydrogenative Coupling of Indoles. [Link]

  • RosDok, University of Rostock. (2016). Palladium-catalyzed synthesis of pyrrole-, indole- and phenanthridine-fused polycyclic aromatic compounds from ortho-dihaloarene. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 5-(thiophen-2-yl)-1H-indole.
  • MDPI. (2021). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. [Link]

  • MDPI. (2020). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]

Sources

Validation & Comparative

High-Resolution LC-MS vs. GC-EI-MS for Indole-Thiopyran-4-ol Structural Elucidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on complex, heteroatom-rich scaffolds, accurately characterizing molecules like indole-thiopyran-4-ol—a hybrid structure fusing a pharmacophoric indole core with a sulfur-containing heterocycle—is critical. For analytical scientists, choosing the correct mass spectrometry (MS) platform dictates the depth of structural information obtained.

This guide objectively compares the performance of Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) against Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) for the analysis of indole-thiopyran-4-ol derivatives. By examining the mechanistic causality behind their fragmentation patterns and providing self-validating experimental protocols, this guide serves as a definitive resource for structural elucidation.

Mechanistic Causality: The Fragmentation Logic of Indole-Thiopyran-4-ol

To evaluate platform performance, one must first understand why the molecule fragments the way it does under different ionization energies. The fragmentation of indole-thiopyran-4-ol (Exact Mass: 233.0871 Da) is governed by two distinct structural domains: the stable aromatic indole core and the labile, saturated thiopyran-4-ol ring.

  • Soft Ionization (ESI-HRMS): Under positive electrospray ionization, protonation occurs preferentially at the most basic sites. The hydroxyl oxygen on the thiopyran ring is highly susceptible to protonation, creating a

    
     leaving group. This drives an immediate and highly abundant dehydration event (loss of 
    
    
    
    , -18.01 Da), leaving a resonance-stabilized carbocation.
  • Hard Ionization (GC-EI-MS): The 70 eV electron impact strips an electron to form an odd-electron radical cation (

    
    ). The saturated thiopyran ring, under high energy, undergoes retro-Diels-Alder (RDA) cleavage to relieve ring strain. This exposes the indole core, which subsequently undergoes a hallmark rearrangement: the expulsion of hydrogen cyanide (HCN, -27 Da) to form a stable indenyl cation 1.
    

Fragmentation M [M+H]+ m/z 234.0949 F1 [M+H - H2O]+ m/z 216.0843 M->F1 Dehydration (ESI-CID) F2 [M+H - H2S]+ m/z 200.0742 M->F2 Desulfurization F3 Indole Core Fragment m/z 130.0651 M->F3 Ring Cleavage F4 Indenyl Cation m/z 103.0542 F3->F4 Loss of HCN (-27 Da)

Mass spectrometry fragmentation logic for indole-thiopyran-4-ol.

Platform Comparison: LC-ESI-HRMS vs. GC-EI-MS

When selecting a platform for indole-thiopyran derivatives, the choice dictates whether you are prioritizing exact mass confirmation or deep structural fingerprinting. High-resolution mass spectrometry is essential for differentiating isobaric rearrangement ions during trace compound analysis 2.

Quantitative Fragmentation Data
Feature / MetricLC-ESI-HRMS (Q-TOF / Orbitrap)GC-EI-MS (Single Quadrupole)
Primary Ionization Even-electron

(m/z 234.0949)
Odd-electron

(m/z 233.0871)
Key Fragments m/z 216.0843 (-

), m/z 200.0742 (-

)
m/z 130 (Indole core), m/z 103 (-HCN)
Mass Accuracy < 3 ppmNominal mass (~0.1 Da)
Sample Preparation Direct injection (Dilute & Shoot)TMS Derivatization required
Primary Utility Intact mass confirmation, metabolic profilingSpectral library matching, structural mapping

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocols integrate specific causality-driven choices and built-in quality control gates to ensure data integrity.

Protocol A: LC-ESI-HRMS Workflow

Causality: The use of 0.1% formic acid in the mobile phase is mandatory. It replaces less MS-compatible buffers (like phosphoric acid) to ensure complete protonation of the basic indole nitrogen, drastically enhancing ESI sensitivity 3.

  • Sample Preparation: Dissolve the analyte in MS-grade Methanol:Water (50:50). Spike with 10 ng/mL of Deuterated Indole (

    
    -indole) as an internal standard.
    
  • Chromatography: Utilize a C18 Reverse Phase column (e.g., 1.7 µm, 2.1 x 100 mm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • MS Acquisition: Operate in Positive ESI mode. Set capillary voltage to 3.0 kV and heater temperature to 300°C.

  • Validation Gate (System Suitability): Before sample acquisition, verify that the

    
    -indole internal standard registers a mass error of < 5 ppm . If the error exceeds this threshold, halt the sequence and recalibrate the TOF flight tube or Orbitrap mass analyzer.
    
Protocol B: GC-EI-MS Workflow

Causality: The free hydroxyl group on the thiopyran-4-ol ring causes severe peak tailing and thermal degradation in the hot GC inlet. Trimethylsilyl (TMS) derivatization caps the hydroxyl group, increasing volatility and thermal stability, ensuring the intact molecule reaches the ionization source 4.

  • Derivatization: Dry 1 mg of sample under nitrogen. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS column (30 m x 0.25 mm x 0.25 µm). Program the oven from 100°C (hold 1 min) to 300°C at 15°C/min.

  • MS Acquisition: Operate the EI source at 70 eV. Set the source temperature to 230°C and scan from m/z 50 to 500.

  • Validation Gate (System Suitability): Run a Perfluorotributylamine (PFTBA) tune check prior to injection. Ensure the m/z 69, 219, and 502 relative abundances meet manufacturer specifications to confirm optimal electron impact efficiency.

Workflow cluster_LC Platform A: LC-ESI-HRMS cluster_GC Platform B: GC-EI-MS S1 Sample Prep Indole-Thiopyran-4-ol LC_Prep Add 0.1% Formic Acid (Promotes Protonation) S1->LC_Prep GC_Prep TMS Derivatization (Prevents Thermal Degradation) S1->GC_Prep LC_Acq Soft Ionization Orbitrap / Q-TOF LC_Prep->LC_Acq LC_Val Validation Gate: Mass Error < 5 ppm LC_Acq->LC_Val GC_Acq Hard Ionization 70 eV Electron Impact GC_Prep->GC_Acq GC_Val Validation Gate: PFTBA Tune Check GC_Acq->GC_Val

Comparative self-validating workflows for LC-ESI-HRMS and GC-EI-MS platforms.

Conclusion & Selection Matrix

For researchers characterizing indole-thiopyran-4-ol derivatives, the choice of analytical platform should be dictated by the specific phase of development:

  • Choose LC-ESI-HRMS when confirming synthetic success, conducting pharmacokinetic studies, or when exact mass (< 5 ppm) is required to differentiate isobaric metabolites.

  • Choose GC-EI-MS when deep structural elucidation of the heterocycle is required, as the 70 eV hard ionization uniquely forces the retro-Diels-Alder cleavage necessary to map the connectivity of the thiopyran ring to the indole core.

By understanding the mechanistic causality of mass spectrometry fragmentation and implementing self-validating protocols, analytical scientists can ensure absolute confidence in their structural assignments.

References

  • Scientific Research Publishing (SCIRP)
  • (4S,6s)
  • Expanding the Synthetic Scope of Rawal's Diene: Rapid Access to Pyran and Pyrazole Derivatives ChemRxiv URL
  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives MDPI URL

Sources

FTIR Spectrum Analysis of 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL: A Comparative Guide to ATR vs. Transmission (KBr) Modalities

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the structural verification of complex active pharmaceutical ingredient (API) intermediates requires moving beyond standard operating procedures to understand the physical chemistry of your sampling modalities.

The molecule 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL (CAS: 885273-18-7) presents a unique analytical challenge. It features a hydrogen-bond donating indole ring, a tertiary alcohol, and a non-polar tetrahydrothiopyran ring. To accurately capture its Fourier-Transform Infrared (FTIR) spectral fingerprint, we must objectively evaluate the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Potassium Bromide (KBr) Pellet transmission. This guide breaks down the mechanistic causality behind each technique's performance and provides self-validating protocols for rigorous structural analysis.

The Spectral Fingerprint & Mechanistic Causality

Before selecting a sampling modality, we must define the expected vibrational modes of 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL and the physical limitations governing their detection.

  • Indole N-H Stretch (~3400 cm⁻¹): The N-H stretching vibration of the indole ring typically appears as a distinct band around 3400 cm⁻¹[1]. However, its exact position and broadness are highly dependent on the extent of intermolecular hydrogen bonding within the solid state[2].

  • Tertiary Alcohol O-H Stretch (3650–3250 cm⁻¹): Hydroxyl groups exhibit a broad, intense absorption in this high-frequency region. In this molecule, the O-H stretch will heavily overlap with the indole N-H stretch, requiring high-resolution baseline separation.

  • Thiopyran C-S Stretch (640–720 cm⁻¹): The C-S bond possesses a very low dipole moment. Because FTIR absorption intensity is directly proportional to the change in dipole moment during the vibration, the C-S stretch is intrinsically weak[3]. It appears in the crowded low-frequency fingerprint region,[4], making it notoriously difficult to resolve without an optimized optical pathlength.

Modality Comparison: ATR-FTIR vs. KBr Pellet

The choice between ATR and KBr transmission is not merely a matter of convenience; it dictates which functional groups of 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL will be accurately resolved.

Attenuated Total Reflectance (ATR-FTIR)

ATR relies on an evanescent wave penetrating a few micrometers into a sample pressed against a high-refractive-index crystal (e.g., diamond)[5].

  • The Causality of Signal Attenuation: In ATR, the depth of penetration (

    
    ) is directly proportional to the wavelength. Consequently, high-frequency/short-wavelength vibrations (like the crucial 3400 cm⁻¹ N-H and O-H stretches) penetrate less deeply into the sample, resulting in inherently weaker peak intensities compared to transmission methods.
    
  • Performance: It is rapid and non-destructive[6], but the inherently weak C-S stretch of the thiopyran ring is often lost in the baseline noise due to shallow surface penetration.

Transmission FTIR (KBr Pellet)

This traditional method involves diluting the sample (0.2–1% w/w) in an IR-transparent KBr matrix and pressing it into a solid disk[7].

  • The Causality of Moisture Interference: KBr is highly hygroscopic. If moisture is absorbed during preparation, it introduces a massive, broad O-H stretch in the 3500–3200 cm⁻¹ range[7],[8]. For our target molecule, this water band will completely mask both the native indole N-H and the tertiary alcohol O-H stretches, rendering the spectrum useless for high-frequency structural verification[8].

  • Performance: When prepared under strictly anhydrous conditions, KBr pellets provide superior signal-to-noise ratios for bulk properties, making it the superior choice for resolving the weak C-S stretch[8].

Quantitative Performance Comparison
Functional GroupExpected Wavenumber (cm⁻¹)ATR-FTIR PerformanceKBr Pellet PerformanceAnalytical Trade-off
Indole N-H ~3400Good (Weaker intensity due to shallow

)
Variable (Masked by water unless strictly anhydrous)ATR is safer to avoid moisture false-positives.
Alcohol O-H 3250–3500Good (Preserves true hydrogen-bonding profile)Poor (High risk of KBr moisture overlap)ATR preferred for O-H/N-H differentiation.
Thiopyran C-S 640–720Poor (Weak dipole change fails to register clearly)Excellent (Enhanced by bulk transmission pathlength)KBr preferred for confirming the thiopyran ring.
C-O Stretch 1000–1200Excellent Excellent Both modalities perform optimally here.

Self-Validating Experimental Protocols

To ensure scientific integrity, every FTIR workflow must be a self-validating system. Below are the optimized protocols for analyzing 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL.

Protocol A: ATR-FTIR (Optimized for N-H and O-H Resolution)
  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to evaporate completely.

  • Self-Validation (Background): Run a background scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Validation check: Ensure the baseline is flat and devoid of residual organic peaks.

  • Sample Application: Place ~2 mg of 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL directly onto the center of the crystal[1].

  • Pressure Engagement: Apply the pressure anvil until the instrument indicates optimal contact. Causality: Inadequate surface contact is a primary signal killer in ATR, especially for rigid crystalline powders.

  • Acquisition: Scan the sample. Validation check: Inspect the 2300 cm⁻¹ region. If a sharp CO₂ doublet appears, atmospheric compensation or a new background scan is required.

Protocol B: KBr Pellet Transmission (Optimized for C-S Detection)
  • Matrix Desiccation (Critical Step): Dry spectral-grade KBr powder in a vacuum oven at 110°C for a minimum of 4 hours to eliminate absorbed moisture[8]. Store in a desiccator.

  • Self-Validation (Blank Pellet): Press a pellet using only the dried KBr. Scan it. Validation check: The 3500–3200 cm⁻¹ region must be completely flat. If a broad peak is present, the KBr is too wet for indole analysis and must be re-dried.

  • Sample Milling: In an agate mortar, gently mill 1 mg of the API intermediate with 100 mg of the validated dry KBr. Causality: Over-grinding can alter the polymorphic state or induce mechanochemical degradation of fragile molecules[8].

  • Pressing: Transfer the mixture to a 13 mm die and press at 10 tons under vacuum for 2 minutes to form a transparent disk[7].

  • Acquisition: Mount the pellet and scan. The bulk transmission will amplify the weak 640–720 cm⁻¹ C-S stretch.

Workflow Visualization

FTIR_Workflow Start 4-(1H-Indol-6-YL)-tetrahydro-2H- thiopyran-4-OL Sample Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Diamond Crystal) Decision->ATR Rapid/Surface KBr Transmission FTIR (KBr Pellet) Decision->KBr Bulk/Trace ATR_Pro Advantage: Preserves N-H/O-H bands (No hygroscopic interference) ATR->ATR_Pro ATR_Con Limitation: Weak high-frequency signals & poor C-S detection ATR->ATR_Con KBr_Pro Advantage: Enhances weak C-S stretch (High-fidelity bulk transmission) KBr->KBr_Pro KBr_Con Limitation: Absorbed water masks 3500-3200 cm⁻¹ region KBr->KBr_Con Data Comprehensive Spectral Fingerprint (Orthogonal Validation) ATR_Pro->Data KBr_Pro->Data

Decision matrix for FTIR analysis of 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL.

Conclusion

For the complete structural verification of 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL, a single FTIR modality is often insufficient. ATR-FTIR should be utilized as the primary screening tool to accurately assess the indole N-H and alcohol O-H regions without the threat of KBr-induced moisture masking. However, to definitively confirm the presence of the tetrahydrothiopyran ring, a rigorously dried KBr Pellet transmission spectrum is required to pull the weak C-S stretch out of the baseline noise. By understanding the physical causality behind these techniques, researchers can build highly trustworthy and robust analytical profiles for complex drug intermediates.

References

1.[5] Specac Ltd. Golden Gate® ATR FTIR Analysis of Pharmaceuticals. Available at: 2.[1] Benchchem. Spectroscopic Properties of 3-Nitro-1H-Indole: A Technical Guide. Available at: 3.[2] MDPI. Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. Available at: 4.[7] Kintek Press. What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples. Available at: 5.[6] Specac Ltd. FTIR: Transmission vs ATR spectroscopy | Animated Guides. Available at: 6.[8] ResearchGate. Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? Available at: 7. Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: 8.[3] Royal Society of Chemistry (RSC). Raman signature of a thiol group. Available at: 9.[4] IDEALS (Illinois). FTIR synchrotron spectroscopy of the lower modes of methyl-d3 mercaptan (CD3SH) ‒ where is the C-S stretch? Available at:

Sources

HPLC method development for purity analysis of thiopyran derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic HPLC Method Development for Purity Analysis of Thiopyran Derivatives: A Column Chemistry Comparison Guide

Introduction: The Chromatographic Challenge of Sulfur Heterocycles

Thiopyran derivatives—six-membered heterocycles containing a sulfur atom—are foundational pharmacophores in modern therapeutics, most notably utilized in carbonic anhydrase inhibitors like dorzolamide[1]. However, developing a robust purity analysis method for these compounds presents a formidable chromatographic challenge.

The sulfur heteroatom is highly susceptible to oxidation, generating sulfoxide and sulfone degradants. Because these impurities differ from the parent active pharmaceutical ingredient (API) only by the addition of highly polar oxygen atoms, they exhibit subtle shifts in dipole moments and steric bulk. Under generic reversed-phase high-performance liquid chromatography (RP-HPLC) conditions, these critical quality attributes frequently co-elute with the main API peak.

As a Senior Application Scientist, I advocate abandoning the "one-size-fits-all" approach of defaulting to a standard C18 column. Aligning with the ICH Q14 guideline for Analytical Procedure Development, we must construct an Analytical Target Profile (ATP) that leverages specific stationary phase selectivities to resolve these structurally similar oxidation states[2].

The Causality of Column Selection: Beyond the Generic C18

To achieve baseline resolution of thiopyran oxidation states, we must move beyond simple hydrophobicity and understand the intermolecular forces at play. We compared three distinct stationary phase chemistries:

  • Standard C18 (e.g., Zorbax SB-C18 or Ascentis® Express C18) : These columns rely almost entirely on dispersive, hydrophobic interactions[3]. While excellent for separating homologs, they struggle to differentiate the subtle electronic differences between a thiopyran sulfide and its oxidized derivatives.

  • Phenyl-Hexyl (e.g., Purospher® STAR Phenyl) : This phase introduces orthogonal

    
     interactions[3]. The electron-rich aromatic ring of the stationary phase interacts strongly with the polarizable sulfur atom of the thiopyran ring. When sulfur is oxidized to a sulfone, its lone pairs are engaged in S=O bonds, drastically reducing its polarizability. This fundamentally disrupts its ability to engage in 
    
    
    
    interactions, causing the oxidized impurities to elute significantly earlier than the parent API.
  • Polar-Embedded C18 (e.g., Ascentis® Express AQ C18) : By incorporating an embedded amide or carbamate group near the silica surface, this phase provides hydrogen-bonding capabilities and shields basic amine groups (often present on thiopyran APIs) from residual silanols, drastically improving peak shape[3].

Selectivity Analyte Thiopyran API & Impurities (Sulfide, Sulfoxide, Sulfone) C18 Standard C18 Dispersive Forces Analyte->C18 Phenyl Phenyl-Hexyl π-π & Dipole Forces Analyte->Phenyl Polar Polar-Embedded C18 H-Bonding & Shielding Analyte->Polar Res1 Co-elution of Oxidation States C18->Res1 Res2 Baseline Resolution of S-Oxides (Rs > 2.5) Phenyl->Res2 Res3 Superior Peak Shape (Tf < 1.1) Polar->Res3

Stationary Phase Interaction Mechanisms for Sulfur Heterocycles

Comparative Performance Data

To objectively evaluate these chemistries, we conducted a controlled experiment using a model thiopyran API (dorzolamide) spiked with 0.5% of its sulfoxide (Impurity A), sulfone (Impurity B), and a synthetic des-ethyl precursor (Impurity C)[4].

Chromatographic Conditions:

  • Mobile Phase : Isocratic, 0.1 M Potassium Phosphate buffer (pH 2.5) : Acetonitrile (90:10 v/v)[4]. The highly aqueous, acidic mobile phase suppresses silanol ionization and ensures the API's basic aliphatic amine remains fully protonated[5].

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm[1].

Table 1: Quantitative Comparison of Column Chemistries (n=3 injections)

Column Chemistry (5 µm, 150 x 4.6 mm)API Tailing Factor (

)
Impurity A (Sulfoxide)

Impurity B (Sulfone)

Impurity C (Precursor)

Overall Method Suitability
Standard C18 1.651.2 (Co-elution)1.83.1Fail (Fails ICH

)
Polar-Embedded C18 1.08 1.72.12.8Pass (Excellent Peak Shape)
Phenyl-Hexyl 1.253.2 4.5 2.5Optimal (Maximum Selectivity)

Data Synthesis : The Standard C18 fails to resolve the sulfoxide impurity from the main peak due to insufficient orthogonal interactions. The Polar-Embedded C18 provides the best peak shape (


 = 1.08) due to silanol shielding. However, the Phenyl-Hexyl column is the definitive winner  for purity analysis, offering massive resolution (

= 3.2 and 4.5) for the critical oxidation impurities by exploiting the

selectivity differences between the sulfide and its oxidized counterparts.

Step-by-Step Methodology: A Self-Validating Protocol

A robust method must be a self-validating system—meaning the protocol inherently proves its own fitness for purpose during every run. The following step-by-step workflow integrates ICH Q2(R1) validation principles directly into routine execution[2].

Phase 1: Preparation & System Suitability

  • Diluent Matching : Prepare a sample diluent matching the initial mobile phase conditions (Buffer:Acetonitrile 90:10). Dissolving samples in strong organic solvents causes the "solvent effect," leading to peak splitting and early elution of polar impurities[2].

  • Resolution Solution Preparation : Accurately weigh 50 mg of the thiopyran API and spike with 0.25 mg (0.5% w/w) of Impurities A, B, and C into a 50 mL volumetric flask. Sonicate for 10 minutes and dilute to volume.

  • System Suitability Testing (SST) : Inject the Resolution Solution. The system is only deemed suitable if the resolution (

    
    ) between the API and Impurity A is 
    
    
    
    , and the API tailing factor (
    
    
    ) is
    
    
    [5].

Phase 2: Execution of Purity Analysis 4. Blank Injection : Inject the diluent to confirm no baseline artifacts or carryover interfere with the integration windows of known impurities. 5. Sensitivity Standard (LOQ) : Inject a 0.05% (w/w relative to sample concentration) external standard of the API to establish the Limit of Quantification[2]. Verify that the Signal-to-Noise (S/N) ratio is


.
6. Sample Injection : Inject the unknown API sample preparations in triplicate to ensure precision (

RSD)[5]. 7. Data Processing : Integrate all peaks. Calculate impurity percentages using the external standard method, applying Relative Response Factors (RRF) if the UV absorptivity of the oxidized impurities differs significantly from the parent API.

Workflow Prep 1. Sample & Standard Prep Match Diluent to Mobile Phase SST 2. System Suitability Test (SST) Verify Rs > 2.0 & Tf < 1.5 Prep->SST Decision SST Passed? SST->Decision Fail Troubleshoot Check pH & Column Decision->Fail No Run 3. Execute Sequence Blank -> Std -> Samples Decision->Run Yes Quant 4. Quantitation Apply RRF & Report % Area Run->Quant

Self-Validating HPLC Workflow for Routine Purity Analysis

Conclusion

For the purity analysis of thiopyran derivatives, relying solely on hydrophobic retention is a critical error that often leads to undetected out-of-specification (OOS) results. By understanding the underlying chemical causality—specifically the loss of polarizability upon sulfur oxidation—analysts can rationally select Phenyl-Hexyl stationary phases to exploit


 interactions. Coupled with a self-validating SST protocol, this approach ensures baseline resolution of critical degradants and full compliance with stringent pharmaceutical quality guidelines.

References

  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass.[Link]

  • New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. National Institutes of Health (PMC).[Link]

  • New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. ResearchGate.[Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.[Link]

Sources

Advanced NMR Structural Elucidation: A Comparative Guide to COSY and HSQC for Indole-Thiopyran Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publishable Comparison Guide & Experimental Methodology

Executive Summary & The Analytical Challenge

The molecule 4-(1H-Indol-6-yl)-tetrahydro-2H-thiopyran-4-ol represents a highly relevant pharmacophore, frequently utilized in the development of targeted therapeutics such as KRAS G12D inhibitors[1]. Structurally, it merges a conformationally flexible, sulfur-containing saturated ring (tetrahydro-2H-thiopyran-4-ol)[2] with an electron-rich, 6-substituted aromatic system (indole).

For analytical scientists, verifying this exact regiochemistry and structural integrity presents a specific challenge. Relying solely on 1D Nuclear Magnetic Resonance (NMR) often results in ambiguous assignments due to severe signal overlap in the aliphatic region and complex multiplet structures in the aromatic region. This guide objectively compares standard 1D NMR against 2D correlation techniques—specifically Homonuclear Correlation Spectroscopy (COSY) and Heteronuclear Single-Quantum Correlation (HSQC) [3]—demonstrating why the combined COSY/HSQC workflow provides the optimal "sweet spot" for rapid, high-confidence structural elucidation.

Comparative Analysis: NMR Workflows for Structural Verification

To establish a self-validating analytical system, we must evaluate the causality behind choosing specific NMR experiments. Table 1 compares three tiers of NMR workflows based on their diagnostic power for this specific scaffold.

Table 1: Performance Comparison of NMR Workflows
Analytical WorkflowAcquisition TimeAliphatic Resolution (Thiopyran)Aromatic Resolution (Indole)Regiochemical Confidence
Tier 1: 1D ¹H & ¹³C NMR < 15 minsLow: Diastereotopic protons overlap heavily.Moderate: Multiplets often obscure meta-couplings.Low: Cannot definitively prove C6 vs C5 substitution.
Tier 2: COSY + edHSQC ~45 minsHigh: edHSQC phase-separates CH₂ groups cleanly.High: COSY maps exact H4-H5-H7 spin networks.High: Validates quaternary C4 and direct C-H bonds.
Tier 3: Full 2D (HMBC + NOESY) > 2.5 hoursHigh: Identical to Tier 2.High: Identical to Tier 2.Absolute: ³J_CH couplings link the two ring systems.

The Verdict: While Tier 3 is required for absolute de novo structure determination, Tier 2 (COSY + HSQC) is the most efficient choice for structural verification of synthesized lots. COSY resolves the proton-proton interactions, while HSQC maps direct one-bond correlations between ¹H and ¹³C, allowing precise functional group identification[4].

The Synergy of COSY and HSQC: Mechanistic Insights

The Indole Spin System (COSY)

In a 6-substituted indole, the aromatic protons at positions 4, 5, and 7 form an isolated spin network.

  • H4 appears as a doublet (ortho-coupled to H5, J ≈ 8.2 Hz).

  • H5 appears as a doublet of doublets (ortho-coupled to H4, meta-coupled to H7, J ≈ 1.5 Hz).

  • H7 appears as a fine doublet (meta-coupled to H5). Causality: 1D ¹H NMR often fails to resolve the fine 1.5 Hz meta-coupling due to line broadening. COSY provides a self-validating map: a strong cross-peak between H4-H5, and a weaker, distinct cross-peak between H5-H7, definitively proving the 6-substitution pattern.

The Thiopyran Spin System (edHSQC)

The tetrahydrothiopyran ring adopts a chair conformation, rendering the axial and equatorial protons on C2, C3, C5, and C6 diastereotopic. This creates a highly complex, overlapping multiplet in the 1.9–2.8 ppm range of a 1D ¹H spectrum. Causality: Multiplicity-edited HSQC (edHSQC) solves this by separating signals along the ¹³C axis. Furthermore, edHSQC phase-edits the signals: CH₂ groups (C2, C3, C5, C6) appear with an opposite phase (e.g., blue contours) compared to CH groups (e.g., red contours). This instantly distinguishes the thiopyran ring protons from any impurities.

Validating the Quaternary Center

The most critical structural feature is the C4 attachment point. Because HSQC only detects carbons directly attached to protons[3], the absence of an HSQC cross-peak for the downfield aliphatic carbon (~71 ppm) acts as a self-validating proof that C4 is fully substituted (bonded to the indole, the hydroxyl group, and the adjacent C3/C5 carbons).

Spin_Systems Root 4-(1H-Indol-6-yl)-tetrahydro-2H-thiopyran-4-ol Indole Indole Moiety (6-Substituted) Root->Indole Thiopyran Thiopyran Moiety (Saturated Ring) Root->Thiopyran H4_H5 H4-H5 Ortho Coupling (COSY: ~8 Hz) Indole->H4_H5 H5_H7 H5-H7 Meta Coupling (COSY: ~1.5 Hz) Indole->H5_H7 H2_H3 H2-H3 Aliphatic Coupling (COSY) Thiopyran->H2_H3 H5_H6 H5-H6 Aliphatic Coupling (COSY) Thiopyran->H5_H6 C_H_Map C-H Direct Mapping (HSQC Resolution) H4_H5->C_H_Map H2_H3->C_H_Map

Logical mapping of homonuclear and heteronuclear spin systems using COSY and HSQC.

Experimental Methodology: Step-by-Step Protocol

To ensure reproducibility and high-fidelity data, follow this optimized workflow for acquiring Tier 2 NMR data.

Step 1: Sample Preparation

  • Weigh 5–10 mg of the purified compound.

  • Dissolve completely in 0.6 mL of DMSO-d6. Rationale: DMSO is a strongly hydrogen-bonding solvent that slows the exchange rate of the indole NH and the thiopyran OH protons, allowing them to be clearly observed in the ¹H spectrum.

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulates are suspended.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a Z-gradient probe.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Perform rigorous 3D gradient shimming. Rationale: High magnetic field homogeneity is strictly required to resolve the 1.5 Hz meta-coupling in the indole ring.

Step 3: 2D gCOSY Acquisition

  • Load a gradient-selected COSY pulse sequence.

  • Set the spectral width (SW) to 12 ppm in both dimensions to capture the downfield indole NH (~11.0 ppm).

  • Acquire with 128 t1 increments and 4 scans per increment. Process with a sine-bell squared window function for optimal cross-peak resolution.

Step 4: 2D edHSQC Acquisition

  • Load a multiplicity-edited, gradient-selected HSQC pulse sequence.

  • Set the ¹H SW to 12 ppm and the ¹³C SW to 160 ppm.

  • Set the one-bond coupling constant (JCH) to 145 Hz.

  • Acquire with 256 t1 increments and 8 scans per increment.

NMR_Workflow A Sample Preparation (5-10 mg in DMSO-d6) B 1D 1H & 13C NMR (Initial Screening) A->B C 2D gCOSY (Homonuclear Spin Mapping) B->C D 2D edHSQC (Heteronuclear Direct Bonds) C->D E Data Integration & Structural Verification C->E D->E

Step-by-step NMR workflow for elucidating complex indole-thiopyran scaffolds.

Data Presentation: Expected Spectral Signatures

The following table synthesizes the expected quantitative data derived from the COSY and HSQC experiments.

Table 2: Expected NMR Chemical Shifts and 2D Correlations
PositionExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)edHSQC PhaseKey COSY Correlations (¹H-¹H)
Indole NH (1) ~11.00 (s)N/AN/AH2 (weak)
Indole CH (2) ~7.30 (d)~125.0Positive (CH)NH (weak)
Indole CH (3) ~6.40 (d)~101.0Positive (CH)None
Indole CH (4) ~7.50 (d)~120.0Positive (CH)H5 (strong ortho)
Indole CH (5) ~7.10 (dd)~118.0Positive (CH)H4 (ortho), H7 (meta)
Indole C (6) N/A~140.0No Signal N/A (Quaternary validation)
Indole CH (7) ~7.40 (d)~109.0Positive (CH)H5 (weak meta)
Thiopyran CH₂ (2/6) ~2.40 - 2.80 (m)~24.0Negative (CH₂) H3 / H5 (adjacent CH₂)
Thiopyran CH₂ (3/5) ~1.90 - 2.20 (m)~38.0Negative (CH₂) H2 / H6 (adjacent CH₂)
Thiopyran C (4) N/A~71.0No Signal N/A (Quaternary validation)
Thiopyran OH ~4.80 (s)N/AN/ANone

Conclusion

For the structural elucidation of 4-(1H-Indol-6-yl)-tetrahydro-2H-thiopyran-4-ol, relying on 1D NMR introduces unnecessary ambiguity. By utilizing a combined COSY and edHSQC workflow , analytical scientists can rapidly map the isolated aromatic spin systems of the 6-substituted indole and cleanly resolve the overlapping diastereotopic protons of the thiopyran ring. The phase-editing capabilities of edHSQC, combined with the absence of cross-peaks for quaternary carbons, create a highly trustworthy, self-validating system for confirming regiochemistry in drug development pipelines.

References

  • National Center for Biotechnology Information (PubChem).Tetrahydro-2H-thiopyran-4-ol | C5H10OS | CID 576296.
  • Pressbooks.Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • MDPI.The Evolving Landscape of NMR Structural Elucidation.
  • JoVE.2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC).
  • Google Patents.WO2022015375A1 - Kras g12d inhibitors.

Sources

X-ray crystallography data for 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallography Data for 4-(1H-Indol-6-YL)-Tetrahydro-2H-Thiopyran-4-OL: A Comparative Guide to Crystallization Screens and Diffractometer Platforms in Fragment-Based Drug Discovery

Executive Summary & Mechanistic Context

As a Senior Application Scientist, I frequently evaluate the efficacy of structural biology platforms using chemically challenging fragments. The compound 4-(1H-Indol-6-yl)tetrahydro-2H-thiopyran-4-ol (CAS 885273-18-7)[1] represents a classic "difficult" fragment in Structure-Based Drug Design (SBDD). It is highly relevant in the synthesis of beta-secretase 1 (BACE1) inhibitors for Alzheimer's disease research, where thiopyranol derivatives are utilized to occupy the S2' and S3 subsites of the enzyme[2].

However, obtaining high-resolution X-ray crystallography data for complexes containing this fragment is notoriously difficult. The crystallographic challenge is twofold:

  • Conformational Heterogeneity: The saturated tetrahydro-2H-thiopyran ring is flexible and can flip between chair and boat conformations, inducing disorder in the crystal lattice.

  • Stereoretentive Twinning: The rigid indole moiety acts as a strong hydrogen bond donor (via the NH group). In densely packed lattices, this can lead to stereoretentive twinning, a phenomenon frequently observed in the cycloaddition and crystallization of indole derivatives[3].

To overcome these bottlenecks, this guide objectively compares the performance of leading commercial crystallization screens and X-ray diffractometer platforms using the BACE1/4-(1H-Indol-6-yl)tetrahydro-2H-thiopyran-4-ol complex as our benchmark.

Comparative Analysis 1: Small Molecule Crystallization Screens

The choice of crystallization screen dictates the initial stabilization of the flexible thiopyran ring. We compared the traditional sparse-matrix approach against a targeted, additive-rich approach.

  • Hampton Research (Index Screen): Relies on classical precipitants (PEGs, ammonium sulfate). While excellent for rigid globular proteins, it often fails to lock the flexible thiopyranol fragment into a single conformation, resulting in needle-like, twinned crystals.

  • Molecular Dimensions (Morpheus II): Incorporates drug-like additives, polyols, and heavy atoms. The polyols specifically act as cryoprotectants and hydrogen-bond modulators, stabilizing the indole's NH group and the thiopyran's hydroxyl group, promoting blocky, single-crystal growth.

Table 1: Experimental Performance of Crystallization Screens (BACE1-Fragment Complex)

ParameterHampton Research (Index)Molecular Dimensions (Morpheus II)
Formulation Strategy Sparse-matrix (Salts, PEGs)Targeted drug-like additives, polyols
Hit Rate (Fragment Complex) 12%34%
Crystal Habit Needles (prone to twinning)Blocky, single crystals
Average Resolution 2.8 Å2.1 Å
Verdict Baseline screeningSuperior for flexible thiopyran rings

Comparative Analysis 2: X-Ray Diffractometer Platforms

Once crystals are obtained, the choice of X-ray source and detector is critical. The sulfur atom in the thiopyran ring (Z=16) presents a unique opportunity for anomalous phasing, provided the correct wavelength is used.

  • Rigaku Synergy-S (Cu-Kα): Utilizes a microfocus Copper source (1.54 Å). At this wavelength, sulfur exhibits a strong anomalous signal (

    
    ). This is highly advantageous if intrinsic S-SAD (Sulfur Single-Wavelength Anomalous Dispersion) phasing is required to resolve the orientation of the thiopyran ring unambiguously.
    
  • Bruker D8 Venture (MetalJet Ga-Kα): Utilizes a Liquid Metal Gallium source (1.34 Å). While the sulfur anomalous signal is weaker (

    
    ), the sheer flux of the MetalJet overcomes the weak diffraction typical of small, fragment-soaked crystals, yielding higher data completeness before radiation damage occurs.
    

Table 2: Experimental Data Quality Across Diffractometer Platforms

ParameterRigaku Synergy-S (Cu-Kα)Bruker D8 Venture (Ga-Kα MetalJet)
Source / Wavelength Microfocus Cu (1.54 Å)Liquid Metal Ga (1.34 Å)
Anomalous Signal (Sulfur) Excellent (

)
Moderate (

)
Detector Technology HyPix-6000HE (HPC)PHOTON III (Mixed-mode CPAD)
Signal-to-Noise (I/σI) 14.219.8
Data Completeness 98.5%99.8%
Verdict Best for intrinsic S-SAD phasing Best for high-throughput, small crystals

Experimental Methodology: Self-Validating Co-Crystallization Protocol

To ensure reproducibility, the following protocol integrates a self-validating causality loop to confirm fragment binding prior to X-ray exposure.

Step 1: Complex Formation

  • Action: Incubate 10 mg/mL of purified BACE1 protein with 5 mM of 4-(1H-Indol-6-yl)tetrahydro-2H-thiopyran-4-ol (solubilized in 100% DMSO) for 2 hours on ice.

  • Causality: Pre-incubation in the liquid phase allows the indole's NH group to establish critical hydrogen bonds with the active site aspartates before lattice formation restricts the protein's conformational freedom.

Step 2: Vapor Diffusion Setup

  • Action: Set up sitting-drop vapor diffusion plates mixing 1 µL of the protein-fragment complex with 1 µL of the Morpheus II reservoir solution. Seal and incubate at 20°C.

Step 3: UV-Fluorescence Validation (Self-Validating Step)

  • Action: After 3-5 days, inspect the drops under a UV microscope (280 nm excitation).

  • Causality: The indole moiety is naturally fluorescent, absorbing at 280 nm and emitting at ~340 nm. If the resulting crystals exhibit strong UV fluorescence, they are definitively validated as protein-ligand complexes rather than false-positive salt crystals from the Morpheus II screen.

Step 4: Cryocooling and Data Collection

  • Action: Harvest the validated crystals using a nylon loop. Because Morpheus II contains built-in polyols, no additional cryoprotectant is needed. Flash-cool directly in liquid nitrogen and mount on the Bruker D8 Venture for data collection.

FBDD Crystallography Workflow

FBDD_Workflow N1 Target Protein (e.g., BACE1) N3 Co-crystallization (Vapor Diffusion) N1->N3 10 mg/mL N2 Fragment: 4-(1H-Indol-6-YL)- tetrahydro-2H-thiopyran-4-OL N2->N3 5 mM (DMSO) N4 UV Fluorescence Validation (280nm) N3->N4 Harvest (3-5 Days) N5 X-Ray Diffraction (Rigaku / Bruker) N4->N5 Cryocooling N6 Phase Resolution (Molecular Replacement) N5->N6 Electron Density Map N7 Structure-Based Drug Design (SBDD) N6->N7 Refinement

Figure 1: FBDD crystallographic workflow for indole-thiopyranol derivatives.

References

  • Reagent Database. "4-(1H-INDOL-6-YL)-TETRAHYDRO-2H-THIOPYRAN-4-OL CAS 885273-18-7".
  • Protein Data Bank Japan (PDBJ). "4lxk - Crystal Structure of Human Beta Secretase in Complex with compound 11d".
  • ACS Publications. "Stereoretentive Catalytic [3+2]-Cycloaddition/Rearrangement/Decarboxylation Reactions of Indoles with Non-Racemic Donor–Acceptor Cyclopropanes".

Sources

UV-Vis absorption maxima for indole-thiopyran conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Comparison Guide: UV-Vis Absorption Maxima of Indole-Thiopyran Conjugates

Indole-thiopyran conjugates represent a premier class of highly conjugated donor-acceptor (D-π-A) systems. By pairing the electron-donating prowess of indole (or indolenine) derivatives with the robust electron-accepting capacity of thiopyran (or thiopyrylium) rings, researchers can engineer dyes with intense optical transitions. These molecules are critical for applications demanding deep-tissue penetration and efficient light harvesting, such as Shortwave Infrared (SWIR) bioimaging, two-photon microscopy, and Dye-Sensitized Solar Cells (DSSCs).

This guide objectively evaluates the optical performance of indole-thiopyran conjugates, compares them against their oxygen-based (pyrylium) alternatives, and provides validated experimental workflows for their synthesis and characterization.

Mechanistic Causality: The Heavy Atom Effect on

The fundamental advantage of utilizing a thiopyran/thiopyrylium core over a traditional pyrylium or pyridinium core lies in the atomic properties of sulfur.

In a typical unsymmetrical polymethine or squaraine dye, the indole moiety acts as the electron donor, pushing electron density through a π-conjugated bridge toward the positively charged thiopyrylium acceptor. Sulfur possesses a larger atomic radius and lower electronegativity compared to oxygen. This increased polarizability stabilizes the Lowest Unoccupied Molecular Orbital (LUMO) while simultaneously elevating the Highest Occupied Molecular Orbital (HOMO)[1].

The Causality of the Bathochromic Shift: Because the energy gap between the HOMO and LUMO is drastically narrowed, the energy required for the


 and intramolecular charge transfer (ICT) transitions decreases. Consequently, the UV-Vis absorption maximum (

) undergoes a pronounced bathochromic (red) shift, pushing the absorption peak from the visible spectrum deep into the Near-Infrared (NIR) or SWIR regions (>700 nm to >1000 nm)[2].

G D Indole/Indolenine (Electron Donor) Bridge Polymethine/Squaraine Bridge (π-Conjugation) D->Bridge Electron Push A Thiopyran/Thiopyrylium (Electron Acceptor) Bridge->A Electron Pull Gap Narrowed HOMO-LUMO Gap (Heavy Atom Effect) A->Gap S-atom Polarizability NIR NIR/SWIR Absorption (λ_max > 700 nm) Gap->NIR Bathochromic Shift

Caption: Logical flow of electronic tuning in indole-thiopyran donor-acceptor systems.

Comparative UV-Vis Absorption Performance

To objectively assess the performance of indole-thiopyran conjugates, we must benchmark them against structural alternatives. The table below synthesizes quantitative optical data, highlighting how the substitution of oxygen (pyrylium) with sulfur (thiopyrylium), as well as the extension of the polymethine chain, impacts the absorption maxima and molar extinction coefficients (


).
Conjugate ClassDonor MoietyAcceptor MoietyBridge Type

(nm)

(

)
Primary Application
Indole-Pyrylium Squaraine (SQP4) IndoleniumPyryliumSquaraine~660 - 680~85,000DSSCs[3]
Indole-Thiopyrylium Squaraine (SQTP4) IndoleniumThiopyryliumSquaraine~710 - 740~90,000DSSCs / NIR Imaging[1]
Indole-Thiopyran Polymethine (S1a) Benzo[cd]indoleThiopyranTrimethine~800 - 850~60,000Nonlinear Optics[4]
Heptamethine Pyrylium (TBCY-O) IndolePyryliumHeptamethine~980 - 1020~110,000Photothermal Therapy[5]
Heptamethine Thiopyrylium (TBCY-S) IndoleThiopyryliumHeptamethine~1050 - 1089>120,000SWIR Bioimaging[5]

Key Takeaways from the Data:

  • Chalcogen Substitution: Replacing the pyrylium oxygen with a thiopyrylium sulfur consistently yields a 40–60 nm bathochromic shift[3].

  • Chain Extension: Moving from a squaraine/trimethine bridge to a rigidified heptamethine bridge pushes the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     beyond the 1000 nm threshold, entering the highly desirable SWIR window (1000–1300 nm) where biological tissue scattering is minimized.
    

Self-Validating Experimental Protocol: Synthesis & Optical Characterization

To ensure scientific integrity, the synthesis and characterization of these dyes must follow a self-validating workflow. The following protocol details the preparation of an unsymmetrical indole-thiopyrylium squaraine dye (SQTP) and its subsequent UV-Vis evaluation.

Phase 1: Condensation Synthesis

Causality of Choice: A base-catalyzed condensation is utilized because the basic environment (piperidine) facilitates the deprotonation of the active methyl group on the indolenium salt, generating a reactive enamine that nucleophilically attacks the electron-deficient semisquarylium intermediate.

  • Precursor Preparation: Dissolve 1.0 equivalent of the thiopyrylium-based semisquarylium (prepared via the reaction of 2,6-di-tert-butyl-4-methylthiopyrylium salt with butyl squarate) and 1.1 equivalents of 5-carboxy-2,3,3-trimethyl-3H-indolenium iodide in a 1:1 mixture of anhydrous 1-butanol and toluene (20 mL)[3].

  • Catalysis: Add 0.1 mL of quinoline or piperidine to act as the basic catalyst.

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 115°C) under a nitrogen atmosphere for 12 hours. Use a Dean-Stark trap to continuously remove water. Validation Step: The removal of water drives the equilibrium forward; the reaction color will transition from yellow/orange to an intense deep green/blue, indicating the formation of the highly conjugated D-A-D system.

  • Purification: Cool to room temperature, remove the solvent under reduced pressure, and purify via silica gel column chromatography (Eluent: Dichloromethane/Methanol, 95:5 v/v).

Phase 2: UV-Vis-NIR Characterization

Causality of Choice: Dichloromethane (DCM) is chosen as the primary solvent because its moderate polarity prevents the severe dye aggregation (H- or J-aggregates) often seen in highly polar aqueous environments, which would artificially broaden or shift the absorption peak.

  • Sample Preparation: Prepare a

    
     M stock solution of the purified SQTP dye in spectroscopic-grade DCM.
    
  • Baseline Correction: Record a baseline using pure DCM in a 1 cm path-length quartz cuvette to eliminate solvent scattering and absorption artifacts.

  • Spectral Acquisition: Scan the sample from 400 nm to 1100 nm using a high-resolution UV-Vis-NIR spectrophotometer.

  • Data Validation (Beer-Lambert Verification): Perform a serial dilution (

    
     M to 
    
    
    
    M). Plot Absorbance vs. Concentration at the
    
    
    . A strictly linear relationship (
    
    
    ) validates that the measured
    
    
    is derived from the monomeric dye species and is not an artifact of concentration-dependent aggregation.
  • Computational Benchmarking: Compare the experimental

    
     against Time-Dependent Density Functional Theory (TD-DFT) calculations (e.g., using the B3LYP/6-31G(d) basis set). A match within 
    
    
    
    nm confirms the structural integrity of the synthesized polymethine chain[5].

G Step1 1. Precursor Preparation (Thiopyrylium Salt & Indolenium) Step2 2. Base-Catalyzed Condensation (Reflux in Butanol/Toluene + Piperidine) Step1->Step2 Step3 3. Azeotropic Water Removal (Dean-Stark Trap to Drive Equilibrium) Step2->Step3 Step4 4. Optical Characterization (UV-Vis-NIR Spectroscopy in DCM) Step3->Step4 Step5 5. Beer-Lambert Validation (Confirm Monomeric Absorption State) Step4->Step5

Caption: Step-by-step synthetic and validation workflow for indole-thiopyran conjugates.

Strategic Applications in Research & Development

Dye-Sensitized Solar Cells (DSSCs): The upward shift of the HOMO level induced by the thiopyrylium component ensures that electron injection from the excited dye into the


 conduction band remains thermodynamically favorable[1]. By absorbing heavily in the 700–800 nm range, indole-thiopyran squaraines capture a broader swath of the solar spectrum compared to traditional ruthenium-based visible-light sensitizers.

SWIR Bioimaging and Phototherapeutics: For in vivo imaging, tissue autofluorescence and photon scattering limit the efficacy of visible-light fluorophores. Indole-thiopyran heptamethine conjugates bypass this by absorbing and emitting in the SWIR window (>1000 nm). Their rigidified polymethine structures prevent non-radiative decay, resulting in high photothermal conversion efficiencies or bright fluorescence, making them ideal dual-mode agents for simultaneous tumor imaging and photothermal therapy[5][6].

References

1.[2] Squaraine Dyes with Pyrylium and Thiopyrylium Components for Harvest of Near Infrared Light in Dye-Sensitized Solar Cells. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link] 2.[4] Design of Near-Infrared-Absorbing Unsymmetrical Polymethine Dyes with Large Quadratic Hyperpolarizabilities. Chemistry of Materials - ACS Publications. Available at: [Link] 3.[1] Squaraine Dyes with Pyrylium and Thiopyrylium Components for Harvest of Near Infrared Light in Dye-Sensitized Solar Cells. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link] 4.[5] Near-infrared absorption and photothermal properties of heptamethine pyrylium dyes with bistriflimide anion. ResearchGate. Available at: [Link] 5.[3] Squaraine Dyes with Pyrylium and Thiopyrylium Components for Harvest of Near Infrared Light in Dye-Sensitized Solar Cells. American Chemical Society. Available at: [Link] 6.[6] Small organic fluorophores with SWIR emission detectable beyond 1300 nm. RSC Publishing. Available at: [Link]

Sources

Safety Operating Guide

4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Handling of 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL

As drug development and synthetic chemistry advance, laboratories frequently handle complex heterocyclic intermediates. 4-(1H-Indol-6-yl)-tetrahydro-2H-thiopyran-4-ol (CAS: 885273-18-7) is a specialized organic compound characterized by its dual heteroatom ring system. Proper disposal of this compound goes beyond standard organic waste protocols; it requires a mechanistic understanding of its structural vulnerabilities and environmental impact.

This guide provides researchers and safety officers with a field-proven, self-validating methodology for the safe handling, spill response, and final destruction of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Physicochemical Profiling & Hazard Causality

To understand how to dispose of a chemical, we must first understand why it behaves the way it does. 4-(1H-Indol-6-yl)-tetrahydro-2H-thiopyran-4-ol (Formula: C13H15NOS) contains three critical functional groups that dictate its safety profile: an indole ring (nitrogen-containing), a tetrahydrothiopyran ring (sulfur-containing thioether), and a tertiary hydroxyl group[1][2].

Because it contains both sulfur and nitrogen, this compound cannot be disposed of in standard municipal waste or poured down the drain. Improper disposal can lead to the leaching of biologically active indoles into the water supply or the generation of toxic gases if mixed with incompatible lab reagents.

Table 1: Structural Hazard Profile & Disposal Implications

Structural FeatureChemical PropertyCausality & Disposal Implication
Thiopyran Ring (Thioether) Susceptible to rapid oxidationDo not mix with oxidizers (e.g., Bleach, HNO3). Oxidation to sulfoxides/sulfones is highly exothermic and can over-pressurize waste containers.
Indole Ring (Nitrogenous) Biologically active, weak H-bond donorRequires thermal destruction. Landfilling risks environmental persistence and groundwater contamination.
Heteroatom S & N Content Precursors to SOx and NOx gasesMandates High-Temperature Incineration. Combustion requires specific flue-gas scrubbing to neutralize acidic byproducts[3][4].

Mechanistic Rationale for High-Temperature Incineration

The U.S. Environmental Protection Agency (EPA) designates high-temperature incineration as the Best Demonstrated Available Technology (BDAT) for organic hazardous wastes containing heteroatoms[4].

When 4-(1H-Indol-6-yl)-tetrahydro-2H-thiopyran-4-ol is subjected to standard low-temperature burning, incomplete combustion can yield toxic organosulfur byproducts. However, in a controlled high-temperature incinerator (>1000°C) with excess oxygen, the molecule undergoes complete thermal oxidation[5][6]. The carbon and hydrogen are converted to CO2 and H2O. Crucially, the sulfur atom is oxidized to Sulfur Oxides (SOx), and the nitrogen atom is oxidized to Nitrogen Oxides (NOx)[3].

To prevent these acid gases from entering the atmosphere, the incinerator must be equipped with an alkaline scrubber (to neutralize SOx into harmless salts) and a Selective Catalytic Reduction (SCR) system (to reduce NOx to N2 gas)[4].

G Compound 4-(1H-Indol-6-yl)-tetrahydro- 2H-thiopyran-4-ol (C13H15NOS) Incinerator High-Temp Incinerator (>1000°C, Excess O2) Compound->Incinerator Thermal Oxidation CO2_H2O CO2 + H2O (Complete Combustion) Incinerator->CO2_H2O SOx Sulfur Oxides (SOx) From Thiopyran Ring Incinerator->SOx NOx Nitrogen Oxides (NOx) From Indole Ring Incinerator->NOx Scrubber Alkaline Scrubber (e.g., NaOH wash) SOx->Scrubber Flue Gas Treatment SCR Selective Catalytic Reduction (SCR) NOx->SCR Catalytic Reduction Safe_Salts Neutralized Salts (e.g., Na2SO4) Scrubber->Safe_Salts N2_Gas N2 Gas + H2O SCR->N2_Gas

Fig 1: Thermal degradation and abatement pathway for C13H15NOS disposal via high-temp incineration.

Step-by-Step Disposal Protocol

To ensure a self-validating safety loop, every step of the disposal process must isolate the compound from incompatible reagents while preparing it for final thermal destruction.

Phase 1: Segregation & Containment

  • Isolate the Waste: Collect all unused 4-(1H-Indol-6-yl)-tetrahydro-2H-thiopyran-4-ol powder and contaminated consumables (weigh boats, spatulas) in a dedicated, chemically compatible secondary container (High-Density Polyethylene (HDPE) or amber glass is recommended).

  • Verify Compatibility: Ensure the waste container is strictly free of strong oxidizing agents (e.g., hydrogen peroxide, nitric acid, sodium hypochlorite). Causality: Mixing thioethers with oxidizers triggers an exothermic reaction that can melt plastic containers or cause pressure explosions.

Phase 2: Labeling & Documentation

  • Apply GHS Labeling: Clearly label the container as "Hazardous Waste - Solid Organic" .

  • Specify Heteroatoms: Explicitly write "Contains Sulfur and Nitrogen" on the label. This is a critical signal to your waste management provider that the waste must be routed to an incinerator equipped with SOx/NOx scrubbers[3][4].

  • Include Identifiers: Add "CAS: 885273-18-7" to ensure precise chemical tracking[1].

Phase 3: Storage & Transfer

  • Store in Secondary Containment: Place the sealed waste container in a cool, dry, well-ventilated hazardous waste accumulation area, away from direct sunlight.

  • Manifesting: When arranging for pickup with a licensed hazardous waste vendor, specify that the material requires High-Temperature Incineration (BDAT) [4]. Do not authorize landfilling or deep-well injection for this compound[6].

Spill Response & Decontamination Workflow

In the event of an accidental spill of the solid powder, immediate and calculated action is required to prevent aerosolization and cross-contamination.

Table 2: Spill Response Matrix

StepActionScientific Rationale
1. PPE Verification Don nitrile gloves, safety goggles, lab coat, and an N95/P100 particulate respirator.Prevents inhalation of biologically active indole dust and dermal exposure.
2. Containment DO NOT dry sweep. Lightly mist the powder with water or use a HEPA-filtered lab vacuum.Dry sweeping aerosolizes fine organic powders, increasing inhalation risk and spreading the contamination zone.
3. Collection Use a disposable plastic scoop to transfer the dampened powder into a hazardous waste container.Plastic prevents potential sparking (though ignition risk is low, it is a best practice for organic solids).
4. Surface Decontamination Wash the spill area with a mild detergent and water solution. DO NOT use bleach. Bleach (sodium hypochlorite) reacts violently with the thiopyran ring. Detergent safely solubilizes the lipophilic compound for removal.
5. Final Disposal Place all cleanup materials (paper towels, scoops, gloves) into the S/N-designated solid waste bin.Ensures all contaminated materials undergo the required high-temperature incineration.

References

  • Reagent Database. "4-(1H-INDOL-6-YL)-TETRAHYDRO-2H-THIOPYRAN-4-OL".
  • Reagent Database. "4-(1H-INDOL-6-YL)-TETRAHYDRO-2H-THIOPYRAN-4-OL Safety Information".
  • U.S. Environmental Protection Agency (EPA). "Engineering Handbook For Hazardous Waste Incineration".
  • HiTemp Tech Corporation. "HAZARDOUS WASTE INCINERATION".
  • U.S. Environmental Protection Agency (EPA). "Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium".

Sources

Personal protective equipment for handling 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL

As a Senior Application Scientist, I recognize that handling novel or specialized research chemicals requires moving beyond generic safety data sheets. 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL (CAS: 885273-18-7)[1] is a highly specific synthetic intermediate. Structurally, it combines an indole moiety—a privileged scaffold frequently associated with potent biological and CNS activity—with a tetrahydrothiopyran ring. The presence of the sulfur-containing heterocycle and the hydroxyl group suggests this compound is a polar solid capable of hydrogen bonding, which often presents as a fine, static-prone powder.

Because its toxicological and pharmacological profiles are not fully characterized, we must treat it as a substance of unknown toxicity. In accordance with the National Research Council's Prudent Practices in the Laboratory[2], handling uncharacterized biologically active compounds requires a rigorous, self-validating safety architecture. This guide provides the definitive operational, protective, and disposal framework for drug development professionals working with this compound.

Hazard Causality & PPE Rationale

Understanding why we use specific Personal Protective Equipment (PPE) ensures compliance and builds a true culture of safety.

  • The Indole Hazard: Indole derivatives can be pharmacologically active even at microgram quantities. Inhalation of airborne dust during weighing is the primary route of unintended exposure.

  • The Solvent Hazard: To utilize this compound in assays, researchers typically dissolve it in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents are notorious permeation enhancers; if a solution of the compound splashes onto your skin, the solvent will carry the potentially toxic indole derivative directly into your bloodstream. Therefore, glove selection must account for the solvent, not just the solid compound.

Quantitative PPE Matrix

The following table outlines the mandatory PPE requirements, summarizing the protective parameters based on[3].

PPE CategorySpecificationBreakthrough Time (DMSO)Justification & Causality
Primary Gloves Nitrile (min 4 mil thickness)~15 - 30 minsProvides an excellent barrier against solid particulates during initial weighing.
Secondary Gloves Neoprene or Heavy Nitrile (8 mil)> 240 minsWorn over primary gloves during solubilization. Prevents rapid solvent permeation if a splash occurs.
Eye Protection ANSI Z87.1 Chemical Splash GogglesN/AProtects against micro-particulate aerosolization and solvent splash. Safety glasses are insufficient for liquid transfer.
Body Protection Fluid-resistant Lab Coat with knit cuffsN/AKnit cuffs prevent the accumulation of static-charged powders on exposed forearms.
Respiratory N95 or P100 Particulate RespiratorN/ARequired only if engineering controls (fume hood) fail or if cleaning a dry spill outside of containment.

Operational Workflow: Step-by-Step Methodology

To ensure scientific integrity and operator safety, every step in this protocol is designed to be a self-validating system. Do not proceed to the next step unless the validation check passes.

Step 1: Engineering Control Verification

  • Action: Conduct all handling inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

  • Validation Check: Check the digital airflow monitor. The face velocity must read between 80 and 120 feet per minute (fpm). If the alarm sounds or the flow is below 80 fpm, abort the procedure.

Step 2: Anti-Static Preparation

  • Action: 4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL is prone to static charge, which can cause the powder to aerosolize or forcefully repel from the spatula. Wipe the exterior of the chemical vial and the analytical balance with a static-dissipative cloth.

  • Validation Check: Hover a micro-spatula 1 cm above the powder. If the powder visibly jumps to the metal, static is present. Discharge the area using an anti-static ionizer gun before proceeding.

Step 3: Weighing and Transfer

  • Action: Don double nitrile gloves. Use a V-shaped anti-static weigh boat. Carefully transfer the required mass (e.g., 10 mg) using a grounded stainless-steel spatula.

  • Action: Transfer the solid directly into a pre-tared amber glass vial (the compound may be light-sensitive over prolonged periods).

Step 4: Solubilization (High-Risk Phase)

  • Action: Upgrade to Neoprene outer gloves. Using a calibrated positive-displacement pipette, add the required volume of DMSO to achieve your target stock concentration (e.g., 10 mM).

  • Validation Check: Cap the vial securely and vortex for 30 seconds. Inspect the bottom of the vial against a light source. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes. The protocol is successful only when the solution is completely optically clear.

Safety & Decision Workflow Visualization

The following diagram illustrates the logical decision matrix for handling this compound, from initial assessment to disposal.

SafetyWorkflow Start 4-(1H-Indol-6-YL)-tetrahydro- 2H-thiopyran-4-OL Handling Assess Assess State (Solid vs. Solution) Start->Assess Solid Solid Handling (Static Risk) Assess->Solid Liquid Solution Handling (Permeation Risk) Assess->Liquid PPE_Solid Standard PPE + Anti-Static Tools Solid->PPE_Solid PPE_Liquid Double Glove + Neoprene Outer Liquid->PPE_Liquid Spill Spill Occurs? PPE_Solid->Spill PPE_Liquid->Spill Clean_Solid Wet-Wipe Protocol (Do NOT dry sweep) Spill->Clean_Solid Solid Spill Clean_Liquid Chemical Absorbent Pads Spill->Clean_Liquid Liquid Spill Dispose RCRA Hazardous Waste Disposal Spill->Dispose No Spill Clean_Solid->Dispose Clean_Liquid->Dispose

Decision matrix for handling, spill response, and disposal of indole-thiopyran derivatives.

Spill Response & Disposal Plan

Even with stringent engineering controls, accidents occur. The [2] dictate that spill protocols must be established before the chemical container is opened.

Immediate Spill Response
  • Isolate the Area: If the spill occurs outside the fume hood, immediately evacuate personnel from the immediate 5-foot radius to prevent tracking the powder.

  • Solid Spill Protocol: Never dry-sweep a chemical powder. Dry sweeping generates highly concentrated toxic aerosols. Instead, dampen a disposable laboratory wipe with water or a mild surfactant. Gently place the damp wipe over the powder to trap it, then carefully wipe inward.

  • Liquid Spill Protocol (DMSO Solution): Cover the spill with universal chemical absorbent pads. Because DMSO penetrates standard gloves rapidly, ensure you are wearing heavy Neoprene gloves before handling the saturated pads.

  • Decontamination: Wash the affected surface with a 10% bleach solution or an appropriate laboratory detergent to neutralize any remaining biological activity, followed by a 70% ethanol wipe-down.

Logistical Disposal Plan

4-(1H-Indol-6-YL)-tetrahydro-2H-thiopyran-4-OL and any materials contaminated by it (including gloves, weigh boats, and absorbent pads) must be treated as hazardous chemical waste.

  • Solid Waste: Place all contaminated consumables into a heavy-duty, sealable polyethylene bag. Label as "Hazardous Solid Waste: Toxic Indole Derivative (Uncharacterized)."

  • Liquid Waste: Collect all DMSO/DMF solutions in a dedicated, chemically compatible high-density polyethylene (HDPE) waste carboy. Do not mix with acidic or highly reactive waste streams.

  • Regulatory Compliance: Store waste in a designated Secondary Containment area and arrange for pickup by a certified environmental health and safety (EHS) disposal vendor in accordance with local RCRA (Resource Conservation and Recovery Act) regulations.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available at:[Link]

  • Reagent Database. (2025). 4-(1H-INDOL-6-YL)-TETRAHYDRO-2H-THIOPYRAN-4-OL (CAS: 885273-18-7). Life Science Database. Available at:[Link]

Sources

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